6-Methoxyquinazolin-4-OL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFVNLZQAOGUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444971 | |
| Record name | 6-METHOXYQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-64-7 | |
| Record name | 6-METHOXYQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methoxyquinazolin-4-ol
Introduction: The Quinazolinone Core and the Significance of 6-Methoxyquinazolin-4-ol
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of fused benzene and pyrimidine rings, is the foundation for numerous approved therapeutics and clinical candidates. Within this important class of molecules, this compound (also known as 6-methoxy-4(3H)-quinazolinone) serves as a pivotal building block, particularly in the synthesis of targeted cancer therapies. Its strategic methoxy substitution influences electronic properties and provides a metabolic blocking point, making it a highly valuable intermediate for researchers in drug discovery and development. This guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, providing the technical insights necessary for its effective application in a research setting.
Nomenclature, Structure, and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. This compound exists in a tautomeric equilibrium with its quinazolin-4-ol form, though it is predominantly found as the 4-oxo tautomer.
Chemical Structure and Tautomerism
The compound primarily exists as the keto-form, 6-methoxy-4(3H)-quinazolinone, which is in equilibrium with its enol-form, this compound. This tautomerism is a key feature of its chemical reactivity.
Caption: Tautomeric equilibrium of this compound.
Physicochemical and Identification Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Citation(s) |
| IUPAC Name | 6-methoxy-3H-quinazolin-4-one | [1] |
| Synonym(s) | This compound, 6-methoxy-4(3H)-quinazolinone | [1] |
| CAS Number | 19181-64-7 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 242-243°C | [2] |
| Boiling Point | 361.8°C | [2] |
| Storage | Store at room temperature in a dry, sealed container | [1][2] |
Synthesis and Mechanistic Insights
The construction of the quinazolinone ring system is a well-established field, with the Niementowski quinazolinone synthesis being a classical and highly versatile method.[3] Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of this transformation.[1][4]
The Niementowski Quinazolinone Synthesis
The most common route to this compound is a variation of the Niementowski synthesis, which involves the condensation of the appropriately substituted anthranilic acid (2-amino-5-methoxybenzoic acid) with formamide.[5] The reaction is typically performed at elevated temperatures and proceeds via an N-acylanthranilic acid intermediate, which undergoes intramolecular cyclization and dehydration.
Reaction Mechanism
The causality of the Niementowski synthesis is a two-stage process:
-
Acylation: The amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This initial step forms an o-amidobenzamide intermediate.
-
Cyclization/Dehydration: Under thermal conditions, the intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbonyl. The subsequent elimination of a water molecule yields the stable, aromatic quinazolinone ring system.
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) represents a significant process improvement over conventional heating, drastically reducing reaction times from hours to minutes and often increasing yields.[1][6] The protocol below is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC), and the product can be validated by melting point and spectroscopic analysis.
Objective: To synthesize 6-Methoxy-4(3H)-quinazolinone from 2-amino-5-methoxybenzoic acid and formamide.
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Formamide (reagent grade)
-
Ethanol
-
Deionized Water
-
Microwave Synthesis Reactor
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq). Causality Note: A large excess of formamide is used as it serves as both the reactant and the solvent.
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature of 170°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel. Expertise Note: The reaction time and temperature are starting points and may require optimization. Progress can be monitored by running TLCs on aliquots taken from trial runs (Mobile Phase: e.g., Ethyl Acetate/Hexane 7:3).
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into cold water (approx. 20-30 mL).
-
Precipitation: The crude product will precipitate out of the aqueous solution. Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual formamide.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure 6-Methoxy-4(3H)-quinazolinone as a solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring NMR and IR spectra. The melting point should be sharp and consistent with the literature value (242-243°C).[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's poor solubility in less polar solvents.
Expected ¹H NMR (DMSO-d₆, 400 MHz) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | br s | 1H | NH (amide) |
| ~8.0 | s | 1H | H-2 |
| ~7.8 | d | 1H | H-5 |
| ~7.4 | dd | 1H | H-7 |
| ~7.1 | d | 1H | H-8 |
| 3.87 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly. The broad singlet for the N-H proton is characteristic and its integration is a key indicator.
Expected ¹³C NMR (DMSO-d₆, 101 MHz) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (C-4) |
| ~156 | C-6 |
| ~148 | C-8a |
| ~145 | C-2 |
| ~127 | C-5 |
| ~125 | C-7 |
| ~121 | C-4a |
| ~108 | C-8 |
| ~56 | -OC H₃ |
Insight: The ¹³C NMR chemical shift of the methoxy carbon (~56 ppm) is highly characteristic for an aromatic methoxy group that is not sterically hindered.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a solid using a KBr pellet.
Expected IR (KBr, cm⁻¹) Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Broad | N-H stretching (amide) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1610 | Strong | C=N, C=C stretching |
| ~1235 | Strong | Asymmetric C-O-C stretching |
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently warm it while agitating (e.g., using a vortex mixer) to fully dissolve the sample. A clear, homogenous solution is required for high-quality spectra.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.
Chemical Reactivity and Applications in Drug Discovery
This compound is not typically an end-product but rather a versatile scaffold for further chemical modification. Its reactivity is centered around the N3-H, the C4-oxo group, and the aromatic ring.
Key Reaction Pathways
The quinazolinone core can be elaborated into more complex structures essential for creating potent pharmaceutical agents.
-
N-Alkylation/Arylation: The proton at the N3 position is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation to introduce substituents.
-
Conversion to 4-Chloroquinazoline: The C4-oxo group can be converted to a reactive chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This 4-chloroquinazoline is a key intermediate, as the chlorine is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions, commonly with anilines.
-
Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.
Caption: Key synthetic transformations of this compound.
Application as a Kinase Inhibitor Scaffold
The primary application of this molecule is as a building block for ATP-competitive kinase inhibitors.[2] Many inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer, are based on the 4-anilinoquinazoline scaffold. The synthesis of these drugs often begins with a quinazolinone like this compound, which is converted to the 4-chloro derivative and then reacted with a substituted aniline to form the final drug substance.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. The Globally Harmonized System (GHS) classification provides a summary of the known hazards.
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
Data sourced from vendor safety information.[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a deceptively simple molecule that holds significant value in the field of medicinal chemistry. Its straightforward synthesis via the Niementowski reaction, coupled with its versatile reactivity, makes it an indispensable scaffold for the construction of complex, biologically active compounds. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reaction pathways—as detailed in this guide—is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.
References
- Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Gholap, A. R., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives. Ingenta Connect.
- Patil, S., et al. (2012). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.
- Wikipedia. (n.d.). Niementowski quinazoline synthesis.
- A Review on 4(3H)-quinazolinone synthesis. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Wikipedia. (n.d.). Niementowski quinoline synthesis.
- Ali, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Royal Society of Chemistry. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses.
- PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines.
- ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines.
- PubMed Central. (n.d.). Radical reactions with 3H-quinazolin-4-ones.
- MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol.
- PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.
- ResearchGate. (n.d.). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
- Supporting Information. (n.d.). General Methods for the Synthesis of quinazolinone derivatives.
- PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol.
- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. ResearchGate.
- NIH. (n.d.). Exploring the Potential of Multinuclear Solid-State NMR.
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance.
- NIST. (n.d.). Mequinol - Infrared Spectrum.
- SpectraBase. (n.d.). 3,5,7-tri(2-Methylbutyl)oxy-4'-methoxyflavone - IR Spectrum.
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6-Methoxyquinazolin-4-OL synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Methoxyquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 6-methoxy-3,4-dihydroquinazolin-4-one, is a heterocyclic organic compound of significant interest in medicinal chemistry. Its quinazolinone core is a privileged scaffold found in numerous biologically active molecules. This compound serves as a crucial intermediate and building block in the synthesis of more complex pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of the methoxy group at the 6-position allows for specific interactions with biological targets and provides a handle for further synthetic modifications, enabling the fine-tuning of a drug candidate's potency and selectivity.[1]
This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.
Primary Synthetic Pathway: A Two-Step Approach
The most direct and widely employed route for synthesizing this compound involves a two-step process. This pathway begins with the preparation of the key precursor, 2-amino-5-methoxybenzoic acid, followed by a cyclization reaction to form the target quinazolinone ring system.
Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid
The foundational starting material for this synthesis is 2-amino-5-methoxybenzoic acid.[2][3] While commercially available, it is often synthesized in the lab from its nitro precursor, 5-methoxy-2-nitrobenzoic acid. The transformation relies on the selective reduction of the nitro group to an amine, a common and high-yielding reaction in organic synthesis.
Causality and Experimental Choice: The method of choice for this reduction is catalytic hydrogenation. This technique is favored for its high efficiency, clean reaction profile, and mild conditions, which prevent unwanted side reactions. Palladium on carbon (Pd/C) is the catalyst of choice due to its excellent activity and selectivity for reducing aromatic nitro groups in the presence of other functional groups like carboxylic acids.[4][5] The reaction is typically run under a hydrogen atmosphere (often from a balloon), ensuring a sufficient supply of the reducing agent.
Caption: Synthesis of 2-Amino-5-methoxybenzoic acid.
Quantitative Data Summary: Synthesis of 2-Amino-5-methoxybenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 5-Methoxy-2-nitrobenzoic acid | [4] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [4] |
| Reducing Agent | Hydrogen (H₂) gas | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 18 hours | [4] |
| Yield | 98% | [4] |
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in tetrahydrofuran (THF, 250 mL), add 10% Palladium on Carbon (300 mg).[4]
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (a balloon is sufficient for this scale).
-
Reaction: The mixture is stirred vigorously at room temperature for 18 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[4]
-
Isolation: The filtrate is concentrated under reduced pressure to afford 2-amino-5-methoxybenzoic acid as a solid.[4] The product can be used in the next step without further purification if purity is high.
Step 2: Cyclization to this compound
With the key amino acid precursor in hand, the next step is the construction of the quinazolinone ring. This is achieved through a condensation reaction with a one-carbon source, which provides the C2 carbon of the final heterocyclic system.
Causality and Experimental Choice: The Niementowski quinazolinone synthesis and its variations are classic methods for this transformation.[6] Using formamide serves a dual purpose: it acts as both the one-carbon source and often as the reaction solvent.[7] Heating the mixture of the anthranilic acid derivative and formamide drives the condensation and subsequent intramolecular cyclization to form the thermodynamically stable quinazolinone ring. The reaction proceeds via an initial formation of a formylamino intermediate, which then cyclizes with the loss of water.
Sources
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- 7. Quinazolinone synthesis [organic-chemistry.org]
The Core Mechanism of 6-Methoxyquinazolin-4-ol: A Technical Guide for Researchers
Abstract
The quinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as a privileged structure for potent protein kinase inhibitors. This technical guide delves into the core mechanism of action of 6-Methoxyquinazolin-4-ol, not as a standalone therapeutic, but as a fundamental building block for a multitude of clinically significant kinase inhibitors. We will explore the structure-activity relationships that underscore its utility, the primary molecular mechanism of ATP-competitive inhibition, and the downstream cellular consequences. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this key chemical motif, supplemented with field-proven experimental protocols to facilitate the investigation of novel quinazoline-based compounds.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinazoline ring system has emerged as a highly successful scaffold in the design of small molecule kinase inhibitors.[1][2] Notably, several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon a 4-anilinoquinazoline core and are used in the treatment of various cancers, particularly non-small-cell lung cancer (NSCLC).[1][3][4]
The subject of this guide, this compound (also known as 6-methoxy-4(3H)-quinazolinone), is a key intermediate in the synthesis of many of these potent kinase inhibitors.[5] Its inherent chemical features provide a crucial foundation for the development of high-affinity binders to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). This guide will dissect the mechanism of action from the perspective of this core structure, providing a foundational understanding for the development of next-generation inhibitors.
The Molecular Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for quinazoline-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[1][3] The quinazoline ring system mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket of the kinase domain.
The 4-anilino group, a common and critical addition to the this compound core, projects into a deeper region of the ATP-binding cleft, forming key interactions that confer potency and selectivity. Structure-activity relationship (SAR) studies have consistently shown that the nitrogen atom at position 1 (N-1) of the quinazoline ring acts as a crucial hydrogen bond acceptor, typically interacting with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[3] This interaction is fundamental to anchoring the inhibitor within the active site.
The methoxy group at the 6-position of the quinazoline ring, as seen in this compound, has been shown to be favorable for EGFR inhibitory activity.[3] This is attributed to its electron-donating nature and steric properties, which can enhance the hydrogen bonding at N-1 and contribute to a tighter binding conformation within the active site.[3] The 6,7-dimethoxy substitution pattern is particularly common in potent EGFR inhibitors, further highlighting the importance of methoxy groups at this position.[3]
The general mechanism can be visualized as a multi-point interaction within the kinase domain, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates. This inhibition of kinase activity halts the signal transduction cascade that drives tumor cell proliferation and survival.
Signaling Pathway: Inhibition of the EGFR Cascade
A primary target for many quinazoline inhibitors is the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events, most notably through the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell survival and proliferation. Quinazoline inhibitors block this initial phosphorylation event, thereby shutting down these pro-growth signals.
Caption: EGFR signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) Insights
While this compound is a foundational piece, its true potential is realized through strategic chemical modifications. SAR studies have provided a roadmap for designing potent and selective kinase inhibitors based on this scaffold.
| Position | Substitution | Impact on Activity | Rationale |
| 4 | Anilino group | Crucial for high potency. | The aniline moiety extends into the ATP-binding pocket, forming additional interactions and allowing for modifications to enhance selectivity.[1][4] |
| 6 | Methoxy group | Favorable for activity. | Electron-donating properties enhance the hydrogen bond accepting capability of N-1. Optimal size for filling a hydrophobic pocket.[3] |
| 7 | Methoxy group | Often synergistic with 6-methoxy. | The 6,7-dimethoxy pattern is a common feature in potent EGFR inhibitors like gefitinib, contributing to favorable binding.[3] |
| Anilino Ring | Various groups | Modulates selectivity and potency. | Substitutions on the aniline ring can be tailored to interact with specific amino acid residues in the kinase active site, leading to improved selectivity for mutant forms of EGFR, for example. |
Experimental Workflows for Characterizing Inhibitors
To elucidate the mechanism of action of a novel compound derived from the this compound scaffold, a series of well-established assays should be performed. The following workflow provides a logical progression from in vitro enzyme inhibition to cell-based effects.
Caption: A typical experimental workflow for characterizing a kinase inhibitor.
Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant EGFR.
Principle: The assay measures the phosphorylation of a substrate peptide by EGFR in the presence of ATP. The amount of phosphorylation is quantified, often using luminescence or fluorescence, and the inhibitory effect of the compound is determined by the reduction in signal.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution (or DMSO for control).
-
Enzyme Addition: Add 2 µL of EGFR kinase diluted in kinase buffer to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: MTT Cell Viability Assay
This protocol assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][7][8]
Materials:
-
Cancer cell line (e.g., A549, a human lung carcinoma cell line with high EGFR expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Test compound dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
Protocol: Western Blotting for Phospho-EGFR and Phospho-Akt
This protocol is used to determine if the test compound inhibits the phosphorylation of EGFR and its downstream effector Akt in a cellular context.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of the target proteins.
Materials:
-
Cancer cell line (e.g., A549)
-
Test compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with the test compound at various concentrations for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition.
Conclusion
This compound is a quintessential scaffold in the design of targeted kinase inhibitors. Its core structure provides the necessary framework for ATP-competitive inhibition, and the 6-methoxy substitution offers a favorable electronic and steric profile for high-affinity binding to kinase active sites, particularly that of EGFR. While not a therapeutic agent in itself, a thorough understanding of its fundamental mechanism of action and the structure-activity relationships governing its derivatives is indispensable for researchers in the field of drug discovery. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel compounds built upon this privileged scaffold, facilitating the development of the next generation of targeted cancer therapies.
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6-Methoxyquinazolin-4-ol: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Cornerstone of Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity. The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. This versatility has made the quinazoline core a focal point of intensive research and has led to the development of several clinically successful drugs.
This guide focuses on a specific, yet crucial, member of this family: 6-Methoxyquinazolin-4-ol (also known as 6-methoxy-3,4-dihydroquinazolin-4-one). While not a therapeutic agent in itself, this compound serves as a pivotal synthetic intermediate—a foundational building block from which a multitude of potent and selective bioactive molecules are constructed.[1] Understanding its properties, synthesis, and the biological activities of its derivatives is essential for scientists engaged in the discovery of next-generation therapeutics.
Part 1: this compound - The Core Synthetic Intermediate
This compound is a stable, crystalline solid that provides a robust and versatile platform for chemical modification.[1] Its structure is endowed with several key features that make it an ideal starting point for drug design.
-
The Quinazolinone Core: Provides a rigid, planar structure that can effectively position substituents for optimal interaction with protein binding pockets.
-
The 4-oxo Group: This position can be readily converted to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This is the most common and critical step for introducing diverse side chains that modulate biological activity and target specificity.
-
The 6-methoxy Group: The electron-donating methoxy group at the 6-position influences the electronic properties of the entire ring system. It serves as a key recognition element for certain biological targets and can be a site for demethylation to reveal a hydroxyl group, providing another handle for further functionalization or for forming crucial hydrogen bonds within a target's active site.[2]
Its primary utility lies in its role as a precursor for kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1]
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 242-243°C[1] |
| Boiling Point | 361.8°C[1] |
| CAS Number | 19181-64-7 |
Part 2: Synthesis of the Core Scaffold
The synthesis of the this compound core is typically achieved through a well-established cyclization reaction, often a variation of the Niementowski quinazolinone synthesis. The most direct and common-sense approach begins with an appropriately substituted anthranilic acid derivative.
Causality in Experimental Design: The choice of starting material, 2-amino-5-methoxybenzoic acid, is critical as it already contains the necessary amine and carboxylic acid functionalities in the correct ortho orientation for cyclization, along with the key methoxy group at the desired position. Formamide serves as both the reagent providing the final carbon atom for the pyrimidine ring and as the reaction solvent. This one-pot approach is efficient and atom-economical, making it a preferred method in synthetic chemistry.
Caption: A representative synthetic workflow for this compound.
Part 3: Biological Activity of Derivatives - Anticancer Applications
The most significant application of the 6-methoxyquinazoline scaffold is in the development of anticancer agents, particularly as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[3][4]
Mechanism of Action: EGFR Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3][6]
Quinazoline-based inhibitors are designed to be ATP-competitive. They occupy the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[7] This blockade of signal transduction ultimately inhibits tumor cell proliferation and promotes apoptosis. The 4-anilino moiety, which is typically added to the quinazoline core, is a key structural feature that enhances binding affinity to the EGFR kinase domain.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.
Notable Anticancer Derivatives
Several highly successful anticancer drugs are built upon a quinazoline scaffold closely related to this compound. Gefitinib, for instance, is a cornerstone therapy for NSCLC patients with specific EGFR mutations.[2]
| Compound | Structure | Target | Cancer Cell Line | IC₅₀ | Reference |
| Gefitinib | 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline | EGFR-TK | A549 (Lung) | 3.7 ± 0.5 μM | [3] |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR-TK | A431 (Epidermoid) | ~2 nM | [4] |
| Afatinib | N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | EGFR/HER2 | Ba/F3 (EGFR L858R/T790M) | ~10 nM | [6] |
Part 4: Biological Activity of Derivatives - Antiviral Applications
The structural versatility of the quinazoline scaffold has also been leveraged to develop potent antiviral agents. Modifications to the core structure allow for interaction with viral proteins, inhibiting replication and propagation.
Mechanism of Action: Targeting Viral Processes
While the exact mechanisms can vary, quinazoline derivatives have been shown to interfere with critical viral life cycle stages. For coronaviruses like MERS-CoV, the specific molecular target is still under investigation, but the potent inhibition suggests interference with a key viral enzyme or host factor necessary for replication.
Anti-Coronavirus Activity
Recent research has identified 4-anilino-6-aminoquinazoline derivatives as highly effective inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[8] Starting from a hit compound, systematic chemical modifications led to the discovery of molecules with potent activity in the nanomolar range and a favorable safety profile.
| Compound ID | Key Structural Features | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |
| Compound 1 | 4-(3-chloro-4-fluoroanilino), 6-(3-methoxybenzylamino) | 1.1 | >40 | >36.4 | [8] |
| Compound 20 | 4-(3-chloro-4-fluoroanilino), 6-(3-cyanobenzylamino) | 0.157 | >40 | >254 | [8] |
| Compound 29 | 4-(3-chloro-4-fluoroanilino), 6-(3-cyanobenzylamino), 7-methoxy | 5.8 | >40 | >6.9 | [8] |
Note: IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC₅₀/IC₅₀). A higher SI value indicates greater specific antiviral activity with lower host cell toxicity.
Part 5: Biological Activity of Derivatives - Antimicrobial Applications
The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Quinoline and quinazoline derivatives have emerged as a promising class of compounds in this arena, demonstrating activity against both Gram-positive and Gram-negative bacteria.[9][10]
Mechanism of Action: Disruption of Bacterial Processes
The antibacterial mechanisms of quinazolines can be diverse. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[11] Others may act by disrupting cell wall synthesis or interfering with other critical metabolic pathways.
Representative Antibacterial Activity
Studies have shown that substitutions on the quinoline/quinazoline ring system are critical for antibacterial potency. The data below showcases the activity of various derivatives against common bacterial pathogens.
| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |
| 6-methoxyquinoline-3-carbonitrile derivative | Streptococcus pneumoniae | 0.66 - 3.98 | [11] |
| 6-methoxyquinoline-3-carbonitrile derivative | Bacillus subtilis | 0.66 - 3.98 | [11] |
| Substituted quinoline-4-carboxamide derivative | Staphylococcus aureus | 0.12 | [9] |
| Substituted quinoline-4-carboxamide derivative | Escherichia coli | 0.12 | [9] |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | M. tuberculosis H37Rv | 9.2 - 106.4 | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Part 6: Key Experimental Methodologies
To evaluate the biological activities described, standardized and validated assays are essential. The following protocols represent the gold standard for assessing cytotoxicity (anticancer) and antibacterial activity.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12][13] This allows for the quantitative determination of a compound's cytotoxic effect.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology: [12][13]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'medium only' blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Also include 'vehicle control' wells (e.g., 0.1% DMSO) and 'untreated control' wells.
-
Exposure: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will develop purple crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology: [15][16]
-
Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB). For example, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound at its highest desired concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12 to serve as a sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.
-
Result Interpretation: After incubation, examine the plate for visible growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible turbidity. The positive control (well 11) should show clear growth, and the negative control (well 12) should remain clear.
Conclusion and Future Perspectives
This compound is a testament to the power of privileged scaffolds in drug discovery. While its own biological activity is unremarkable, its true value is realized as a versatile and indispensable building block. The derivatives stemming from this core have yielded some of the most important targeted cancer therapies and continue to show immense promise in the development of novel antiviral and antimicrobial agents. The ongoing exploration of new substitutions and functionalizations on the 6-methoxyquinazoline framework will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, improved selectivity, and novel mechanisms of action. For researchers in the field, a deep understanding of this core structure is not just beneficial—it is fundamental to designing the medicines of tomorrow.
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An In-depth Technical Guide to the Discovery of 6-Methoxyquinazolin-4-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and development of 6-methoxyquinazolin-4-ol derivatives, a class of compounds that has garnered significant attention in medicinal chemistry, particularly in the realm of oncology. We will delve into the synthetic strategies, key biological targets, structure-activity relationships, and future prospects of these promising molecules.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets.[1][2][3][4]
The this compound moiety, in particular, serves as a crucial building block in the development of kinase inhibitors.[5] The methoxy group at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, while the 4-oxo (or its tautomeric 4-hydroxy) group provides a key interaction point with target proteins.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives typically follows a convergent strategy, starting from readily available substituted anthranilic acids. A general synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative 4-Anilino-6-methoxyquinazoline Derivative
This protocol is a generalized representation based on common synthetic methodologies described in the literature.[6][7]
Step 1: Synthesis of 6-Methoxyquinazolin-4(3H)-one
-
To a stirred solution of 2-amino-5-methoxybenzoic acid in formamide, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at an elevated temperature (typically 120-150 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a suitable solvent (e.g., water, ethanol), and dry under vacuum to yield 6-methoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-6-methoxyquinazoline
-
Suspend 6-methoxyquinazolin-4(3H)-one in a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-methoxyquinazoline.
Step 3: Synthesis of the Final 4-Anilino-6-methoxyquinazoline Derivative
-
Dissolve 4-chloro-6-methoxyquinazoline and the desired substituted aniline in a suitable solvent (e.g., isopropanol, acetonitrile).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield the target 4-anilino-6-methoxyquinazoline derivative.
Biological Applications: Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant body of research has focused on this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive therapeutic target.[3][4][8]
Quinazoline-based inhibitors, including those with the 6-methoxy-4-ol scaffold, are known to be potent and selective EGFR inhibitors.[1][2] They typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the potency and selectivity of this compound derivatives as EGFR inhibitors. Key findings from various studies are summarized below.[3][4]
-
The 4-Anilino Moiety: The nature of the substituent on the aniline ring at the 4-position is critical for activity. Small, electron-withdrawing groups are often favored. The 3-position of the aniline ring can also be substituted to enhance potency.
-
The 6-Position: The methoxy group at the 6-position is generally well-tolerated and can contribute to favorable pharmacokinetic properties. Other substitutions at this position, such as aryloxy groups, have also been explored to modulate activity.[9]
-
The 7-Position: Substitution at the 7-position with solubilizing groups can improve the physicochemical properties of the compounds.
-
Other Positions: Modifications at other positions on the quinazoline ring are generally less favorable and can lead to a decrease in activity.
Caption: Key structure-activity relationships for this compound derivatives.
Quantitative Data on Biological Activity
The following table summarizes the in vitro antiproliferative activities (IC₅₀ values) of some representative this compound derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 7i | 6-arylureido-4-anilinoquinazoline | A549 (Lung) | 2.25 | [1][2] |
| HT-29 (Colon) | 1.72 | [1][2] | ||
| MCF-7 (Breast) | 2.81 | [1][2] | ||
| Tg11 | 6,7,8-trimethoxy-4-anilinoquinazoline | SGC7901 (Gastric) | 0.434 | [10] |
| 4m | 6-aryloxyl-4-(3,4-dichloro-2-fluorophenylamino)quinazoline | N87 (Gastric) | 0.0063 | [9] |
| H1975 (Lung, T790M/L858R) | 0.0075 | [9] | ||
| 1f | 7-fluoro-4-anilinoquinoline derivative | BGC823 (Gastric) | 3.63 | [11] |
| 2i | 8-methoxy-4-anilinoquinoline derivative | HeLa (Cervical) | 7.15 | [11] |
| BGC823 (Gastric) | 4.65 | [11] |
Future Directions and Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:
-
Overcoming Drug Resistance: The development of derivatives that are active against mutant forms of EGFR, which are responsible for acquired resistance to first- and second-generation inhibitors, is a high priority.[3][4][8]
-
Targeting Other Kinases: While EGFR has been the primary focus, the quinazoline scaffold has the potential to be adapted to target other kinases implicated in cancer and other diseases.
-
Improving Drug-like Properties: Efforts to enhance the aqueous solubility, metabolic stability, and oral bioavailability of these compounds will be crucial for their clinical success.
-
Exploring Other Therapeutic Areas: The biological activities of quinazoline derivatives are not limited to anticancer effects; they have also shown potential as anti-inflammatory, antimicrobial, and antiviral agents.[5][12]
Conclusion
The discovery and development of this compound derivatives represent a significant success story in modern medicinal chemistry. The versatility of the quinazoline scaffold, coupled with a deep understanding of its structure-activity relationships, has led to the identification of potent and selective kinase inhibitors with significant therapeutic potential. As our understanding of the molecular basis of disease continues to grow, we can expect that this remarkable class of compounds will continue to yield novel and effective medicines for a wide range of human ailments.
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- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]
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- Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (2023).
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]
- Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). PubMed. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
- Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (2022).
- Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline deriv
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.).
- Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. (2024). PubMed. [Link]
- Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (n.d.). PubMed Central. [Link]
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- Quinazoline derivatives; synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-6-methoxyquinazoline (SN 12,253). (1946). PubMed. [Link]
- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.).
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.).
- SCREENING OF ANXIOLYTIC PROPERTIES AND ANALYSIS OF STRUCTURE-ACTIVITY RELATIONSHIP OF NEW DERIVATIVES OF 6-(4-METHOXY)-7H-[1][8][13]TRIAZOLO[3,4-A][5][8]BENZODIAZEPINE UNDER THE CODE RD. (n.d.). CyberLeninka. [Link]
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- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025).
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. [Link]
- Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (n.d.).
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024).
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- Biological Activity of Quinazolone-4 Derivatives. (2025). BioScience Academic Publishing. [Link]
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An In-Depth Technical Guide to 6-Methoxyquinazolin-4-ol: Synthesis, Characterization, and Biological Relevance
For Immediate Release
Shanghai, China – January 9, 2026 – This whitepaper provides a comprehensive technical overview of 6-Methoxyquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, structural elucidation, and its role as a key pharmacophore, particularly in the development of kinase inhibitors.
Introduction
The quinazoline scaffold is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as therapeutic agents. This compound, also known by its tautomeric name 6-methoxy-3H-quinazolin-4-one , represents a fundamental building block within this class of compounds. Its strategic methoxy substitution on the benzene ring influences its electronic properties and interaction with biological targets, making it a valuable intermediate in the synthesis of potent enzyme inhibitors. This guide will delve into the essential technical aspects of this molecule, providing a foundation for its application in research and drug discovery.
Chemical Identity and Structure
The nomenclature and structural representation of this compound are crucial for its unambiguous identification.
IUPAC Name and Tautomerism
The preferred IUPAC name for this compound is 6-methoxy-3H-quinazolin-4-one . This nomenclature reflects the more stable keto tautomer. However, it exists in equilibrium with its enol form, This compound . This tautomerism is a key feature of the 4-quinazolone ring system.
Chemical Structure
The chemical structure consists of a pyrimidine ring fused to a benzene ring, with a methoxy group at the 6th position and a hydroxyl/oxo group at the 4th position.
Caption: Chemical structure of 6-methoxy-3H-quinazolin-4-one.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-3H-quinazolin-4-one | [1] |
| Synonyms | This compound, 4-Hydroxy-6-methoxyquinazoline | [1][2] |
| CAS Number | 19181-64-7 | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Melting Point | 242-243 °C | [3] |
| Boiling Point | 361.8 °C | [3] |
| Appearance | Solid | [2] |
Synthesis of 6-Methoxy-3H-quinazolin-4-one
The synthesis of 6-methoxy-3H-quinazolin-4-one is a critical process for its utilization in further chemical transformations. A common and reliable method involves the cyclization of 2-amino-5-methoxybenzoic acid with formamide. This approach is widely applicable for the synthesis of various quinazolinone derivatives.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 6-methoxy-3H-quinazolin-4-one.
Experimental Protocol
This protocol outlines a representative procedure for the synthesis of 6-methoxy-3H-quinazolin-4-one.
Materials:
-
2-amino-5-methoxybenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-methoxybenzoic acid (1 equivalent) with an excess of formamide (approximately 10-20 equivalents).
-
Heating: Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Collect the crude product by filtration and wash it with cold water.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 6-methoxy-3H-quinazolin-4-one as a solid.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the structural confirmation of the synthesized 6-methoxy-3H-quinazolin-4-one. The following data is based on the analysis of a closely related derivative, 6-methoxy-2-phenylquinazolin-4(3H)-one, and is indicative of the expected spectral features of the 6-methoxy quinazolinone core.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (126 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Assignment |
| 12.53 (s, 1H) | -NH |
| 8.17 (d, J = 7.0 Hz, 2H) | Aromatic-H |
| 7.71 (d, J = 8.8 Hz, 1H) | Aromatic-H |
| 7.55 (d, J = 7.4 Hz, 4H) | Aromatic-H |
| 7.49 – 7.40 (m, 1H) | Aromatic-H |
| 3.90 (s, 3H) | -OCH₃ |
Note: The provided NMR data is for 6-methoxy-2-phenylquinazolin-4(3H)-one and serves as a reference for the 6-methoxy quinazolinone scaffold.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 6-methoxy-3H-quinazolin-4-one is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretching |
| ~1680 | C=O stretching (amide) |
| ~1610, ~1500 | C=C and C=N stretching (aromatic and pyrimidine rings) |
| ~1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For 6-methoxy-3H-quinazolin-4-one (C₉H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 176.06.
Biological Activity and Significance
The quinazoline ring system is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting potent biological activities. 6-Methoxy-substituted quinazolines, in particular, have been extensively investigated as inhibitors of various protein kinases.
Role as a Kinase Inhibitor Scaffold
Derivatives of this compound have been identified as potent inhibitors of several kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Mechanism of Action: EGFR Inhibition
Quinazoline-based inhibitors typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the enzyme. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes tumor growth.
Caption: Generalized mechanism of EGFR inhibition by quinazoline derivatives.
The 6-methoxy group can play a crucial role in enhancing the binding affinity and selectivity of these inhibitors through specific interactions within the ATP-binding pocket of the kinase.
Conclusion
This compound is a molecule of considerable importance in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for the development of novel therapeutic agents. The well-established role of the quinazoline scaffold in kinase inhibition, particularly targeting EGFR, underscores the potential of 6-methoxy-substituted derivatives in the ongoing search for more effective and selective cancer therapies. This technical guide provides a foundational understanding of its synthesis, characterization, and biological relevance, empowering researchers to further explore the therapeutic potential of this promising heterocyclic compound.
References
- Jin, L., Le, Z. G., & Qing, F. L. (Year). Title of the source where the supporting information was found. (Please note: A full citation could not be generated as the complete source for the supporting information was not available in the provided search results).
- Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. IJPSCR, 1(3), 368-371. (A full URL was not available in the search results).
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PubMed.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.).
- This compound. (n.d.). MySkinRecipes.
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- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). PMC - NIH.
- Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. (n.d.). Google Patents.
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- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). National Institutes of Health.
- 4-Hydroxy-6-methoxyquinazoline. (n.d.). J&K Scientific.
- 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (n.d.). MDPI.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Institutes of Health.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
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- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). ResearchGate.
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Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 6-Methoxyquinazolin-4-ol
Core Topic: this compound CAS Number: 19181-64-7 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block pivotal in medicinal chemistry and pharmaceutical research. The document elucidates its fundamental chemical and physical properties, provides a detailed, mechanistically-grounded synthesis protocol, and explores its significant role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. By synthesizing information from established chemical suppliers and the scientific literature, this guide serves as an essential resource for professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and actionable experimental insights.
This compound, also known as 6-methoxy-4(3H)-quinazolinone, is a solid organic compound recognized for its versatile scaffold.[1] Its structure is fundamental to the synthesis of more complex molecules with significant biological activity.
Chemical Identity and Data
The fundamental identifiers and molecular information for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 19181-64-7 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Linear Formula | C9H8O2N2 | |
| Synonyms | 6-methoxy-4(3H)-quinazolinone | [1] |
| MDL Number | MFCD06657614 | [2][3] |
Physicochemical and Safety Data
The physical properties and safety information are crucial for proper handling, storage, and application in a laboratory setting.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 242-243°C | [3] |
| Boiling Point | 361.8°C | [1][3] |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in dry, room temperature conditions | [3] |
| Safety Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Codes | P261, P305+P351+P338 |
Synthesis of this compound: A Mechanistic Approach
The synthesis of the quinazolin-4-one core is a well-established process in organic chemistry, often starting from anthranilic acid derivatives. The following protocol is a representative method adapted from general procedures for synthesizing substituted quinazolin-4-ones.[4] The process involves the cyclization of an appropriately substituted anthranilate precursor.
Retrosynthetic Analysis & Proposed Pathway
A logical retrosynthetic approach to this compound begins by disconnecting the heterocyclic ring. This reveals a key precursor, methyl 2-amino-5-methoxybenzoate, which can be reacted with a formylating agent to facilitate cyclization.
Caption: Retrosynthetic analysis of this compound.
Experimental Synthesis Protocol
This protocol describes the synthesis from methyl 2-amino-5-methoxybenzoate and formamide. The selection of formamide serves as both the reactant that provides the final carbon atom for the heterocycle and as the solvent.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-amino-5-methoxybenzoate (1 equivalent).
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Causality: Using formamide in excess ensures it effectively acts as the solvent and drives the reaction to completion. It provides the N-formyl intermediate necessary for the subsequent cyclization.
-
Step 2: Cyclization Reaction
-
Heat the reaction mixture to a reflux temperature of approximately 180-190°C.
-
Maintain this temperature and stir the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: High temperature is required to overcome the activation energy for the intramolecular cyclization and subsequent dehydration, leading to the formation of the stable quinazolinone ring system.
-
Step 3: Isolation and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water. A precipitate will form.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual formamide.
-
Self-Validation: The precipitation upon addition to water is the first indication of successful product formation, as the organic product is insoluble in the aqueous medium.
-
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure this compound.
Step 4: Product Verification
-
Dry the purified product under a vacuum.
-
Determine the melting point. The observed melting point should be consistent with the literature value (242-243°C).[3]
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Self-Validation: Matching the experimental melting point and spectroscopic data with reference values provides definitive proof of the compound's identity and purity.
-
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets. This compound serves as a crucial starting material or intermediate for synthesizing compounds with significant therapeutic potential.[3][5]
Kinase Inhibitors for Cancer Therapy
The 4-anilinoquinazoline framework, which can be derived from quinazolin-4-ol precursors, is a cornerstone of modern oncology. These structures are well-established as inhibitors of the epidermal growth factor receptor (EGFR) kinase.[6]
-
Mechanism: By modifying the 4-position of the quinazoline ring, chemists can introduce functionalities that compete with ATP for the binding site of the kinase domain on EGFR. This inhibition blocks downstream signaling pathways that are critical for tumor cell growth and proliferation.
-
Relevance: this compound provides a pre-functionalized core, where the methoxy group can influence solubility, metabolic stability, and target engagement of the final drug candidate.[3] It is a key building block for developing potent and selective kinase inhibitors.[3]
Central Nervous System (CNS) Agents
The quinazoline core has also been identified as a template for developing non-competitive antagonists of the metabotropic glutamate receptor 5 (mGlu5).[6]
-
Mechanism: mGlu5 antagonists modulate glutamatergic neurotransmission and have therapeutic potential for treating various CNS disorders, including anxiety, depression, and fragile X syndrome.
-
Relevance: The specific substitution pattern on the quinazoline ring, including the presence of a methoxy group at the 6-position, can significantly impact the compound's potency and selectivity for mGlu5.[6]
Antimicrobial and Anti-inflammatory Research
Research has also explored quinazoline derivatives for their potential as antimicrobial and anti-inflammatory agents.[3] The nitrogen-rich heterocyclic system and its ability to be readily substituted make it an attractive scaffold for generating diverse chemical libraries to screen for these activities. While specific data on this compound's intrinsic antimicrobial activity is limited, its role as a precursor is significant.[3][7][8]
Caption: Role of this compound as a versatile drug discovery scaffold.
Conclusion
This compound (CAS No. 19181-64-7) is more than a simple chemical reagent; it is a strategic building block in the design and synthesis of advanced pharmaceutical compounds. Its well-defined physicochemical properties and accessible synthesis routes make it a valuable asset for research and development. The demonstrated importance of its core structure in approved drugs and clinical candidates, particularly in oncology, underscores its continued relevance and potential for future discoveries in medicinal chemistry. This guide provides the foundational and practical knowledge necessary for scientists to effectively utilize this compound in their research endeavors.
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6-Methoxyquinazolin-4-OL molecular weight and formula
An In-Depth Technical Guide to 6-Methoxyquinazolin-4-ol: A Core Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, and its pivotal role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a versatile template for presenting functional groups in a well-defined three-dimensional orientation, enabling potent and selective interactions with biological targets. This compound represents a key intermediate, incorporating a methoxy group that can influence solubility, metabolic stability, and target engagement. Its primary utility lies in the synthesis of kinase inhibitors for oncology, where the quinazoline core often serves as an ATP-competitive hinge-binding motif.[1][2]
Physicochemical Properties and Identification
Accurate identification and characterization are the foundation of any chemical research. This compound is a solid at room temperature with the following key identifiers and properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 19181-64-7 | [1][3] |
| Synonyms | 6-methoxy-4(3H)-quinazolinone, 4-Hydroxy-6-methoxyquinazoline | [4] |
| Melting Point | 242-243°C | [1] |
| Boiling Point | ~361.8°C at 760 mmHg | [1][5] |
| Appearance | Solid |
Synthesis of the Quinazoline Core: A Representative Protocol
The synthesis of the quinazoline scaffold can be achieved through various routes. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative with a formylating agent. The following protocol is a representative workflow for the synthesis of a substituted quinazolin-4-one structure like this compound, based on established chemical principles.[4]
Experimental Protocol: Synthesis via Cyclocondensation
-
Reaction Setup: To a solution of 2-amino-5-methoxybenzoic acid (1 equivalent) in an appropriate high-boiling solvent such as N,N-Dimethylformamide (DMF), add formamide (excess, e.g., 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 150-190°C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: The high temperature facilitates the condensation reaction and the subsequent cyclization to form the quinazolinone ring.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water.
-
Precipitation & Filtration: A solid precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its ability to be readily modified to produce potent and selective drug candidates.
-
Kinase Inhibitors for Cancer Therapy: This is the most prominent application.[1] The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib.[2][6] The N1 and N3 positions of the quinazoline ring form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This compound provides the foundational structure for derivatization at the 4-position, typically with a substituted aniline moiety, to achieve high-affinity binding.
-
Antimicrobial Agents: The quinazoline core has been explored for developing new antimicrobial agents to combat resistant bacteria and fungi.[1] Modifications to the core structure can lead to compounds with novel mechanisms of action against microbial targets.
-
Anti-inflammatory Research: The scaffold is also used in the synthesis of compounds investigated for anti-inflammatory properties.[1]
-
Biochemical Probes: Researchers utilize it to synthesize derivatives for exploring enzyme inhibition and receptor interactions, helping to elucidate metabolic pathways and disease mechanisms.[4]
Conceptual Mechanism: Kinase Inhibition
The diagram below illustrates the conceptual mechanism by which a hypothetical drug derived from the this compound scaffold inhibits a receptor tyrosine kinase (RTK), a common strategy in cancer therapy.
Sources
The Quinazolinone Core in Signal Transduction: A Technical Guide to the Potential Roles of 6-Methoxyquinazolin-4-ol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This guide delves into the significant role of quinazolinone derivatives in the modulation of critical signal transduction pathways implicated in oncology. While a vast body of research exists for complex, often multi-targeted quinazolinone-based approved drugs, this document will focus on the foundational 6-Methoxyquinazolin-4-ol as a representative entity. We will extrapolate its potential mechanisms of action based on the well-established activities of the broader quinazolinone class, particularly as inhibitors of key oncogenic kinases. This technical resource will provide an in-depth exploration of the EGFR and PI3K/Akt/mTOR signaling pathways, detailing the likely inhibitory effects of the quinazolinone core. Furthermore, it will equip researchers with detailed, field-proven experimental protocols to investigate and validate the activity of this compound and similar novel derivatives.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone and its derivatives are heterocyclic compounds that have garnered immense interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. In the realm of oncology, the quinazolinone core is famously present in several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers[4][5]. These molecules typically function by competitively binding to the ATP-binding site of kinases, thereby disrupting the phosphorylation cascades that drive malignant cell proliferation, survival, and angiogenesis[6].
This compound, a simple derivative, serves as a valuable chemical intermediate for the synthesis of more complex kinase inhibitors[7]. While specific, in-depth studies on this compound's direct role in signal transduction are not extensively documented, its structure strongly suggests a potential to interact with the same key pathways as its more decorated relatives. This guide, therefore, will use the extensive knowledge of the quinazolinone class to build a scientifically-grounded predictive framework for the biological role of this compound, providing a roadmap for its empirical investigation.
The EGFR Signaling Pathway: A Prime Target for Quinazolinones
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival[8][9]. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a critical therapeutic target[8][10].
Mechanism of Quinazolinone-Mediated EGFR Inhibition
Quinazolinone derivatives, particularly the 4-anilinoquinazolines, are well-documented as potent EGFR inhibitors[3][6]. They act as ATP-competitive inhibitors, binding to the catalytic domain of the EGFR tyrosine kinase[8]. This binding event prevents the autophosphorylation of the receptor upon ligand binding, effectively blocking the initiation of downstream signaling cascades[10][11]. The methoxy group at the 6-position of the quinazolinone ring, as seen in this compound, is a common feature in many potent EGFR inhibitors, suggesting its potential contribution to binding affinity.
Figure 1: EGFR signaling pathway and the point of inhibition by the quinazolinone core.
Cellular Consequences of EGFR Inhibition
Inhibition of EGFR signaling by quinazolinone derivatives can lead to several key anti-cancer outcomes:
-
Cell Cycle Arrest: By blocking pro-proliferative signals, these compounds can induce arrest at the G1/S or G2/M phases of the cell cycle[4].
-
Induction of Apoptosis: The disruption of survival signals can trigger programmed cell death, a crucial mechanism for eliminating cancer cells[5].
The PI3K/Akt/mTOR Pathway: A Downstream Target
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival[7][12]. It is one of the most frequently activated pathways in human cancers, often as a downstream consequence of EGFR activation or through independent mutations[13][14].
Quinazolinone Impact on the PI3K/Akt/mTOR Axis
Many quinazolinone derivatives have been developed as direct inhibitors of PI3K or mTOR[3][15]. Even when primarily targeting EGFR, the inhibition of this upstream receptor will consequently lead to the downregulation of the PI3K/Akt/mTOR pathway[7][13]. This dual effect, either through direct inhibition or upstream regulation, makes the quinazolinone scaffold particularly effective in cancer therapy.
Figure 2: The PI3K/Akt/mTOR signaling pathway with potential direct and indirect inhibition points by quinazolinone derivatives.
Experimental Protocols for Characterizing this compound
To empirically determine the role of this compound in signal transduction, a systematic series of in vitro assays is required. The following protocols provide a robust framework for this investigation.
General Experimental Workflow
Figure 3: A typical experimental workflow for characterizing a novel quinazolinone derivative.
Protocol: Cell Viability (MTT) Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression.
Protocol: Western Blot Analysis for Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat cultured cells with this compound at concentrations around its IC50 value for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system[1].
Protocol: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases[1]. A sub-G1 peak is indicative of apoptosis[5].
Quantitative Data Summary of Representative Quinazolinones
| Compound Class | Target Kinase(s) | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Quinazolinone-based acetamide | PI3Kδ | RAJI (B-cell lymphoma) | 0.002 | [3] |
| 2-Thioquinazolin-4(3H)-one | RAF kinase | A-375 (Melanoma) | Not specified | [4] |
| 3-Methylquinazolinone | EGFRwt-TK | A549 (Lung carcinoma) | 0.01 | [4] |
| Quinazolin-4(3H)-one derivative | CDK2 | - | 0.173 | [16] |
| Quinazolinone-isatin hybrid | VEGFR-2 | - | 0.076 | [17] |
Conclusion and Future Directions
The quinazolinone scaffold represents a highly successful pharmacophore in the development of targeted cancer therapies. This compound, as a fundamental building block of this class, holds significant potential as a modulator of key oncogenic signaling pathways, most notably the EGFR and PI3K/Akt/mTOR axes. The mechanistic insights and experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate the anti-cancer properties of this compound and its novel analogues. Future studies should focus on the direct in vitro kinase inhibitory activity of this compound, followed by cell-based assays to confirm its effects on downstream signaling, cell cycle progression, and apoptosis. Such research will not only elucidate the specific role of this compound but also contribute to the broader understanding of the structure-activity relationships within the versatile quinazolinone class of compounds.
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An In-depth Technical Guide to 6-Methoxyquinazolin-4-ol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, serves as the foundation for numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Among the vast landscape of quinazolinone derivatives, those bearing a methoxy group at the 6-position of the quinazoline core have garnered significant attention. This substitution has been shown to be a key feature in several potent inhibitors of critical cellular signaling pathways, making 6-methoxyquinazolin-4-ol a pivotal building block in the development of novel therapeutics.[3][4]
This technical guide provides a comprehensive overview of this compound and its analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core and its derivatives, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. This guide is designed to be a practical resource, offering detailed experimental protocols, comparative data analysis, and visual representations of key concepts to facilitate further research and development in this promising area of medicinal chemistry.
I. The 6-Methoxyquinazolin-4-one Core: Synthesis and Characterization
The synthesis of the 6-methoxyquinazolin-4-one scaffold is a critical first step in the exploration of its analog space. The most prevalent and versatile method for its construction is the Niementowski quinazoline synthesis.
The Niementowski Quinazoline Synthesis
This classical method involves the thermal condensation of an appropriately substituted anthranilic acid with an amide.[5] For the synthesis of the parent this compound, 2-amino-5-methoxybenzoic acid is reacted with formamide, which serves as both the reactant and the solvent.
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Heating: Heat the reaction mixture to 120-130°C with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual formamide.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to obtain pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven.
Spectroscopic Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the arrangement of protons in the molecule. For this compound, characteristic signals include those for the methoxy group protons, the aromatic protons on the quinazoline ring, and the proton at the 2-position.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the quinazolinone ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak [M]+ should correspond to the calculated molecular weight of this compound (176.17 g/mol ).[6] Common fragmentation patterns for quinazolinones involve the loss of CO and other small neutral molecules.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include those for the N-H stretch, C=O stretch (amide), and C-O stretch (methoxy ether).
| Spectroscopic Data for this compound | |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [6] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~12.1 (br s, 1H, NH), 8.05 (s, 1H, H-2), 7.85 (d, 1H, H-5), 7.50 (dd, 1H, H-7), 7.20 (d, 1H, H-8), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~165.0 (C=O), 156.0 (C-6), 148.0 (C-8a), 145.0 (C-2), 135.0 (C-4a), 127.0 (C-5), 124.0 (C-7), 105.0 (C-8), 56.0 (OCH₃) |
| Mass Spectrum (EI) | m/z (%): 176 [M]⁺, 148 [M-CO]⁺ |
| IR (KBr) ν (cm⁻¹) | ~3400 (N-H), ~1680 (C=O), ~1240 (C-O) |
II. Synthesis of this compound Analogs
The versatility of the 6-methoxyquinazolin-4-one core allows for the introduction of various substituents at the 2 and 3-positions, leading to a diverse library of analogs with potentially enhanced biological activities.
Synthesis of 2-Substituted Analogs
2-Aryl-6-methoxyquinazolin-4-ones can be synthesized via the thermal cyclodehydration of 5-diethylaminoanthranilamide with substituted aromatic aldehydes.[9]
-
Reactant Preparation: A mixture of 2-amino-5-methoxybenzamide (1 equivalent) and a substituted aromatic aldehyde (1.2 equivalents) is prepared.
-
Reaction Conditions: The reaction can be carried out under various conditions, including microwave irradiation or conventional heating in a suitable solvent like ethanol with a catalytic amount of acid or base.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
Synthesis of 3-Substituted Analogs
Substitution at the 3-position is typically achieved by reacting the parent this compound with an appropriate alkyl or aryl halide in the presence of a base.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Stir the mixture at room temperature for a short period, then add the desired alkyl or aryl halide (1.1 equivalents) dropwise.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or heated depending on the reactivity of the halide until the reaction is complete (monitored by TLC). The mixture is then poured into water, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
III. Biological Activities and Therapeutic Potential
This compound and its analogs exhibit a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
The 6-methoxyquinazolin-4-one scaffold is a key component of several potent anticancer agents, primarily acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.
The 4-anilinoquinazoline framework is a well-established pharmacophore for EGFR tyrosine kinase inhibitors.[3][10] The 6-methoxy group often plays a crucial role in enhancing the binding affinity of these compounds to the ATP-binding pocket of the EGFR kinase domain.[4] Analogs of this compound with a substituted aniline at the 4-position have shown potent inhibitory activity against EGFR and have demonstrated significant cytotoxicity against various cancer cell lines.[11]
Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[5][12] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][14] The 6-methoxy substitution can influence the potency of these inhibitors.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[15][16] Certain quinazolinone derivatives have been shown to inhibit this pathway, often by targeting PI3K or Akt directly.[17][18][19]
| Compound/Analog | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-aryloxyl substituted quinazoline (4m) | N87 (gastric) | 0.0063 | [20][21] |
| 6-aryloxyl substituted quinazoline (4m) | H1975 (lung) | 0.0075 | [20][21] |
| 6-arylureido-4-anilinoquinazoline (7i) | A549 (lung) | 2.25 | [4] |
| 6-arylureido-4-anilinoquinazoline (7i) | HT-29 (colon) | 1.72 | [4] |
| 6-arylureido-4-anilinoquinazoline (7i) | MCF-7 (breast) | 2.81 | [4] |
| Fluoroquinazolinone-amino acid hybrid (G) | MCF-7 (breast) | 0.44 | [5] |
| Fluoroquinazolinone-amino acid hybrid (E) | MDA-MBA-231 (breast) | 0.43 | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazolinone derivatives have shown promising activity against a range of bacteria and fungi. The 6-methoxy substitution can contribute to the antimicrobial potency of these compounds.[1]
The antimicrobial mechanism of quinazolinones is not fully elucidated but is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase, or disruption of the bacterial cell wall.[22]
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-(chloromethyl)-3-(...)-quinazolin-4-one (c) | S. aureus | - | [1] |
| 2-(chloromethyl)-3-(...)-quinazolin-4-one (c) | E. coli | - | [1] |
| 6-nitro-3(H)-quinazolin-4-one | B. subtilis | - | [23] |
| 6-nitro-3(H)-quinazolin-4-one | S. aureus | - | [23] |
| 6-nitro-3(H)-quinazolin-4-one | E. coli | - | [23] |
| Quinazolinone-pyrazole hybrid (5a) | E. coli | 1-16 | [22] |
| Quinazolinone-pyrazole hybrid (5a) | S. aureus | 1-16 | [22] |
| Quinazolinone-pyrazole hybrid (5a) | C. albicans | 1-16 | [22] |
Note: Specific MIC values for some compounds were not available in the cited literature, but the compounds were reported to have good activity.
IV. Key Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for rational drug design and development.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Disruption of Tubulin Polymerization
Caption: Disruption of microtubule dynamics.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
V. Conclusion and Future Directions
This compound and its analogs represent a highly valuable and versatile class of compounds in drug discovery. The straightforward and adaptable synthetic routes to this scaffold, coupled with the significant biological activities exhibited by its derivatives, underscore its importance in medicinal chemistry. The 6-methoxy group has proven to be a key structural feature for enhancing the potency of these compounds as inhibitors of critical cellular targets like EGFR, tubulin, and components of the PI3K/Akt pathway.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Expansion: A systematic exploration of a wider range of substituents at the 2, 3, and other positions of the 6-methoxyquinazolin-4-one core is warranted to further optimize potency and selectivity.
-
Target Deconvolution: For compounds exhibiting potent broad-spectrum activity, efforts should be made to deconvolute their specific molecular targets to better understand their mechanisms of action.
-
Pharmacokinetic Profiling: Promising lead compounds should be subjected to comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to assess their drug-likeness and potential for clinical development.
-
Combination Therapies: Investigating the synergistic effects of this compound analogs with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
The continued exploration of the chemical space around the 6-methoxyquinazolin-4-one scaffold holds immense promise for the discovery of novel and effective therapeutic agents for a variety of diseases, particularly cancer and infectious diseases.
VI. References
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El-Sayed, N. A., et al. (2020). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 25(18), 4238. [Link]
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Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(25), 16996-17002. [Link]
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Supporting Information. (n.d.). [Link]
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IC50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). (n.d.). ResearchGate. [Link]
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Giel-Pietraszuk, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10808. [Link]
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Chilin, A., et al. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6132-6136. [Link]
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Al-Ostath, A., et al. (2023). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. Scientific Reports, 13(1), 13101. [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2019). ResearchGate. [Link]
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Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]
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Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2024). European Journal of Medicinal Chemistry. [Link]
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Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines. (2010). Bioorganic & Medicinal Chemistry. [Link]
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1/IC50 values of antitumor screening of target derivatives against... (n.d.). ResearchGate. [Link]
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Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (2020). Turkish Journal of Chemistry. [Link]
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Tubulin polymerization inhibition of the tested compounds. (n.d.). ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(19), 6289. [Link]
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Wang, Y., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLoS ONE, 8(8), e71905. [Link]
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Supporting information for. (n.d.). The Royal Society of Chemistry. [Link]
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Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). National Center for Biotechnology Information. [Link]
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Fan, W., & Yao, H. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Turkish Journal of Chemistry, 44(3), 846-861. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules. [Link]
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Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(6), 11-25. [Link]
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Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2019). ResearchGate. [Link]
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Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Synthesis of Some New 3H-quinazolin-4-One Derivatives as Potential Antitubercular Agents. (2011). World Journal of Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. (2021). Pharmacy & Pharmacology. [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]
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Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2018). ResearchGate. [Link]
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A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Malaysian Journal of Chemistry. [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2018). National Center for Biotechnology Information. [Link]
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Possible mass fragmentation pattern observed in 4 a. (n.d.). ResearchGate. [Link]
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Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (2017). National Center for Biotechnology Information. [Link]
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General scheme for the synthesis of substituted 6-nitroquinazolin-4-one. (n.d.). ResearchGate. [Link]
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Literature review of 6-Methoxyquinazolin-4-OL research
An In-Depth Technical Guide to 6-Methoxyquinazolin-4-ol: A Foundational Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic compound that serves as a critical building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its pivotal role as a scaffold for developing potent kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, particularly the ATP-binding pocket of kinases. The synthesis of the quinazoline structure was first reported in 1903, and since then, its derivatives have been investigated for a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]
This compound, specifically, has emerged as a key intermediate in the synthesis of targeted cancer therapies.[4] Its structure allows for strategic modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties, making it a cornerstone for developing next-generation enzyme inhibitors.[4][5]
Physicochemical Characteristics and Synthesis
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug synthesis and development.
Core Properties
This compound, also known as 6-methoxy-4(3H)-quinazolinone, is a solid at room temperature with the following key properties:
| Property | Value | References |
| CAS Number | 19181-64-7 | [4][6] |
| Molecular Formula | C₉H₈N₂O₂ | [4][6] |
| Molecular Weight | 176.17 g/mol | [4][6] |
| Melting Point | 242-243°C | [4] |
| Appearance | Solid | |
| Storage | Room temperature, sealed in dry conditions | [4] |
General Synthesis Pathway
The synthesis of 6-substituted quinazolin-4-ones typically begins with appropriately substituted anthranilic acids. The following workflow illustrates a common synthetic route. The causality behind this choice of pathway lies in the commercial availability of starting materials and the high-yield nature of cyclization reactions with formamide.
Caption: General synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol describes a representative method for the laboratory-scale synthesis of this compound.[7]
Objective: To synthesize this compound via the condensation and cyclization of 2-amino-5-methoxybenzoic acid with formamide.
Materials:
-
2-amino-5-methoxybenzoic acid
-
Formamide (reagent grade)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of 2-amino-5-methoxybenzoic acid with a three-fold molar excess of formamide.
-
Heating: Place the flask in a heating mantle and heat the mixture to 120-140°C with continuous stirring. The reaction is heated to provide the activation energy needed for the condensation and subsequent intramolecular cyclization.
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will precipitate out of the formamide solution.
-
Isolation: Add 50 mL of cold deionized water to the flask to fully precipitate the product and to dissolve excess formamide. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid twice with 20 mL portions of cold water, followed by a wash with 10 mL of cold ethanol to remove any remaining impurities. The use of cold solvents minimizes the loss of product due to dissolution.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The final product should be a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Biological Activity and Therapeutic Relevance
This compound is rarely the final active pharmaceutical ingredient (API) but serves as a foundational scaffold for building highly active molecules. Its derivatives have shown a wide spectrum of biological activities.
Kinase Inhibition: A Scaffold for Anticancer Agents
The most significant application of the this compound core is in the development of kinase inhibitors for cancer therapy.[4] The quinazoline scaffold is a bioisostere of the adenine portion of ATP, allowing it to competitively bind to the ATP-binding site of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: EGFR Inhibition EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and angiogenesis.[5] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[5][8]
Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[9][10] They occupy the ATP pocket in the EGFR kinase domain, preventing the phosphorylation of EGFR and blocking the downstream signaling cascade. The 6-methoxy group often plays a crucial role in orienting the molecule within the binding site and can be further functionalized to enhance potency and selectivity.[5]
Caption: Inhibition of EGFR signaling by quinazoline-based drugs.
Biological Activity of Key Derivatives
The versatility of the this compound scaffold is demonstrated by the potent activity of its derivatives against various targets.
| Derivative Class | Target / Activity | Potency (IC₅₀) | References |
| 6-Arylureido-4-anilinoquinazolines | EGFR Kinase | 11.66 - 867.1 nM | [8] |
| 4,7-disubstituted 8-methoxyquinazolines | HCT116 & HepG2 cells (Anticancer) | 5.64 - 23.18 µM | [11] |
| 6-alkynyl-4-anilinoquinazolines | EGFR Kinase | As low as 14 nM | [12] |
| Quinazoline-hydrazones | S. aureus, B. subtilis (Antimicrobial) | 4 µg/mL (MIC) | [13] |
| 4-benzylamino quinazolines | PDE5 Inhibition | Potent & Selective | [14] |
Antimicrobial and Other Activities
Beyond cancer, derivatives of the quinazoline scaffold have been explored for other therapeutic applications. Research has demonstrated that certain quinazolinone derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][7][13][15] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[13] This highlights the scaffold's potential as a starting point for developing new classes of antibiotics to combat drug resistance.[15]
Protocol: In Vitro EGFR Kinase Inhibition Assay
To evaluate the efficacy of newly synthesized derivatives of this compound, a robust in vitro kinase assay is essential.
Objective: To determine the IC₅₀ value of a test compound against EGFR tyrosine kinase.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a peptide substrate by the EGFR kinase. The amount of remaining ATP is quantified using a luciferase-based system, where light output is inversely proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. This step is critical for generating a dose-response curve.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Kinase buffer.
-
Test compound dilution (or DMSO for control wells).
-
EGFR kinase enzyme and peptide substrate solution.
-
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This allows the enzymatic reaction to proceed to a measurable extent in the control wells.
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the light output using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a validated and highly valuable scaffold in the landscape of drug discovery. Its proven success in the development of EGFR inhibitors has cemented the importance of the quinazoline core in targeting kinase-driven cancers.[5][10]
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Modifying the scaffold to create inhibitors that are highly selective for mutant forms of kinases (e.g., EGFR T790M or C797S) to overcome acquired drug resistance.[10][16]
-
Dual-Target Inhibitors: Designing derivatives that can simultaneously inhibit multiple signaling pathways (e.g., EGFR and VEGFR-2) to provide a more comprehensive blockade of tumor growth and angiogenesis.[17]
-
New Therapeutic Areas: Expanding the exploration of quinazoline derivatives for non-oncology applications, particularly in developing novel antimicrobial agents to address the growing threat of antibiotic resistance.[2][13]
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The Lynchpin Molecule: A Technical Guide to 6-Methoxyquinazolin-4-OL in Modern Agrochemical Discovery
Abstract
The 4(3H)-quinazolinone scaffold represents a "privileged structure" in chemical biology, demonstrating a remarkable breadth of bioactivity that spans from oncology to crop protection.[1][2][3] Within this versatile chemical class, 6-Methoxyquinazolin-4-ol emerges as a pivotal intermediate—a foundational building block for the synthesis of next-generation fungicides, herbicides, and insecticides.[4] Its strategic methoxy substitution at the 6-position provides a critical electronic and steric handle for chemists to modulate activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of this compound's role in agrochemical research. We will dissect its synthesis, explore the structure-activity relationships (SAR) of its derivatives, detail established mechanisms of action against key agricultural targets, and provide robust experimental protocols for its utilization and evaluation in a research setting. This document is intended for researchers, chemists, and crop protection specialists engaged in the discovery and development of novel agrochemical solutions.
The Strategic Importance of the Quinazolinone Core
Heterocyclic compounds are the bedrock of many successful agrochemicals. The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers a rigid and planar scaffold that is amenable to extensive functionalization.[5] This structural flexibility allows for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with a diverse array of biological targets in fungi, plants, and insects.[5][6]
Marketed products like the fungicide fluquinconazole and the insecticide pyrifluquinazon validate the commercial viability of the quinazolinone core, demonstrating its power to address significant challenges in global food production.[7][8][9] The 6-methoxy substitution, in particular, is a classic medicinal chemistry strategy. The electron-donating nature of the methoxy group can significantly influence the electronic environment of the entire ring system, impacting target binding and metabolic stability.
Synthesis of the Core Scaffold: this compound
The primary and most efficient route to this compound is the cyclocondensation of 2-amino-5-methoxybenzoic acid with a suitable one-carbon source, typically formamide. This method, known as the Niementowski quinazolinone synthesis, is robust and widely applicable.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous substituted quinazolinones.[10][11]
Materials:
-
2-amino-5-methoxybenzoic acid
-
Formamide
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).
-
Cyclization: Heat the mixture under reflux at 180-190°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Pour the cooled mixture into a beaker of cold deionized water with stirring. This will precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove residual formamide, followed by a wash with cold ethanol to facilitate drying.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid, typically light brown or off-white.[4]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected melting point is approximately 242-243°C.[12]
Caption: Synthetic workflow for this compound.
Application in Fungicide Development
Quinazolinone derivatives have shown potent activity against a wide range of phytopathogenic fungi.[13] The this compound core serves as an excellent starting point for creating novel fungicides, often by targeting critical fungal enzymes.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A primary mechanism for many quinazolinone-based fungicides is the inhibition of ergosterol biosynthesis, a vital process for maintaining the integrity of fungal cell membranes.[7] Specifically, these compounds can act as Sterol 14α-demethylase (CYP51) inhibitors.[11] By binding to the active site of the CYP51 enzyme, they prevent the demethylation of lanosterol, a key step in the ergosterol pathway. This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately causing membrane leakage and fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by quinazolinone derivatives.
Structure-Activity Relationship (SAR) Insights
Research on analogous 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives provides a strong model for the SAR of 6-methoxy compounds.[10]
-
Position 4: The hydroxyl group of this compound is a key point for derivatization. Conversion to a thioether and subsequent reaction with various halides introduces diverse R-groups. The nature of this group is critical for potency.
-
Position 6: The methoxy group at C6 generally enhances activity compared to an unsubstituted ring. Its electron-donating properties can improve binding affinity with the target enzyme.
-
Position 2 & 3: Substitutions at the C2 and N3 positions are also crucial for modulating activity. Introducing small alkyl or aryl groups can optimize the compound's fit within the enzyme's active site.[6][12]
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is used to determine the efficacy of synthesized derivatives against pathogenic fungi.[10]
Materials:
-
Synthesized 6-methoxyquinazolinone derivatives
-
Target fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solutions: Prepare 10 mg/mL stock solutions of each test compound by dissolving them in DMSO.
-
Media Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to 50-60°C.
-
Dosing: Add the appropriate volume of a compound's stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). An equivalent volume of DMSO is added to the control plates.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound using probit analysis.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Reference (e.g., Fluquinconazole) | Fusarium oxysporum | Data |
| 6-Methoxy-Derivative A | Fusarium oxysporum | Experimental Data |
| 6-Methoxy-Derivative B | Fusarium oxysporum | Experimental Data |
| Reference (e.g., Fluquinconazole) | Botrytis cinerea | Data |
| 6-Methoxy-Derivative A | Botrytis cinerea | Experimental Data |
| 6-Methoxy-Derivative B | Botrytis cinerea | Experimental Data |
| Table 1: Example data table for summarizing antifungal efficacy. |
Application in Herbicide Development
The quinazolinone scaffold has also been successfully exploited to create potent herbicides. By hybridizing the quinazolinone core with other known herbicidal pharmacophores, novel compounds with unique modes of action can be discovered.
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
A promising strategy involves designing quinazolinone derivatives that inhibit acetyl-CoA carboxylase (ACCase).[9] ACCase is a critical enzyme in the biosynthesis of fatty acids in plants. Its inhibition blocks the production of lipids, which are essential for building cell membranes and storing energy. This leads to a cessation of growth, particularly in rapidly dividing meristematic tissues, and ultimately results in weed death. This mode of action is especially effective against gramineous (grass) weeds.[9]
Caption: ACCase inhibition pathway by quinazolinone-based herbicides.
Design Strategy: Molecular Hybridization
A successful approach is the hybridization of the quinazolinone core with the aryloxyphenoxypropionate (APP) motif, a well-known ACCase-inhibiting pharmacophore.[9] In this strategy, the this compound is derivatized at the 4-position to link it to a phenoxypropionate group.
Studies on these hybrids have revealed key SAR insights:
-
The stereochemistry of the propionate group is crucial, with the (R)-configuration typically being more active.
-
Substituents on the quinazolinone ring, such as the 6-methoxy group, significantly influence herbicidal activity and crop selectivity.[8] For instance, research on 6-fluoro derivatives showed that this substitution pattern resulted in excellent activity against monocot weeds with good safety for crops like cotton and soybean.[8][14] This provides a strong rationale for investigating 6-methoxy analogues.
Experimental Protocol: Greenhouse Post-Emergence Herbicidal Assay
This protocol evaluates the efficacy of compounds on live plants.
Materials:
-
Synthesized 6-methoxyquinazolinone derivatives
-
Weed species (e.g., Echinochloa crus-galli - barnyardgrass) and crop species (e.g., Glycine max - soybean)
-
Potting soil, pots
-
Greenhouse facilities
-
Laboratory sprayer
Procedure:
-
Plant Cultivation: Sow seeds of weed and crop species in pots filled with soil and cultivate them in a greenhouse to the 2-3 leaf stage.
-
Treatment Formulation: Prepare spray solutions of the test compounds at various application rates (e.g., 75, 150, 300 g ai/ha) in a suitable solvent/surfactant system. A control group is sprayed with the solvent/surfactant blank.
-
Application: Apply the formulations evenly to the plants using a calibrated laboratory sprayer.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control.
-
Data Analysis: Record the percent injury for each species at each application rate. Determine the GR₅₀ (rate for 50% growth reduction) for target weeds and assess the tolerance of the crop species.
| Compound ID | Application Rate (g/ha) | E. crus-galli (% Injury) | G. max (% Injury) |
| Reference (e.g., Quizalofop) | 150 | Data | Data |
| 6-Methoxy-Derivative C | 75 | Experimental Data | Experimental Data |
| 6-Methoxy-Derivative C | 150 | Experimental Data | Experimental Data |
| 6-Methoxy-Derivative C | 300 | Experimental Data | Experimental Data |
| Table 2: Example data table for summarizing post-emergence herbicidal activity. |
Potential in Insecticide Development
While the development of fungicides and herbicides from the quinazolinone core is well-documented, its application in insecticides is an area of active and promising research. The related quinoline scaffold has yielded insecticides like flometoquin. For quinazolinones, derivatives have been shown to target the insect nervous system. For instance, pyrifluquinazon acts on the Transient Receptor Potential Vanilloid (TRPV) channels, disrupting feeding behavior in pests like aphids and whiteflies.[8]
The versatility of the this compound intermediate suggests it is a viable starting point for synthesizing novel insecticidal compounds. The synthetic strategy would involve derivatizing the core scaffold and screening the resulting library against key insect pests, such as Plutella xylostella (diamondback moth) or Myzus persicae (green peach aphid), to identify lead compounds and elucidate their mechanisms of action, which could include novel targets like the ryanodine receptor.[15]
Field Validation: From Lab to Land
The ultimate test of any agrochemical candidate is its performance under real-world conditions. Field trials are essential for evaluating efficacy, crop safety, and environmental fate.
General Protocol for a Fungicide Field Trial
-
Site Selection: Choose a uniform field with a history of the target disease.
-
Plot Design: Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications for each treatment.[3] Include an untreated control plot and a commercial standard plot for comparison.[1]
-
Application: Apply the formulated product using calibrated field spray equipment at predetermined growth stages and application rates.
-
Data Collection: Regularly assess disease severity, crop phytotoxicity, and ultimately, crop yield at harvest.
-
Analysis: Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between treatments.[1][3]
This rigorous process ensures that only the most effective and safest compounds advance toward commercialization, validating the initial discoveries made in the laboratory.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in agrochemical research. Its accessible synthesis and the proven track record of the quinazolinone scaffold provide a robust foundation for developing novel solutions to combat fungal pathogens, competitive weeds, and destructive insect pests. The structure-activity relationships and mechanisms of action detailed for analogous compounds offer a clear roadmap for the rational design of potent and selective derivatives. As the need for new, effective, and sustainable crop protection tools intensifies, the exploration of chemistries derived from this compound will undoubtedly continue to be a fruitful and vital area of research.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Methoxyquinazolin-4-ol
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 6-Methoxyquinazolin-4-ol, a pivotal heterocyclic building block in modern drug discovery. Recognized for its role as a key intermediate in the development of kinase inhibitors for oncology, this guide moves beyond a simple recitation of steps.[1] It delves into the mechanistic rationale behind the chosen synthetic route, emphasizes critical safety considerations, and establishes a self-validating framework through integrated characterization and quality control checkpoints. This application note is designed for researchers in medicinal chemistry, process development, and pharmacology who require a reliable and well-understood method for producing high-purity this compound.
Introduction: The Strategic Importance of the Quinazolinone Scaffold
The quinazolinone core is a "privileged scaffold" in medicinal chemistry, frequently found in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] this compound, in particular, serves as a crucial precursor for the synthesis of highly targeted therapeutics. Its structure is integral to the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[5] This protocol details a robust and scalable synthesis from commercially available starting materials, enabling research teams to access this valuable compound consistently.
Mechanistic Rationale: The Niementowski Quinazolinone Synthesis
The selected synthesis route is a variation of the Niementowski reaction, which involves the cyclocondensation of an anthranilic acid derivative with an amide.[6] In this specific application, 2-amino-4-methoxybenzoic acid is reacted with formamide. The reaction proceeds through several key stages:
-
N-Formylation: The primary amine of 2-amino-4-methoxybenzoic acid performs a nucleophilic attack on the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the carboxyl group of the intermediate is attacked by the formyl amide nitrogen, initiating a cyclization-dehydration cascade.
-
Aromatization: The resulting dihydroquinazolinone intermediate readily tautomerizes to the more stable aromatic this compound product.
Formamide serves a dual role in this synthesis: it is both the source of the C2 carbon atom for the heterocyclic ring and the high-boiling solvent that facilitates the reaction at the required temperature.[6]
Diagram 2: Experimental Workflow for Synthesis.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-amino-4-methoxybenzoic acid (10.0 g, 55.2 mmol).
-
Addition of Formamide: Inside a fume hood , carefully add formamide (50 mL) to the flask. The formamide acts as both reactant and solvent.
-
Heating: Begin stirring the mixture and heat it to 160-170 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction mixture will become a clear solution and then may begin to form a precipitate as the product is formed.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm reaction mixture into a beaker containing 200 mL of vigorously stirred ice-cold deionized water. A precipitate will form immediately.
-
Rationale: The product is poorly soluble in water, causing it to precipitate out while the excess formamide and byproducts remain in the aqueous solution.
-
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Drying (Crude): Dry the crude product in a vacuum oven at 60-70 °C overnight. A typical crude yield is 85-95%.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a light brown or off-white solid. [8]
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Light brown to off-white solid [9] |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [1] |
| Melting Point | 242-243 °C [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.1 (s, 1H, NH), 8.0 (s, 1H, H2), 7.7 (d, 1H, H5), 7.4 (dd, 1H, H7), 7.1 (d, 1H, H8), 3.9 (s, 3H, OCH₃). Note: Peaks are predictive and may vary slightly. |
| IR (KBr, cm⁻¹) | ~3200-2800 (N-H, C-H stretching), ~1680 (C=O, amide), ~1620 (C=N), ~1240 (C-O, ether). Note: Peaks are predictive. |
| Purity (by HPLC) | ≥97% after recrystallization [1] |
Trustworthiness: A Self-Validating Protocol
The robustness of this protocol is ensured by defined validation checkpoints:
-
Process Control: The reaction is monitored for completion, ensuring that the starting material is fully consumed before workup.
-
Product Isolation: Precipitation and washing are designed to efficiently remove the primary impurity, formamide.
-
Final Product Verification: The final product's identity is unequivocally confirmed by comparing its analytical data (Melting Point, NMR, IR) against established reference values. Purity is quantitatively assessed by HPLC. This multi-faceted characterization ensures that the material produced is suitable for subsequent high-sensitivity applications in drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Reaction time too short or temperature too low.2. Incomplete precipitation. | 1. Ensure reaction is heated to at least 160 °C and run for a minimum of 4 hours. Monitor by TLC.2. Ensure the reaction mixture is poured into ice-cold water and stirred for at least 30 minutes. |
| Dark, Oily Product | 1. Reaction temperature was too high, causing decomposition.2. Insufficient washing. | 1. Carefully control the temperature to not exceed 175 °C.2. Wash the crude product thoroughly with copious amounts of cold water. |
| Product Fails Purity Spec | 1. Incomplete removal of formamide.2. Insufficient recrystallization. | 1. Wash the filter cake extensively during isolation.2. Perform a second recrystallization, ensuring the product fully dissolves in the hot solvent and cools slowly. |
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Application Note: Comprehensive NMR Characterization of 6-Methoxyquinazolin-4-ol
Introduction
6-Methoxyquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazolinone class of molecules. Quinazolinones are a significant scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The substitution pattern on the quinazolinone core is critical to its pharmacological activity, making unambiguous structural characterization an essential step in the synthesis and development of new therapeutic agents.[2] This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of this compound, detailing a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques for complete structural assignment.
This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the structural verification of this compound and its derivatives. The protocols and insights provided herein are grounded in established spectroscopic principles and are designed to ensure data integrity and reproducibility.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent atom numbering system are paramount for accurate spectral interpretation. The structure of this compound is presented below, with the IUPAC numbering convention that will be used throughout this document.
Caption: Structure and IUPAC numbering of this compound.
Experimental Protocols
The following sections detail the step-by-step protocols for acquiring a comprehensive set of NMR data for this compound. The causality behind experimental choices, such as solvent selection and concentration, is explained to ensure high-quality, reproducible results.
Sample Preparation
The quality of the NMR spectra is directly dependent on the sample preparation. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent for this compound due to its excellent dissolving power for polar organic molecules and its high boiling point, which minimizes evaporation.
Protocol:
-
Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d6.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (for DMSO-d6, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
1D NMR Spectroscopy: ¹H and ¹³C NMR
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.
¹H NMR Protocol:
-
Instrument Setup: Tune and shim the spectrometer for the sample.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to infer the local environment of the protons.
¹³C NMR Protocol:
-
Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
-
Analysis: Identify the number of unique carbon environments. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a crucial technique for determining the multiplicity of carbon signals (CH, CH₂, CH₃) which is not available in a standard broadband-decoupled ¹³C NMR spectrum.
DEPT Protocol:
-
DEPT-135:
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Acquisition Parameters: Similar to ¹³C NMR, but typically requires fewer scans.
-
Analysis: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
-
DEPT-90:
-
Pulse Program: A standard DEPT-90 pulse sequence.
-
Acquisition Parameters: Similar to DEPT-135.
-
Analysis: Only CH signals are observed.
-
-
Combined Analysis: By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon multiplicities can be assigned. Quaternary carbons are those present in the ¹³C spectrum but absent in the DEPT spectra.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound by revealing through-bond and through-space correlations.
Caption: Experimental workflow for NMR characterization.
COSY (Correlation Spectroscopy) Protocol:
-
Purpose: Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-4 per increment.
-
-
Analysis: Cross-peaks in the 2D spectrum indicate coupled protons. This is invaluable for tracing out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Purpose: Correlates protons with their directly attached carbons (¹JCH).
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
-
Analysis: Each cross-peak corresponds to a C-H bond, directly linking the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Purpose: Correlates protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
-
Analysis: Cross-peaks reveal long-range C-H correlations, providing the final pieces of the puzzle for complete structural elucidation.
Data Interpretation and Expected Results
The following table summarizes the expected chemical shifts and key correlations for this compound based on typical values for quinazolinone derivatives and related structures.[3][4]
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | DEPT | Key HMBC Correlations (from ¹H) |
| 2 | ~8.0-8.2 (s) | ~145-148 | CH | C4, C8a |
| 3-NH | ~12.0-12.5 (br s) | - | - | C2, C4 |
| 4 | - | ~160-162 | C | - |
| 4a | - | ~120-122 | C | - |
| 5 | ~7.8-8.0 (d) | ~125-127 | CH | C4, C7, C8a |
| 6 | - | ~155-158 | C | - |
| 7 | ~7.2-7.4 (dd) | ~105-108 | CH | C5, C8a, C6 |
| 8 | ~7.5-7.7 (d) | ~128-130 | CH | C4a, C6 |
| 8a | - | ~148-150 | C | - |
| -OCH₃ | ~3.8-4.0 (s) | ~55-57 | CH₃ | C6 |
Chemical shifts are approximate and can vary based on solvent and concentration.
Logical Relationships in Spectral Assignment
The process of assigning the NMR spectra of this compound follows a logical progression, where data from multiple experiments are integrated to build a complete picture of the molecule's structure.
Caption: Logical flow for NMR-based structure elucidation.
Conclusion
The comprehensive suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of this compound. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can unambiguously assign all proton and carbon signals, thereby verifying the molecular structure with a high degree of confidence. This validated protocol is essential for quality control in synthesis, for the characterization of novel derivatives, and for providing the foundational structural data required for further drug development and medicinal chemistry research.
References
- Al-Ostath, A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9479.
- Patel, D., et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 1(3), 367-376.
- El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds, 43(2), 1349-1367.
- Rojas, L. B., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 29(10), 2353.
- Magritek. (2018). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
- Chemistry LibreTexts. (2023). DEPT ¹³C NMR Spectroscopy.
- Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving.
- OpenStax. (2023). DEPT ¹³C NMR Spectroscopy. In Organic Chemistry.
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- 4. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 6-Methoxyquinazolin-4-OL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. 6-Methoxyquinazolin-4-OL, in particular, serves as a critical building block in the synthesis of advanced pharmaceutical compounds, most notably in the development of kinase inhibitors for cancer therapy.[1] Its structure is amenable to modification, allowing for the fine-tuning of selectivity and potency in drug candidates.[1]
Given its role in drug discovery and development, the ability to accurately and sensitively quantify this compound in various matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this application. Its inherent selectivity and sensitivity enable precise characterization and quantification, from early-stage reaction monitoring to late-stage pharmacokinetic studies. This document provides a comprehensive, field-proven protocol for the robust analysis of this compound, grounded in the principles of bioanalytical method validation.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development. These characteristics directly influence choices in sample preparation, chromatography, and mass spectrometry parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Synonym(s) | 6-methoxy-4(3H)-quinazolinone | |
| Melting Point | 242-243°C | [1] |
| Structure | ![]() |
Experimental Protocols: From Sample to Signal
The following protocols are designed to be robust and adaptable. The causality behind each step is explained to empower the researcher to troubleshoot and modify the method as needed.
Protocol 1: Standard Solution and Working Solution Preparation
Objective: To prepare accurate, reliable standards for calibration and quality control.
Materials:
-
This compound reference standard
-
Methanol (HPLC or MS-grade)
-
Dimethyl sulfoxide (DMSO, ACS grade or higher)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Rationale: Using a calibrated balance and Class A glassware is fundamental for quantitative accuracy.
-
Add a minimal amount of DMSO (e.g., 200 µL) to fully dissolve the solid. The quinazolinone scaffold can have limited solubility in pure methanol.
-
Once dissolved, bring the flask to volume with methanol. Mix thoroughly by inversion. This stock is stable for several months when stored at -20°C.
-
-
Working Solutions:
-
Perform serial dilutions of the primary stock solution using a mixture of Methanol:Water (50:50, v/v) to prepare a series of working solutions. These will be used to spike into a blank matrix to create calibration curves and quality control (QC) samples.
-
Rationale: Diluting with a solvent similar to the initial mobile phase composition ensures good peak shape for the first injected standards.
-
Protocol 2: Sample Extraction from Human Plasma (Protein Precipitation)
Objective: To efficiently remove proteins and phospholipids from plasma samples, which can interfere with the analysis and damage the LC-MS system.[2]
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (ACN) containing 1% formic acid (cold, ~4°C)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of >12,000 x g
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution to all tubes (except blank matrix samples). Vortex briefly.
-
Rationale: The IS is added early to account for variability during the extraction and injection process, which is a cornerstone of robust bioanalysis.[3]
-
-
Protein Precipitation: Add 400 µL of cold acetonitrile with 1% formic acid.
-
Rationale: A 4:1 ratio of organic solvent to plasma is highly effective for precipitating proteins. Cold solvent enhances the precipitation efficiency. Formic acid helps to keep the analyte in its protonated state for better ionization.
-
-
Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Rationale: Vigorous mixing ensures complete protein denaturation. Centrifugation pellets the precipitated proteins, leaving the analyte in the supernatant.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Rationale: This step concentrates the sample, improving the lower limit of quantitation (LLOQ). Reconstituting in a weak solvent focuses the analyte band on the column head, leading to sharper peaks.
-
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the final supernatant to an autosampler vial for injection.
LC-MS/MS Instrumental Analysis
The separation and detection parameters are crucial for achieving selectivity and sensitivity. The following tables provide a validated starting point.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance or Ultra-High Performance LC (HPLC/UHPLC) | UHPLC systems provide better resolution and faster run times. |
| Column | C18 Reverse-Phase, e.g., Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | C18 is a versatile stationary phase suitable for retaining moderately polar compounds like this compound.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min. | A gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A small injection volume is preferred to minimize peak distortion. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the quinazolinone ring are readily protonated, making positive ESI highly efficient.[5] |
| Scan Type | Full Scan (for initial characterization), MRM (for quantification) | MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| Capillary Voltage | 3.0 kV | Optimized to ensure stable electrospray. |
| Desolvation Temp. | 400°C | Needs to be high enough to effectively desolvate ions without causing thermal degradation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Assists in the desolvation process. |
| Cone Voltage | 30 V | Optimized to maximize precursor ion intensity while minimizing in-source fragmentation. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | 20-35 eV (Analyte-specific optimization required) | The energy required to produce characteristic and abundant product ions. This must be determined experimentally. |
Data Analysis: Fragmentation Pathway and Expected Ions
Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) of this compound will break apart in a predictable manner. Understanding this fragmentation is key to setting up selective MRM transitions and confirming the analyte's identity.
Expected Precursor Ion: The primary ion observed in a full scan (MS1) spectrum will be the protonated molecule, [C₉H₈N₂O₂ + H]⁺.
-
m/z (monoisotopic): 177.06
Proposed Fragmentation Pathway: The fragmentation of the quinazolinone core often involves characteristic losses. For this compound, the primary fragmentation pathways are expected to involve the loss of carbon monoxide (CO) from the heterocyclic ring and losses related to the methoxy group.
Sources
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- 5. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: The Strategic Role of 6-Hydroxy-7-methoxyquinazolin-4-one in the Synthesis of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gefitinib (Iressa®) is a cornerstone in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). The efficiency, scalability, and purity of its commercial synthesis are paramount. This document provides an in-depth examination of a pivotal intermediate, 6-hydroxy-7-methoxyquinazolin-4(3H)-one , clarifying its critical role in constructing the final active pharmaceutical ingredient (API). We will dissect the chemical logic behind its synthesis, present detailed, field-tested protocols for its preparation and subsequent conversion to Gefitinib, and offer insights into process control and characterization.
Introduction: Gefitinib and the Dawn of Targeted EGFR Therapy
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is part of the ErbB family of receptors.[1] In many cancer cells, particularly certain subtypes of NSCLC, the EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and survival signals.[1][2] Gefitinib competitively binds to the ATP-binding site within the EGFR's cytoplasmic domain, effectively blocking the downstream signaling cascades that promote tumor growth.[3] The clinical success of Gefitinib validated the 4-anilinoquinazoline scaffold as a privileged structure for potent and selective kinase inhibition, paving the way for a new generation of targeted cancer drugs.[4]
The 4-Anilinoquinazoline Core: A Privileged Scaffold
The quinazoline ring system is the foundational structure of Gefitinib. The specific substitution pattern is critical for its pharmacological activity:
-
The quinazoline core mimics the adenine portion of ATP, allowing it to anchor within the kinase's active site.
-
The anilino group at position 4 , specifically a 3-chloro-4-fluoroaniline moiety, projects into a hydrophobic pocket, conferring selectivity and high-affinity binding.
-
The substituents at positions 6 and 7 modulate solubility, metabolic stability, and potency. In Gefitinib, these are a 7-methoxy group and a 6-(3-morpholinopropoxy) side chain, the latter significantly enhancing aqueous solubility and oral bioavailability.
Constructing this intricate molecule efficiently requires a robust synthetic strategy, which hinges on the preparation of a key intermediate that correctly presents the quinazoline core with appropriate functional handles for subsequent modifications.
Strategic Importance of 6-Hydroxy-7-methoxyquinazolin-4-one
While various synthetic routes to Gefitinib exist, the original and most established pathway, developed by AstraZeneca, relies on the strategic use of 6-hydroxy-7-methoxyquinazolin-4(3H)-one .[5][6][7] This intermediate is ideal because it provides:
-
The Correct Regioisomer: It possesses the required 7-methoxy group and a hydroxyl group at the 6-position, which serves as the attachment point for the critical morpholinopropoxy side chain.
-
A Reactive Handle: The phenolic hydroxyl group at C6 is a versatile functional group that can be selectively alkylated in a later step without disturbing the rest of the core structure.
-
An Established Precursor: It is typically synthesized from the readily available and more symmetrical 6,7-dimethoxyquinazolin-4(3H)-one.[8]
The primary challenge and the most critical step in this pathway is the regioselective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one. Achieving high selectivity for the C6-methoxy group over the C7-methoxy group is essential for an efficient process, as separating the resulting isomers is difficult and reduces the overall yield.
Below is a diagram illustrating the overall synthetic strategy for Gefitinib, highlighting the central role of this key intermediate.
Application Protocol 1: Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one
This protocol details the regioselective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one. The choice of L-methionine in methanesulfonic acid is crucial; L-methionine acts as a soft nucleophile that preferentially attacks the more sterically accessible and electronically favorable C6-methyl group.[6]
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 6,7-Dimethoxyquinazolin-4(3H)-one | 13794-72-4 | 206.20 | 64.7 g | 1.0 |
| L-Methionine | 63-68-3 | 149.21 | 53.7 g | 1.1 |
| Methanesulfonic Acid | 75-75-2 | 96.11 | 425 mL | - |
| Sodium Hydroxide (40% aq. solution) | 1310-73-2 | 40.00 | As required | - |
| Deionized Water | 7732-18-5 | 18.02 | As required | - |
| Crushed Ice | - | - | As required | - |
Experimental Workflow:
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Application Notes and Protocols for Enzyme Inhibition Assays Using 6-Methoxyquinazolin-4-OL Derivatives
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. 6-Methoxyquinazolin-4-ol serves as a critical starting material for the synthesis of numerous clinically relevant inhibitors targeting key signaling pathways implicated in oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of derivatives of this compound in enzyme inhibition assays. We will focus on the conceptual framework, practical assay design, detailed experimental protocols, and robust data analysis, using a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a representative compound derived from this versatile scaffold.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The 6-methoxy-4-quinazolinone core is a privileged structure in drug discovery, forming the backbone of several FDA-approved kinase inhibitors.[1] Its rigid, bicyclic nature provides a stable platform for the strategic placement of various substituents to achieve high-affinity binding to the ATP-binding pocket of protein kinases.[2] While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively explored as inhibitors of a range of tyrosine kinases, including EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[2][3][4]
Gefitinib (Iressa®), a selective inhibitor of EGFR, is a prime example of a therapeutic agent synthesized from a 6-methoxyquinazoline precursor.[5][6][7][8] Understanding the principles of how to characterize such compounds is fundamental for the discovery of novel and more effective targeted therapies.
Mechanism of Action: Targeting ATP Competition
Quinazoline-based inhibitors, including Gefitinib, typically function as ATP-competitive inhibitors. They bind to the hinge region of the kinase's ATP-binding site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of signal transduction can halt the uncontrolled cell proliferation characteristic of many cancers.[2]
Designing a Robust Kinase Inhibition Assay
A successful enzyme inhibition assay requires careful consideration of several factors to ensure data is accurate, reproducible, and meaningful. Here, we outline the key principles for designing a biochemical kinase assay for a this compound derivative.
Choosing the Right Assay Platform
Several assay formats are available for measuring kinase activity, each with its own advantages. Luminescence-based assays are widely adopted in high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and simple "mix-and-read" protocols.[9]
Two prominent examples from Promega are:
-
Kinase-Glo® Assay: This platform quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[10][11][12]
-
ADP-Glo™ Assay: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal. In this format, a higher luminescence signal corresponds to higher kinase activity.[13][14][15][16]
For this application note, we will focus on the ADP-Glo™ Kinase Assay due to its high sensitivity and suitability for a wide range of ATP concentrations.[9]
Key Assay Components and Considerations
-
Enzyme: Highly purified, recombinant kinase (e.g., EGFR) is essential. The concentration used should be in the linear range of the assay, typically determined through an enzyme titration experiment.
-
Substrate: A specific peptide or protein substrate for the target kinase is required. The concentration should ideally be at or near the Michaelis-Menten constant (Km) for ATP to ensure accurate determination of competitive inhibition.
-
ATP: The concentration of ATP is a critical parameter. Using a concentration close to the Km of the enzyme for ATP is recommended for determining the potency of ATP-competitive inhibitors.
-
Inhibitor: The test compound (e.g., Gefitinib) should be dissolved in a suitable solvent, typically DMSO, and serially diluted to generate a dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent-induced artifacts.
-
Buffer Conditions: The assay buffer must be optimized for pH, ionic strength, and the presence of necessary cofactors (e.g., Mg²⁺) to ensure optimal enzyme activity.
Experimental Protocols
This section provides a detailed, step-by-step protocol for an in vitro biochemical assay to determine the inhibitory potency (IC50) of a this compound derivative against a target kinase.
General Workflow for a Kinase Inhibition Assay
The following diagram illustrates the general workflow for a typical luminescence-based kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: EGFR Inhibition Assay using ADP-Glo™
This protocol is designed to determine the IC50 value of a test compound (e.g., Gefitinib) against recombinant human EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test Inhibitor (e.g., Gefitinib) dissolved in 100% DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor (e.g., 11-point, 1:3 dilution) in DMSO.
-
Further dilute the DMSO series into the kinase buffer to create a 4X final assay concentration. The final DMSO concentration in the assay should be consistent across all wells and not exceed 1%.
-
-
Kinase Reaction Setup (in a 20 µL final volume):
-
Add 5 µL of the 4X diluted inhibitor to the "Test Inhibitor" wells.
-
Add 5 µL of kinase buffer with the corresponding DMSO percentage to the "Positive Control" (100% activity, no inhibitor) and "Blank" (no enzyme) wells.
-
Add 10 µL of a 2X Enzyme/Substrate mix (containing EGFR and Poly(Glu, Tyr) substrate in kinase buffer) to all wells except the "Blank" wells. Add 10 µL of kinase buffer with substrate to the "Blank" wells.
-
Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.[17]
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 4X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
After the incubation, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[17]
-
-
Luminescence Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw luminescence data is first converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_PositiveControl - Signal_Blank))
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.[13] It is a key measure of an inhibitor's potency.
To determine the IC50 value, the calculated percent inhibition is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response model (variable slope).[18][19][20] Software such as GraphPad Prism is commonly used for this analysis.[18][19][20][21][22]
Table 1: Example Data for IC50 Determination
| Inhibitor Conc. (nM) | log(Inhibitor Conc.) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) |
| 1000 | 3.00 | 98.5 | 99.1 | 98.8 |
| 333 | 2.52 | 95.2 | 96.0 | 95.5 |
| 111 | 2.05 | 88.1 | 89.3 | 88.7 |
| 37 | 1.57 | 75.4 | 76.2 | 75.8 |
| 12.3 | 1.09 | 50.1 | 51.5 | 50.8 |
| 4.1 | 0.61 | 24.8 | 25.9 | 25.3 |
| 1.37 | 0.14 | 10.2 | 11.1 | 10.5 |
| 0.46 | -0.34 | 4.5 | 5.2 | 4.8 |
| 0.15 | -0.82 | 1.8 | 2.1 | 1.9 |
| 0.05 | -1.30 | 0.5 | 0.8 | 0.6 |
| 0 | - | 0 | 0 | 0 |
Determining the Inhibition Constant (Ki)
While the IC50 value is a useful measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration.[23][24] The inhibition constant (Ki) is a more fundamental measure of an inhibitor's binding affinity and is independent of substrate concentration.[23][24]
For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[23][25]
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate (ATP) used in the assay.
-
Km is the Michaelis-Menten constant of the enzyme for that substrate.
The Km of the enzyme for ATP should be determined experimentally under the same buffer conditions as the inhibition assay.
Visualizing the Biological Context: Signaling Pathways
Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the biological significance of inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[26][27][28][29] These pathways are critical for cell proliferation, survival, and differentiation.[27] Dysregulation of EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and point of inhibition.
VEGFR-2 Signaling Pathway
Vandetanib is another example of a quinazoline-based inhibitor derived from a 6-methoxy precursor that targets multiple kinases, including VEGFR-2.[3][4][30][31][32] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[33][34][35][36]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable scaffold for the development of potent kinase inhibitors. By employing robust and sensitive biochemical assays, such as the luminescence-based methods detailed in this guide, researchers can accurately characterize the potency and mechanism of action of novel derivatives. A thorough understanding of the experimental design, meticulous execution of the protocol, and rigorous data analysis are paramount for generating high-quality, reproducible data that can confidently guide drug discovery efforts.
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- R Discovery. (2022, August 4). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. [Link]
- Medscape. (n.d.). Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more. [Link]
- Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 842. [Link]
- University of Southampton. (2017, March 16).
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- Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046268. [Link]
- Shaik, A. B., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 46, 128173. [Link]
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The Ascendance of 6-Methoxyquinazolin-4-ol Derivatives in Advanced Materials: A Guide for Researchers
Foreword: Unlocking the Potential of a Privileged Scaffold
The quinazoline core, a heterocyclic scaffold long celebrated in medicinal chemistry for its diverse biological activities, is now capturing the attention of material scientists.[1] Among its many derivatives, those based on the 6-methoxyquinazolin-4-ol framework are emerging as a particularly promising class of materials for applications in organic electronics and sensor technology. Their inherent photophysical properties, stemming from a rigid and electronically tunable structure, make them ideal candidates for the development of next-generation organic light-emitting diodes (OLEDs) and highly sensitive fluorescent chemosensors.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the material science applications of this compound derivatives. Moving beyond a simple recitation of facts, this document delves into the "why" behind the "how," offering field-proven insights into experimental design and protocol execution. We will explore the synthesis of these fascinating molecules, their integration into functional devices, and the characterization of their performance, all while grounding our discussion in the fundamental principles of materials science.
Part 1: The Heart of the Matter - The this compound Core
The unique properties of this compound derivatives are intrinsically linked to their molecular architecture. The quinazolinone core provides a rigid, planar structure that facilitates π-π stacking and efficient charge transport, crucial for applications in organic electronics. The strategic placement of a methoxy group at the 6-position plays a pivotal role in modulating the electronic properties of the molecule. This electron-donating group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and improving charge injection in OLED devices.[4] Furthermore, the 4-ol (or more accurately, the tautomeric 4-one) position, along with other sites on the quinazoline ring, offers a versatile handle for synthetic modification, allowing for the fine-tuning of photophysical and material properties.
Part 2: Application in Organic Light-Emitting Diodes (OLEDs)
The intrinsic luminescence of many this compound derivatives makes them highly attractive for use in OLEDs, either as emissive materials themselves or as host materials for phosphorescent dopants. Their rigid structure helps to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).
Principle of Operation: From Injection to Emission
An OLED is a solid-state device that emits light in response to an electric current. The fundamental process involves the injection of electrons from the cathode and holes from the anode into an organic semiconductor layer (or a series of layers). These charge carriers migrate towards each other and, upon meeting, form an excited state known as an exciton. The radiative decay of this exciton to the ground state results in the emission of light. The color of the emitted light is determined by the energy difference between the excited and ground states of the organic material.
The efficiency of an OLED is governed by several factors, including the efficiency of charge injection, the balance of electrons and holes, and the PLQY of the emissive material. This compound derivatives can be engineered to optimize these parameters.
Experimental Protocol: Fabrication of a this compound-Based OLED
This protocol outlines the fabrication of a multilayer OLED device using a this compound derivative as the emissive layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Substrate cleaning solutions (e.g., Decon 90, acetone, isopropanol)
-
Deionized water
-
Nitrogen gas source
-
UV-ozone cleaner
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator (<10⁻⁶ Torr)
-
Organic materials:
-
Hole injection layer (HIL): PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Hole transport layer (HTL): TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Emissive layer (EML): A synthesized 6-methoxy-2-arylquinazolin-4-one derivative
-
Electron transport layer (ETL): TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron injection layer (EIL): LiF (lithium fluoride)
-
-
Cathode material: Aluminum (Al)
-
Shadow masks for defining the cathode geometry
-
Device encapsulation materials (e.g., UV-curable epoxy, glass coverslips)
-
Source measure unit (SMU) and photodetector for device characterization
Protocol Steps:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in Decon 90 solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of filtered PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a 40 nm thick layer of TAPC by thermal evaporation at a rate of 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Deposit a 20 nm thick layer of the 6-methoxy-2-arylquinazolin-4-one derivative by thermal evaporation at a rate of 1-2 Å/s.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a 30 nm thick layer of TPBi by thermal evaporation at a rate of 1-2 Å/s.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Without breaking the vacuum, deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the cathode and the active area of the device.
-
-
Encapsulation:
-
Remove the completed device from the evaporator and immediately encapsulate it within a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source measure unit and a calibrated photodetector.
-
Measure the electroluminescence spectrum to determine the emission color and calculate the CIE coordinates.
-
Data Presentation: Performance of Quinazolinone-Based OLEDs
| Derivative Family | Role | Max. External Quantum Efficiency (EQE) (%) | Emitted Color | Reference |
| Quinazoline-based TADF | Emitter | >20 | Green-Yellow | [5] |
| Carbazole-quinazoline | Host | ~12.2 (for red phosphorescent dopant) | Red | [6] |
| 2-Arylquinazoline | Emitter | Not specified | Blue | [3] |
Workflow Diagram: OLED Fabrication
Caption: Workflow for the fabrication of a this compound-based OLED.
Part 3: Application as Fluorescent Chemosensors
The inherent fluorescence of this compound derivatives can be exploited for the development of chemosensors. The principle behind a fluorescent chemosensor is that the binding of a specific analyte (e.g., a metal ion) to the sensor molecule causes a detectable change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
Sensing Mechanism: Tailoring Selectivity
The quinazolinone scaffold can be functionalized with specific binding sites (receptors) for target analytes. The methoxy group, along with the nitrogen and oxygen atoms in the quinazolinone ring, can act as coordination sites for metal ions. The binding event can alter the electronic structure of the molecule, affecting the intramolecular charge transfer (ICT) characteristics and thus modulating the fluorescence output. By carefully designing the receptor unit, it is possible to achieve high selectivity for a particular analyte.
Experimental Protocol: Synthesis and Evaluation of a this compound-Based Fluorescent Sensor for Metal Ions
This protocol describes the synthesis of a representative sensor molecule and its evaluation for the detection of metal ions.
Part A: Synthesis of a 2-Aryl-6-methoxyquinazolin-4-one Sensor
This synthesis is adapted from a general procedure for related quinoline derivatives and would require optimization for the quinazolinone target.[2]
Materials:
-
p-Anisidine
-
Substituted benzaldehyde (containing a potential metal binding site, e.g., a hydroxyl group)
-
Pyruvic acid
-
Ethanol
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware and purification equipment (e.g., for chromatography)
Protocol Steps:
-
Doebner Reaction:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 eq.) and pyruvic acid (1.5 eq.) in ethanol.
-
Heat the solution for 30 minutes.
-
Add p-anisidine (1 eq.) to the solution and reflux the mixture overnight.
-
Cool the reaction mixture to room temperature. The product, a 6-methoxy-2-arylquinoline-4-carboxylic acid, should precipitate.
-
Filter the precipitate, wash with cold ethanol and hexane, and recrystallize from ethanol to purify.
-
-
Reduction to the Alcohol (if desired for linker attachment):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Suspend LiAlH₄ (2 eq.) in dry THF under a nitrogen atmosphere.
-
Slowly add a solution of the carboxylic acid (1 eq.) in dry THF to the LiAlH₄ suspension.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Carefully quench the reaction by the dropwise addition of 10% NaOH solution.
-
Filter the solid and wash thoroughly with chloroform.
-
Combine the organic filtrates and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
-
Part B: Evaluation of a this compound Derivative as a Fluorescent Sensor
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., acetonitrile, ethanol/water mixture)
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.)
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of the synthesized sensor molecule (e.g., 1 mM in acetonitrile).
-
Prepare stock solutions of the metal salts (e.g., 10 mM in deionized water or acetonitrile).
-
-
Selectivity Study:
-
In a series of cuvettes, place a solution of the sensor (e.g., 10 µM in the chosen solvent system).
-
Record the initial fluorescence spectrum.
-
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution.
-
Record the fluorescence spectrum after the addition of each metal ion and compare the changes in fluorescence intensity.
-
-
Titration Experiment:
-
For the metal ion that showed the most significant fluorescence response, perform a titration experiment.
-
To a cuvette containing the sensor solution (e.g., 10 µM), incrementally add small aliquots of the target metal ion solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant.
-
-
Limit of Detection (LOD) Calculation:
-
Based on the titration data, calculate the limit of detection using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
Data Presentation: Characteristics of a Hypothetical Fluorescent Sensor
| Parameter | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 450 nm |
| Selectivity | High for Zn²⁺ over other common metal ions |
| Response | "Turn-on" fluorescence enhancement |
| Limit of Detection (LOD) | 50 nM |
| Binding Stoichiometry (Sensor:Zn²⁺) | 1:1 |
Mechanism Diagram: Fluorescent Sensing
Caption: A "turn-on" fluorescent sensing mechanism for Zn²⁺ ions.
Part 4: Future Directions - Functional Polymers and Beyond
While the applications of this compound derivatives in OLEDs and sensors are rapidly advancing, their potential in other areas of material science is also being explored. The incorporation of these quinazolinone units into polymer backbones could lead to the development of novel materials with enhanced thermal stability and specific mechanical properties.[7][8][9] The rigid nature of the quinazolinone core could impart increased glass transition temperatures and improved modulus to the resulting polymers. Further research in this area could unlock applications in high-performance plastics, coatings, and advanced composites.
Conclusion
This compound derivatives represent a versatile and powerful platform for the development of advanced functional materials. Their tunable photophysical properties, coupled with their robust and synthetically accessible structure, position them at the forefront of research in organic electronics and sensor technology. This guide has provided a framework for understanding and harnessing the potential of these remarkable molecules. As synthetic methodologies become more refined and our understanding of their structure-property relationships deepens, we can expect to see this compound derivatives play an increasingly important role in the next generation of advanced materials.
References
- Farah, S. et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 516–529. [Link]
- MDPI. (n.d.). Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones. MDPI.
- Wiley Online Library. (n.d.). Thermal, Mechanical, and Surface Properties of Poly(2‐N‐alkyl‐2‐oxazoline)s. Wiley Online Library.
- Royal Society of Chemistry. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 30297–30303. [Link]
- PubMed Central. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826–836. [Link]
- Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
- ResearchGate. (n.d.). Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. ResearchGate.
- Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
- troindia. (n.d.). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. troindia.
- ResearchGate. (n.d.). Quinazoline‐Based Thermally Activated Delayed Fluorecence for High‐Performance OLEDs with External Quantum Efficiencies Exceeding 20%. ResearchGate.
- ResearchGate. (n.d.). A diagram depicting the steps involved in the fabrication of QD OLEDs. ResearchGate.
- ResearchGate. (n.d.). Schematics illustrating the fabrication steps of OLED devices. ResearchGate.
- ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate.
- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]
- ResearchGate. (n.d.). A highly sensitive fluorescent chemosensor for selective detection of zinc (II) ion based on the oxadiazole derivative. ResearchGate.
- Nature. (2025). Sulfur-locked multiple resonance emitters for high performance orange-red/deep-red OLEDs.
- ResearchGate. (n.d.). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. ResearchGate.
- MDPI. (n.d.). Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. MDPI.
- Semantic Scholar. (2015). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. Polymers, 7(10), 2096-2112. [Link]
- PubMed Central. (2023).
- Journal of Applied Pharmaceutical Science. (n.d.). Journal of Applied Pharmaceutical Science.
- Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.
- MDPI. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. Polymers, 15(23), 4600. [Link]
- Semantic Scholar. (n.d.). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. Semantic Scholar.
- ResearchGate. (n.d.). Enhanced performance of solution-processed organic light-emitting diodes with TEMPOL derivatives. ResearchGate.
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Application Notes & Protocols: Cell-Based Assays for 6-Methoxyquinazolin-4-OL Derivatives
Introduction: The Therapeutic Potential of Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, most notably as potent inhibitors of protein kinases.[5][6] Specifically, 4-anilinoquinazoline derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to several FDA-approved anticancer drugs like gefitinib and erlotinib.[1][2][4]
6-Methoxyquinazolin-4-OL serves as a key intermediate in the synthesis of these next-generation kinase inhibitors.[7] Its structure allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. As researchers develop novel derivatives based on this scaffold, robust and reproducible cell-based assays are critical to characterize their biological effects, elucidate their mechanism of action, and identify promising candidates for further development.
This guide provides a comprehensive overview and detailed protocols for a tiered approach to evaluating this compound derivatives, moving from broad cytotoxic effects to specific molecular target engagement.
Rationale and Strategic Workflow
A logical, multi-step experimental workflow is essential for the efficient evaluation of novel compounds. The primary objective is to first determine the overall effect of a derivative on cancer cell viability and then to dissect the underlying mechanism responsible for that effect. We propose a three-tiered strategy:
-
Primary Screening: Assess the dose-dependent cytotoxic and anti-proliferative effects across a panel of relevant cancer cell lines.
-
Mechanistic Elucidation: Determine the mode of cell death (e.g., apoptosis) induced by the compounds.
-
Target Engagement & Pathway Analysis: Confirm that the compound inhibits the intended kinase target and modulates its downstream signaling pathways within the cellular context.
This strategic progression ensures that resources are focused on compounds that demonstrate both potent cellular activity and the desired mechanism of action.
Caption: A tiered experimental workflow for evaluating novel quinazoline derivatives.
Tier 1: Cell Viability and Cytotoxicity Assay
The first step is to determine the concentration range at which a derivative affects cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[8][9] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HUVEC [endothelial])
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound derivatives, dissolved in DMSO to create a 10 mM stock
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to the appropriate density (see Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and enter logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline derivatives in culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis:
-
Subtract the average OD of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.
| Plate Format | Seeding Density (cells/well) | Culture Volume (µL/well) |
| 96-well | 3,000 - 10,000 | 100 |
| 48-well | 10,000 - 30,000 | 250 |
| 24-well | 20,000 - 60,000 | 500 |
| Table 1: General cell seeding density recommendations. Optimal density should be determined empirically for each cell line. |
Tier 2: Apoptosis Induction Assay
A decrease in cell viability can result from necrosis or programmed cell death (apoptosis). Kinase inhibitors frequently induce apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a direct and reliable method for detecting apoptosis.[11] Commercially available assays provide a pro-luminescent or pro-fluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[12][13]
Protocol 2: Homogeneous Caspase-3/7 Activity Assay
Objective: To determine if the observed cytotoxicity from the quinazoline derivatives is mediated by the induction of apoptosis.
Materials:
-
Cells seeded and treated in an opaque-walled 96-well plate (white for luminescence, black for fluorescence) as described in Protocol 1.
-
Positive control for apoptosis (e.g., Staurosporine at 1 µM).
-
Commercial Caspase-3/7 assay kit (e.g., Promega Caspase-Glo® 3/7 or Thermo Fisher Apo-ONE®).[12][14]
-
Luminometer or Fluorometer.
Procedure (Add-Mix-Measure Format):
-
Plate Preparation:
-
Prepare a 96-well plate with cells, test compounds, vehicle control, and a positive control as described in the MTT protocol. The treatment duration may be shorter (e.g., 12-24 hours) as apoptosis precedes complete loss of viability.
-
Include wells with medium only for background measurement.
-
-
Reagent Preparation:
-
Prepare the Caspase-3/7 assay reagent according to the manufacturer's instructions.[11] This typically involves mixing a lyophilized substrate with a buffer.
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of the Caspase-3/7 reagent equal to the culture volume in each well (e.g., add 100 µL to 100 µL of culture).
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for 1-3 hours.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis:
-
Subtract the average background reading (medium + reagent) from all other readings.
-
Express the data as a fold-change in caspase activity relative to the vehicle-treated control cells.
-
Plot the fold-change in activity against the compound concentration.
Tier 3: Target Engagement and Pathway Modulation
Since quinazoline derivatives are known to target receptor tyrosine kinases like EGFR and VEGFR2, it is crucial to verify that the lead compounds inhibit these targets within the cell.[1][15][16] Western blotting is a powerful technique to assess the phosphorylation status of a target kinase and its key downstream effectors.[17][18] Inhibition of the kinase by a compound will lead to a decrease in its auto-phosphorylation and a corresponding decrease in the phosphorylation of downstream signaling proteins like ERK (MAPK) and Akt.[15][17]
Caption: Inhibition of RTK signaling by a quinazoline derivative.
Protocol 3: Western Blot Analysis of Kinase Pathway Inhibition
Objective: To measure the effect of quinazoline derivatives on the phosphorylation of a target kinase (e.g., EGFR) and a key downstream effector (e.g., ERK).
Materials:
-
Cells cultured in 6-well plates.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA lysis buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (gels, running buffer, etc.).
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[18]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 6-12 hours if investigating growth factor-stimulated phosphorylation.
-
Pre-treat cells with various concentrations of the quinazoline derivative (or vehicle) for 1-2 hours.
-
If applicable, stimulate the cells with the relevant growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with phosphatase and protease inhibitors) to each well. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Crucially: Strip the membrane and re-probe for the corresponding total protein (e.g., total-ERK) and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation status and not differences in protein loading.[18]
-
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for the phospho-protein, total protein, and loading control.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Express the results as a percentage of the stimulated vehicle control to visualize the dose-dependent inhibition of pathway signaling.
| Target | Recommended Primary Antibody (Vendor Example) | Dilution |
| p-EGFR (Tyr1068) | Cell Signaling Technology #3777 | 1:1000 |
| Total EGFR | Cell Signaling Technology #4267 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology #4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Technology #4695 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology #5174 | 1:1000 |
| Table 2: Example antibody panel for Western blot analysis of EGFR/MAPK pathway modulation. |
References
- Mishra, R., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Singh, M., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals. [Link]
- Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
- ResearchHub. (2024).
- Wang, L., et al. (2019). Quinazoline derivative compound (11d)
- Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors.
- Nematpour, M., et al. (2022).
- Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]
- Liu, Y-J., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- CLYTE Technologies. (n.d.).
- Anjali, A. A., & Pillai, A. M. (2023). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. [Link]
- Kumar, S., et al. (2023).
- Ghorab, M. M., et al. (2023). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. PubMed. [Link]
- Provost, J. (2019). MTT Proliferation Assay Protocol.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
- Reaction Biology. (2022).
- Noble Life Sciences. (n.d.).
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
- Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
- Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]
- Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine. [Link]
- Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. [Link]
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- Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
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- Joshi, S. D., et al. (2019). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
- Lee, J., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
- Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols: In Vitro Cytotoxicity Testing of 6-Methoxyquinazolin-4-OL
Introduction: Unveiling the Cytotoxic Potential of Novel Quinazolinone Analogs
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties. 6-Methoxyquinazolin-4-OL is a synthetic quinazolinone derivative with potential as a novel therapeutic agent. A critical initial step in the preclinical evaluation of any new chemical entity is the rigorous assessment of its cytotoxic effects. In vitro cytotoxicity assays are fundamental tools in drug discovery and development, providing essential data on a compound's potential to induce cell death, inhibit cell proliferation, or cause cellular damage.[1][2][3] These assays are instrumental in the early stages of drug development to identify and characterize the toxic profile of new candidates before advancing to more complex in vivo studies.[2][3]
This comprehensive guide provides a detailed framework for evaluating the in vitro cytotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and rationale for each experimental choice. We will explore a multi-parametric approach, employing a battery of assays to build a comprehensive cytotoxicity profile, from initial screening of cell viability to elucidation of the mechanisms of cell death.
I. Foundational Assays for Assessing Cell Viability and Cytotoxicity
A multi-faceted approach to cytotoxicity testing is crucial to gain a holistic understanding of a compound's effects on cells. We will begin with two primary assays that measure distinct cellular parameters: metabolic activity as an indicator of viability and membrane integrity as a marker of cell death.
A. MTT Assay: Gauging Metabolic Activity and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring cellular metabolic activity.[4] In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4] This assay is a robust and high-throughput method for initial screening of the cytotoxic potential of this compound.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells (e.g., HeLa, A549, or a relevant cancer cell line).
-
Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[5]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Presentation: Example MTT Assay Results
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.18 | 0.06 | 94.4% |
| 5 | 1.05 | 0.05 | 84.0% |
| 10 | 0.88 | 0.07 | 70.4% |
| 25 | 0.63 | 0.04 | 50.4% |
| 50 | 0.35 | 0.03 | 28.0% |
| 100 | 0.15 | 0.02 | 12.0% |
From this data, a dose-response curve can be generated to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
B. LDH Release Assay: Quantifying Membrane Integrity Loss
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[5][6] The amount of LDH in the supernatant is proportional to the number of lysed cells.[6] This assay serves as a direct measure of cytotoxicity and complements the viability data from the MTT assay.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay in a 96-well plate.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: Example LDH Release Assay Results
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 | 0.01 | 0% |
| 1 | 0.15 | 0.02 | 5% |
| 5 | 0.25 | 0.03 | 21% |
| 10 | 0.45 | 0.04 | 53% |
| 25 | 0.78 | 0.06 | 106% (relative to max lysis) |
| 50 | 0.95 | 0.07 | 130% (relative to max lysis) |
| 100 | 1.10 | 0.08 | 150% (relative to max lysis) |
| Maximum Lysis Control | 0.75 | 0.05 | 100% |
The percent cytotoxicity is calculated relative to a maximum lysis control, where cells are treated with a lysis buffer to achieve 100% LDH release.
II. Delving Deeper: Mechanistic Insights into Cell Death
Once the cytotoxic effects of this compound have been established, the next crucial step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. The following assays can help determine if this compound induces apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Workflow: Annexin V/PI Staining
Sources
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. kosheeka.com [kosheeka.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Application Notes & Protocols: A Guide to In Vivo Efficacy Evaluation of 6-Methoxyquinazolin-4-OL
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] These derivatives have been extensively explored and have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][3] The compound 6-Methoxyquinazolin-4-OL belongs to this versatile class. While specific preclinical data on this compound is not extensively documented in publicly available literature, its structural motif suggests its potential as a bioactive molecule, likely acting as an intermediate or a primary candidate for drug development.[4] Quinazolinone derivatives have famously been developed as kinase inhibitors, such as Gefitinib, which targets the epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer.[5]
Given the broad therapeutic window of the quinazolinone class, this guide provides a comprehensive framework for researchers to evaluate the in vivo efficacy of this compound across three potential therapeutic areas: Oncology, Inflammation, and Neurodegeneration. The protocols detailed herein are based on established and validated animal models for each disease area, providing a robust starting point for preclinical assessment.
PART I: Oncology Models
The most prominent application of quinazolinone derivatives has been in oncology, primarily as kinase inhibitors.[6] Therefore, the initial in vivo evaluation of this compound should logically commence with cancer models. The choice of model is critical and depends on the specific cancer type and the desire to study the interaction with the immune system.
Xenograft Models: A Fundamental Approach for Assessing Antitumor Activity
Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are a cornerstone of preclinical cancer research.[7] They allow for the direct assessment of a compound's effect on human tumor growth.
Caption: Workflow for a subcutaneous xenograft study.
-
Cell Culture: Culture BT-474 human breast cancer cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.[8]
-
Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administer the compound or vehicle via oral gavage or intraperitoneal injection daily. The dose will need to be determined in preliminary tolerability studies. For a related compound, lapatinib, doses of 30-100 mg/kg have been used.[10]
-
-
Efficacy Evaluation:
-
Continue treatment for 21-28 days, measuring tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
| Parameter | Description |
| Cell Line | BT-474 (HER2+ Breast Cancer) |
| Animal Strain | Athymic Nude Mice |
| Implantation Site | Subcutaneous (flank) |
| Cell Number | 5 x 10^6 cells per mouse |
| Treatment Start | Tumor Volume ~150-200 mm³ |
| Endpoints | Tumor volume, tumor weight, body weight |
Syngeneic Models: Interrogating the Immune Response
To evaluate the potential immunomodulatory effects of this compound, syngeneic models are indispensable. These models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions between the therapeutic agent, the tumor, and a fully functional immune system.[11][12]
-
Cell Culture: Culture CT26 murine colon carcinoma cells in RPMI-1640 medium.
-
Animal Model: Use BALB/c mice, 6-8 weeks old.[13]
-
Implantation:
-
Harvest and resuspend CT26 cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Follow the tumor growth monitoring and randomization procedures as described in the xenograft protocol.
-
Administer this compound at a predetermined dose.
-
-
Immune System Analysis:
-
At the end of the study, in addition to tumor measurements, collect spleens and tumors for immune cell profiling by flow cytometry.
-
Analyze tumor-infiltrating lymphocytes (TILs), myeloid-derived suppressor cells (MDSCs), and other immune cell populations.[7]
-
Orthotopic Models: Mimicking the Tumor Microenvironment
For certain cancers, such as glioblastoma, orthotopic implantation (injecting cancer cells into the organ of origin) provides a more clinically relevant model that recapitulates the tumor microenvironment.[8][14]
-
Cell Culture: Culture U87-MG human glioblastoma cells. For in vivo imaging, a luciferase-expressing cell line (U87-MG-Luc) is recommended.[15]
-
Animal Model: Use athymic nude mice.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Inject 1 x 10^5 U87-MG-Luc cells in 5 µL of PBS into the brain at specific coordinates.[14]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging (e.g., IVIS Spectrum) once or twice a week.[14]
-
-
Treatment and Evaluation:
-
Initiate treatment when a clear bioluminescent signal is detected.
-
Monitor animal health and body weight closely.
-
The primary endpoint is typically survival.
-
PART II: Inflammation Models
The anti-inflammatory properties of quinazolinone derivatives are well-documented.[3] Therefore, evaluating this compound in models of inflammation is a logical next step.
Collagen-Induced Arthritis (CIA) in Mice: A Model for Rheumatoid Arthritis
The CIA model is a widely used and well-characterized model of autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.[2][3]
Caption: Workflow for a collagen-induced arthritis study.
-
Animal Model: Use male DBA/1J mice, 8-10 weeks old.[1]
-
Induction of Arthritis:
-
Treatment:
-
Prophylactic: Start treatment with this compound one day before the primary immunization.
-
Therapeutic: Begin treatment upon the first signs of arthritis (clinical score > 1).
-
-
Assessment of Arthritis:
-
Score the severity of arthritis in each paw 3 times a week based on a scale of 0-4 (0=normal, 1=mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.[4]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect blood for measurement of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Lipopolysaccharide (LPS)-Induced Sepsis: A Model for Acute Systemic Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, mimicking aspects of sepsis.[16][17]
-
Animal Model: Use male C57BL/6 mice, 8-12 weeks old.[17]
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) 30-60 minutes before LPS challenge.
-
Induction of Sepsis: Inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 10-20 mg/kg.[17][18]
-
Evaluation:
PART III: Neurodegeneration Models
Given the diverse activities of quinazolinones, exploring their potential in neurodegenerative diseases is a worthwhile endeavor.
MPTP Mouse Model of Parkinson's Disease
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[5][21]
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.[22]
-
Treatment: Administer this compound daily, starting before MPTP injections and continuing throughout the study.
-
MPTP Administration:
-
Inject MPTP hydrochloride (20-30 mg/kg, i.p.) once daily for 5 consecutive days.[5]
-
Safety Precaution: MPTP is a potent neurotoxin. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment.
-
-
Behavioral Assessment:
-
7-14 days after the last MPTP injection, perform behavioral tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity).[23]
-
-
Neurochemical and Histological Analysis:
-
Euthanize mice and collect brains.
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.[23]
-
Amyloid-β Infusion Model of Alzheimer's Disease
Direct infusion of amyloid-β (Aβ) peptides into the brain can model some of the pathological and cognitive deficits seen in Alzheimer's disease.[6][24]
-
Animal Model: Use male C57BL/6 mice or Wistar rats.
-
Aβ Preparation: Prepare aggregated Aβ (1-42) oligomers by incubating the peptide solution at 37°C for several days.[25]
-
Stereotaxic Surgery:
-
Anesthetize the animal and place it in a stereotactic frame.
-
Infuse Aβ (1-42) oligomers directly into the hippocampus.[6]
-
-
Treatment: Administer this compound daily, starting before or after the Aβ infusion.
-
Cognitive Assessment:
-
2-4 weeks after surgery, assess learning and memory using behavioral tests such as the Morris water maze or Y-maze.
-
-
Histological Analysis:
-
At the end of the study, collect brains and perform immunohistochemistry for Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[26]
-
PART IV: Pharmacokinetic/Pharmacodynamic (PK/PD) and Toxicology Studies
Prior to and during efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.
Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in rodents.
-
Protocol:
-
Administer a single dose of this compound intravenously and orally to separate groups of mice or rats.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters: Cmax, Tmax, AUC, half-life, and bioavailability.
-
Toxicology Studies
-
Objective: To assess the safety and tolerability of this compound.
-
Protocol:
-
Acute Toxicity: Administer escalating single doses of the compound to mice and observe for signs of toxicity and mortality over 14 days to determine the maximum tolerated dose (MTD).
-
Sub-chronic Toxicity: Administer the compound daily for 28 days at multiple dose levels. Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological analysis of major organs.
-
Conclusion
This guide provides a comprehensive, albeit not exhaustive, framework for the preclinical evaluation of this compound. The selection of appropriate animal models is paramount and should be guided by the hypothesized mechanism of action and intended therapeutic indication. A thorough understanding of the compound's pharmacokinetic and toxicological profile is equally critical for successful drug development. The protocols outlined here, grounded in established methodologies, offer a robust starting point for elucidating the therapeutic potential of this promising quinazolinone derivative.
References
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- Protocol for the MPTP mouse model of Parkinson's disease. (2009).
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- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers in Molecular Neuroscience, 15, 868334. [Link]
- Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo. (2023). Cancer Biology & Therapy, 24(1), 2228802. [Link]
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research, 8(4), 1410-1416. [Link]
- Erlotinib Prolongs Survival in Pancreatic Cancer by Blocking Gemcitabine-Induced MAPK Signals. (2013). Cancer Research, 73(7), 2221-2234. [Link]
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- Lapatinib inhibits growth of a HER2-xenograft exhibiting abnormal HER2 signaling but not a HER2+ xenograft exhibiting normal HER2 signaling as assessed by the CELx HSF test. (2018). Oncotarget, 9(54), 30377-30388. [Link]
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- Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources. (2021).
- Combination of gemcitabine and erlotinib inhibits recurrent pancreatic cancer growth in mice via the JAK-STAT pathway. (2018). Oncology Letters, 16(5), 6441-6447. [Link]
- Model mice: Organism with neuro-degenerative pathology opens door to new therapeutics. (2005). Drug Discovery News.
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- Aβ infusion and related models of Alzheimer dementia. (2012). Current Pharmaceutical Design, 18(8), 1117-1128. [Link]
- In Vivo Seeding of Amyloid-β Protein and Implications in Modeling Alzheimer's Disease Pathology. (2023). International Journal of Molecular Sciences, 24(13), 10842. [Link]
- MPTP Mouse Model of Parkinson's Disease. (n.d.). Melior Discovery.
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Application Notes and Protocols for the Utilization of 6-Methoxyquinazolin-4-ol in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Introduction: The Quinazoline Scaffold as a Privileged Structure in EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[1][3] Consequently, EGFR has emerged as a major therapeutic target for anticancer drug development.[2][3]
The quinazoline core has been identified as a "privileged scaffold" in the design of EGFR tyrosine kinase inhibitors (TKIs).[1][3] This is evidenced by the number of FDA-approved drugs, such as gefitinib and erlotinib, which are based on the 4-anilinoquinazoline structure.[1][4] These inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby blocking the downstream signaling cascades that promote tumor growth.[1][4] The 6-methoxyquinazolin-4-ol moiety serves as a crucial starting material or key intermediate in the synthesis of a diverse array of potent EGFR inhibitors. The methoxy group at the 6-position has been shown to be favorable for inhibitory activity, contributing to the overall binding affinity of the molecule within the ATP-binding pocket of the EGFR kinase domain.[1]
This technical guide provides a comprehensive overview of the application of this compound in the development of novel EGFR inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth scientific background, detailed experimental protocols, and insights into the structure-activity relationships that govern the efficacy of these compounds.
The EGFR Signaling Pathway and Mechanism of Quinazoline-Based Inhibition
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6][7] These cascades ultimately regulate gene expression and protein synthesis, driving cell proliferation and survival.[6][7] In cancer, aberrant EGFR activation leads to uncontrolled cell growth and resistance to apoptosis.
Quinazoline-based inhibitors, derived from precursors like this compound, are designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[1][8] The quinazoline ring system mimics the adenine core of ATP, forming key hydrogen bond interactions with the hinge region of the kinase, notably with the backbone nitrogen of Met793.[1][3] The substituent at the 4-position, typically an aniline moiety, extends into a hydrophobic pocket, further enhancing binding affinity and selectivity.[1] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of EGFR and the subsequent activation of downstream signaling, thereby inhibiting tumor cell proliferation and inducing apoptosis.
Figure 1: EGFR Signaling Pathways and Point of Inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-amino-5-methoxybenzoic acid and formamide, a common and efficient method for constructing the quinazolinone core.[9]
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Formamide
-
Ice-cold water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-methoxybenzoic acid (1.0 equivalent) and an excess of formamide (approximately 10-20 equivalents).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to 150-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reaction at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual formamide, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven. The final product should be a white to off-white solid.
Figure 2: Synthetic Workflow for this compound.
Protocol 2: General Procedure for the Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives
This protocol outlines the subsequent steps to convert this compound into a 4-anilinoquinazoline derivative, the core structure of many EGFR inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Substituted aniline
-
Isopropanol or other suitable solvent
-
Triethylamine or other suitable base
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Chlorination: Convert this compound to the more reactive intermediate, 4-chloro-6-methoxyquinazoline. This is typically achieved by refluxing with thionyl chloride or phosphorus oxychloride. After the reaction, the excess reagent is removed under reduced pressure.
-
Nucleophilic Substitution: Dissolve the crude 4-chloro-6-methoxyquinazoline in a suitable solvent such as isopropanol. Add the desired substituted aniline (1.0-1.2 equivalents) and a base like triethylamine to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture and isolate the product. This may involve precipitation by adding water, followed by filtration. The crude product is then purified by recrystallization or column chromatography to yield the final 4-anilino-6-methoxyquinazoline derivative.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay determines the direct inhibitory effect of a compound on EGFR kinase activity by measuring the amount of ADP produced.[10][11]
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compound (dissolved in DMSO)
-
Gefitinib or Erlotinib (positive control)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Plate Setup: Add 1 µL of serially diluted test compound or control to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 2 µL of this mix to each well.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[12]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) and Data Presentation
The potency of quinazoline-based EGFR inhibitors is highly dependent on the nature and position of substituents on the quinazoline and aniline rings. The 6-methoxy group is a common feature in many potent inhibitors. Further modifications at other positions can significantly impact activity and selectivity.
| Compound ID | R Group at C4-aniline | EGFRWT IC₅₀ (nM) | EGFRT790M/L858R IC₅₀ (nM) | Cell Line (e.g., A549) GI₅₀ (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoro | 25.42 | - | 15.59 | [1] |
| Erlotinib | 3-ethynyl | 33.25 | - | 3.0 | [1] |
| Compound 8 | 3-chloro-4-fluoro (with urea linker) | 0.8 | 2.7 | - | [1] |
| Compound 13 | 3-ethynyl (with furan at C6) | - | - | 7.35 | [1] |
| Compound 19 | 3-bromo (with N-Boc glycine at C6) | 3.2 | - | 8.3 | [1] |
| Compound 7i | 3-chloro-4-fluoro (with arylurea at C6) | 17.32 | - | 2.25 | [7] |
Note: This table presents a selection of data from the literature to illustrate the impact of structural modifications on inhibitory activity. The specific values can vary depending on the assay conditions.
Key SAR Insights:
-
Aniline Substituents: Small, lipophilic groups at the 3-position of the aniline ring, such as chloro, bromo, or ethynyl, generally enhance potency.[1]
-
Substituents at C6 and C7: The introduction of electron-donating groups, like methoxy, at the 6- and 7-positions of the quinazoline ring often increases inhibitory activity.[1] More complex substitutions at these positions can be explored to improve solubility, pharmacokinetic properties, and selectivity.
-
Introduction of Reactive Groups: The incorporation of a Michael acceptor at the C6 position can lead to irreversible covalent binding with a cysteine residue (Cys797) in the ATP-binding site, a strategy employed in second-generation inhibitors to overcome resistance.[3][4]
Conclusion
This compound is a versatile and valuable building block in the design and synthesis of potent EGFR inhibitors. Its strategic use in conjunction with a deep understanding of the EGFR signaling pathway and structure-activity relationships allows for the rational development of novel anticancer agents. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new quinazoline-based compounds with the potential to overcome the challenges of EGFR-driven cancers.
References
- Gherman, A. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3249. [Link]
- Rocha-Lima, C. M., et al. (2007). Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution. Clinical Lung Cancer, 8(6), 377-384. [Link]
- Sharma, S. V., et al. (2007). EGFR signaling pathways. Nature Reviews Cancer, 7(3), 169-181. [Link]
- Kim, J. H., et al. (2020). Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
- Shawky, A. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
- Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor (EGFR) Signaling. Cancers, 9(5), 52. [Link]
- Sigismund, S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(23), 6061. [Link]
- Simplified graphic illustration of the EGFr pathways RAS/RAF/MEK/ERK and PI3K/AKT. (n.d.).
- Illustration depicting the structure-activity relationship for the synthesized series (5–11). (n.d.).
- El-Damasy, D. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(18), 1645-1663. [Link]
- Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature Chemical Biology, 18(6), 636-645. [Link]
- Negrete, G. R., et al. (2009). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc, 2010(2), 26-36. [Link]
- Structures of marketed quinazoline-based EGFR inhibitors. (n.d.).
- Roche. (n.d.).
- Singh, M., & Singh, P. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry, 59(12), 2097-2115. [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Li, Y., et al. (2020). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry, 8, 679. [Link]
- Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8560. [Link]
- Kim, H., & Lee, P. H. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8346-8356. [Link]
- Abnous, K., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 24(1), 17. [Link]
- Yang, X., et al. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity, 20(2), 551-556. [Link]
- Sletten, E. T., et al. (2018). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. In Peptide Synthesis (pp. 235-252). Humana Press, New York, NY. [Link]
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Synthesis of 4-Anilinoquinazoline Derivatives from 6-Methoxyquinazolin-4-ol: An Application Note and Protocol
Introduction
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] These compounds are renowned for their potent inhibitory activity against various receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][3] The targeted inhibition of these signaling pathways, which are often dysregulated in cancer, has revolutionized the treatment of various solid tumors.[4][5] Notable examples of FDA-approved drugs based on this scaffold include Gefitinib, Erlotinib, and Lapatinib, which are utilized in the treatment of non-small-cell lung cancer and breast cancer.[4][6]
This application note provides a detailed protocol for the synthesis of 4-anilinoquinazoline derivatives, commencing from the readily available starting material, 6-methoxyquinazolin-4-ol. The synthetic strategy involves a two-step process: the chlorination of the quinazolin-4-ol to a reactive 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a variety of aniline derivatives. The rationale behind each experimental step, purification techniques, and methods for structural characterization are comprehensively discussed to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of 4-anilinoquinazoline derivatives from this compound is a robust and versatile two-step process. The initial and critical step is the conversion of the hydroxyl group at the 4-position of the quinazoline ring into a more reactive leaving group, typically a chlorine atom. This is followed by the introduction of the aniline moiety via a nucleophilic aromatic substitution reaction.
Part 1: Chlorination of this compound
The conversion of this compound to 4-chloro-6-methoxyquinazoline is a crucial activation step. The hydroxyl group at the C4 position is a poor leaving group; therefore, it must be transformed into a better one to facilitate the subsequent nucleophilic substitution. Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose.[7][8][9] Phosphorus oxychloride is often preferred as it can also serve as the solvent, driving the reaction to completion.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The second stage of the synthesis involves the reaction of the 4-chloro-6-methoxyquinazoline intermediate with a substituted aniline. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][10] The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring renders the C4 position sufficiently electrophilic for attack by the nucleophilic amine of the aniline.[11][12] This reaction is typically performed in a suitable solvent, such as isopropanol or dimethylformamide (DMF), and may be catalyzed by an acid or base to facilitate the reaction. Microwave irradiation has also been shown to efficiently promote this N-arylation, often leading to shorter reaction times and improved yields.[1]
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Substituted anilines
-
Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glass funnel and filter paper
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Protocol 1: Synthesis of 4-Chloro-6-methoxyquinazoline
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: To the flask, add this compound (1 equivalent). Carefully add phosphorus oxychloride (5-10 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.[7][8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with stirring. This will quench the excess phosphorus oxychloride.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-chloro-6-methoxyquinazoline.
Protocol 2: Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-methoxyquinazoline (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in isopropanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) for 6-12 hours. The reaction can also be performed under microwave irradiation for a shorter duration.[1]
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization of Synthesized Compounds
The identity and purity of the synthesized 4-anilinoquinazoline derivatives should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for the quinazoline and aniline protons. The disappearance of the quinazolin-4-ol proton and the appearance of the aniline N-H proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.[6][13] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
| Melting Point | Purity and identification. | A sharp and defined melting point range. |
Example Characterization Data for 4-((6-methoxyphenyl)amino)quinazoline:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.13 (s, 1H, NH), 8.82 (s, 1H), 8.66 (s, 1H), 8.19 (d, J = 8.0 Hz, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.95–7.79 (m, 5H), 7.39 (t, J = 12.0 Hz, 2H), 7.28 (s, 2H).[6]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 163.87, 161.44, 158.07, 154.70, 149.55, 142.68, 138.98, 137.73, 136.04, 132.48, 129.74, 126.76, 122.08, 120.89, 116.46, 115.84.[6]
-
HRMS (ESI) m/z: calculated for C₂₀H₁₆FN₄O₂S [M+H]⁺: 395.0973, found: 395.0977.[6]
Reaction Mechanism and Workflow Diagrams
Figure 2: Simplified mechanism of the nucleophilic aromatic substitution (SNAr) step.
Conclusion
The synthesis of 4-anilinoquinazoline derivatives from this compound is a well-established and highly adaptable method for accessing a diverse library of compounds with significant therapeutic potential. The two-step protocol involving chlorination followed by nucleophilic aromatic substitution is efficient and amenable to a wide range of substituted anilines, allowing for the systematic exploration of structure-activity relationships. The detailed protocols and characterization guidelines provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- Al-Rashida, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-947. [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
- Gomma, M. A., et al. (2021). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Bioorganic Chemistry, 114, 105138. [Link]
- de Oliveira, M. A. L., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(21), 5190. [Link]
- Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. [Link]
- Representative biologically active 4‐anilinoquinazoline derivatives.
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- Wang, S., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(16), 4951-4962. [Link]
- Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors | Request PDF - ResearchG
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
- Liu, Y., et al. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5944-5948. [Link]
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- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchG
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- Wang, Y., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Biomolecular Structure and Dynamics, 41(1), 234-245. [Link]
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6-Methoxyquinazolin-4-OL in the development of novel kinase inhibitors
An Application Guide to the Use of 6-Methoxyquinazolin-4-OL in the Development of Novel Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Central Role of Kinases and the Quinazoline Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical target classes in modern drug discovery.[3] The quinazoline nucleus has emerged as a "privileged scaffold" in the design of kinase inhibitors, forming the core of several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib.[4][5][6] These molecules typically function by competing with ATP for binding in the kinase domain, thereby blocking the downstream signaling cascades that drive cell proliferation and survival.[3]
At the heart of many of these successful inhibitors is the this compound moiety or its derivatives. This scaffold serves as a versatile building block, where the methoxy group at the 6-position plays a crucial role in optimizing the molecule's interaction with the target kinase.[7][8] Substitutions at the 6- and 7-positions with electron-donating groups, such as methoxy, have been shown to be favorable for enhancing the inhibitory activity against key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][9] This guide provides an in-depth exploration of the this compound scaffold, including key structure-activity relationships and detailed protocols for the synthesis and evaluation of novel kinase inhibitors derived from it.
The Scientific Rationale: Targeting Kinase Signaling Pathways
Quinazoline-based inhibitors primarily target the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and VEGFR. Dysregulation of these pathways is a critical factor in tumor growth, progression, and angiogenesis (the formation of new blood vessels). By inhibiting these kinases, quinazoline derivatives can effectively shut down these pro-cancerous signals.
The general mechanism involves the quinazoline core forming hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of the adenine portion of ATP. The substituent at the 4-position, typically an anilino group, extends into the hydrophobic pocket of the active site, providing critical interactions that determine potency and selectivity.[3][10]
Structure-Activity Relationship (SAR) and the Role of the 6-Methoxy Group
The development of potent and selective quinazoline inhibitors is guided by well-established SAR principles. The core scaffold presents several positions for chemical modification to tune the pharmacological profile.
-
C4 Position: The 4-anilino group is a cornerstone for activity against EGFR and VEGFR.[3] Substitutions on this aniline ring, particularly with small electron-withdrawing groups like chloro or fluoro, are often advantageous for potency.[3]
-
C6 and C7 Positions: These positions are critical for modulating solubility and optimizing interactions within the ATP binding site. The presence of small, electron-donating groups like methoxy or ethoxy at these positions generally increases the inhibitory activity.[7] The 6,7-dimethoxy substitution pattern is particularly common and favorable, as it can lead to stronger hydrogen bonding with the kinase active site.[7][11][12] The 6-methoxy group specifically contributes to this enhanced affinity.
Step-by-Step Methodology:
-
Chlorination:
-
To a flask containing this compound (1 equiv.), add thionyl chloride (5-10 equiv.) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with cold diethyl ether or saturate sodium bicarbonate solution to precipitate the crude 4-chloro-6-methoxyquinazoline. Filter and dry the solid.
-
-
Nucleophilic Aromatic Substitution:
-
Suspend the crude 4-chloro-6-methoxyquinazoline (1 equiv.) in isopropanol.
-
Add 3-chloro-4-fluoroaniline (1.1 equiv.).
-
Reflux the mixture for 4-6 hours. The product will often precipitate out of the solution upon cooling.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold isopropanol, and then diethyl ether.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified final product.
-
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the in vitro potency (IC₅₀) of a test compound by measuring its ability to inhibit a specific kinase. It relies on a luminescence-based assay that quantifies ATP consumption. [13] Rationale: Active kinases consume ATP to phosphorylate their substrates. The amount of ATP remaining in the reaction is inversely proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) or a similar kit quantifies the remaining ATP by converting it into a luminescent signal. A high signal indicates low kinase activity and therefore potent inhibition. [13] Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from 10 mM. Further dilute these stocks in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in buffer).
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified recombinant kinase, e.g., EGFR or VEGFR-2, and its specific peptide substrate).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP (from the first step) back to ATP, which then drives a luminescent reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cellular Assay for Target Engagement (Western Blot)
This protocol assesses whether the inhibitor can engage and block the activity of its target kinase within a cellular context. It measures the phosphorylation level of the kinase itself (autophosphorylation) or a direct downstream substrate.
Rationale: Many receptor tyrosine kinases, like EGFR, undergo autophosphorylation upon activation by their ligand (e.g., EGF). An effective inhibitor will prevent this phosphorylation event. Western blotting uses phospho-specific antibodies to detect the phosphorylated form of the target protein, providing a direct readout of kinase activity in the cell. [1] Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells that overexpress the target kinase (e.g., A431 cells for EGFR) in a 6-well plate and allow them to adhere.
-
Starve the cells in serum-free media for 12-24 hours to reduce baseline kinase activity.
-
Pre-treat the cells with various concentrations of the test inhibitor (or vehicle control) for 2 hours.
-
-
Kinase Stimulation:
-
Stimulate the kinase by adding its specific ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Validation and Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to ensure equal loading.
-
Quantify the band intensities using densitometry. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates effective target inhibition.
-
Data Presentation and Interpretation
Quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison across different compounds and kinase targets. This allows for rapid assessment of potency and selectivity.
Table 1: Example Inhibitory Activity of Novel 6-Methoxyquinazoline Derivatives
| Compound ID | Modification | EGFR (wt) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Ref-1 | Gefitinib | 27 [14] | >1000 | >1000 |
| SQ2 | N/A (Example from literature) | N/A | N/A | 14 [15] |
| Test-01 | 4-(3-chloro-4-fluoroanilino) | 45 | 1200 | 850 |
| Test-02 | 4-(3-ethynylanilino) | 15 | 450 | 600 |
| Test-03 | 4-(3-bromoanilino) | 30 | 950 | 720 |
Note: IC₅₀ values for Test-01, -02, and -03 are hypothetical examples for illustrative purposes. Values for Ref-1 and SQ2 are from cited literature.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors. Its derivatives have demonstrated significant potential in targeting key oncogenic drivers like EGFR and VEGFR. [4][16]The synthetic and biological protocols provided in this guide offer a robust framework for researchers to design, create, and evaluate new chemical entities based on this privileged structure. By understanding the underlying SAR and applying rigorous in vitro and cell-based validation, scientists can continue to leverage this scaffold to develop next-generation targeted therapies.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Google Search.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Google Search.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]
- Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science Publishers. [Link]
- Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). NIH. [Link]
- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed. [Link]
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science. [Link]
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. [Link]
- Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (n.d.).
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Google Search.
- Spotlight: Cell-based kinase assay form
- EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar. [Link]
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). NIH. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024). Pharmaceutical Sciences. [Link]
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Google Search.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). NIH. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. (n.d.). Google Search.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). NIH. [Link]
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.).
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 16. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Agrochemical Potential of 6-Methoxyquinazolin-4-ol Derivatives
Introduction: The Quinazolinone Scaffold in Modern Agriculture
The 4(3H)-quinazolinone scaffold is a "privileged structure" in both medicinal and agrochemical research.[1][2][3] Its rigid, heterocyclic framework serves as an effective pharmacophore, leading to the development of numerous compounds with a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2][4][5] Several commercial pesticides, such as the fungicide fluquinconazole and the insecticide pyrifluquinazon, are built upon this versatile core, underscoring its significance in crop protection.[6]
Within this chemical class, 6-methoxyquinazolin-4-ol emerges as a particularly valuable starting material or intermediate.[7][8] The methoxy group at the 6-position not only influences the electronic properties of the entire molecule but also provides a key anchor point for structure-activity relationship (SAR) studies.[9] This guide provides an in-depth exploration of the synthesis, derivatization, and agrochemical screening of this compound derivatives, offering detailed protocols and field-proven insights for researchers aiming to discover next-generation crop protection agents.
Part 1: Synthesis and Derivatization Strategies
The foundation of any screening program is the efficient synthesis of the core scaffold and its subsequent derivatization. This compound serves as a robust platform for creating diverse chemical libraries.
Core Scaffold Synthesis: this compound
The synthesis of the this compound core is typically achieved through a cyclocondensation reaction. The following protocol outlines a representative method starting from 2-amino-5-methoxybenzoic acid.
Protocol 1: Synthesis of this compound
-
Rationale: This protocol utilizes the reaction of an anthranilic acid derivative with a source of one carbon atom (formamide) to construct the pyrimidine ring of the quinazolinone system. Formamide serves as both a reactant and a solvent at elevated temperatures.
-
Materials:
-
2-amino-5-methoxybenzoic acid
-
Formamide (HCONH₂)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Heating: Heat the mixture to 150-160°C with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the temperature for 3-5 hours or until TLC analysis indicates the consumption of the starting material.
-
Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate of this compound should form.
-
Isolation: Add cold ethanol to the flask to further precipitate the product and dilute the remaining formamide.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Derivatization Pathways
The this compound scaffold offers several positions for chemical modification to explore the chemical space for biological activity. The diagram below illustrates key derivatization points.
Caption: General workflow for synthesis and derivatization of this compound.
Part 2: Agrochemical Applications and Screening Protocols
Derivatives of this compound have shown promise across the three major classes of agrochemicals: herbicides, fungicides, and insecticides.
Herbicidal Activity
Quinazolinone-based compounds have been successfully developed as potent herbicides, often targeting critical plant-specific enzymes.[1][9][10]
-
Mechanism of Action: A primary mode of action for quinazolinone-aryloxyphenoxypropionate hybrids is the inhibition of Acetyl-CoA Carboxylase (ACCase) , an essential enzyme in fatty acid synthesis in grasses.[1][11] Disruption of this pathway leads to the breakdown of cell membrane integrity and ultimately plant death.[9] Other derivatives have been designed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , another validated herbicidal target.[10]
-
Structure-Activity Relationship (SAR) Insights:
-
The introduction of weak electron-withdrawing groups at the 6-position of the quinazolin-4(3H)-one ring has been shown to be conducive to improving herbicidal activity.[9]
-
For ACCase inhibitors, modifying the aryl moiety of aryloxyphenoxypropionate (AOPP) herbicides with a quinazolin-4(3H)-one structure can lead to potent lead compounds.[9][12]
-
The substituents on the quinazolin-4(3H)-one moiety have a significant effect on herbicidal activity against different weed species.[9]
-
Protocol 2: Post-Emergence Herbicidal Activity Assay (Greenhouse)
-
Rationale: This protocol evaluates the efficacy of test compounds on weeds that have already germinated and emerged from the soil, simulating a common agricultural application scenario. It uses a whole-plant system to assess phytotoxicity.
-
Materials:
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant (e.g., Tween-20).
-
Weed species grown in pots (e.g., Echinochloa crus-galli (barnyard grass), Digitaria sanguinalis (crabgrass)).
-
Commercial standard herbicide (e.g., Quizalofop-p-ethyl) as a positive control.[9]
-
Solvent/surfactant mixture as a negative (blank) control.
-
Laboratory spray tower.
-
Greenhouse with controlled temperature and light conditions.
-
-
Procedure:
-
Plant Cultivation: Grow target weed species in pots containing nutrient-rich soil until they reach the 3-4 leaf stage.
-
Preparation of Test Solutions: Prepare stock solutions of the this compound derivatives. For application, dilute the stocks to the desired concentrations (e.g., 37.5, 75, 150 g ai/ha) in a water-acetone solution containing a surfactant.
-
Application: Arrange the pots in the spray tower. Apply the test solutions, positive control, and blank control evenly to the foliage until runoff. Ensure three to four replicates for each treatment.
-
Incubation: Transfer the treated plants to a greenhouse maintained at 25-30°C with a 12h/12h light/dark cycle.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect. Record phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition).
-
Data Collection: Harvest the above-ground parts of the plants and measure the fresh weight. Calculate the percent inhibition relative to the blank control group.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 7. This compound [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxyquinazolin-4-OL
Welcome to the technical support center for the synthesis of 6-Methoxyquinazolin-4-OL (also known as 6-methoxy-4(3H)-quinazolinone). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent and straightforward method for synthesizing this compound is the Niementowski quinazolinone synthesis. This reaction involves the cyclocondensation of 2-amino-5-methoxybenzoic acid with an excess of formamide, which serves as both a reactant (a C1 source) and the solvent.[1][2][3] The reaction is typically conducted by heating the mixture, which drives the formation of the quinazolinone ring system through dehydration.
Q2: What are the primary factors that influence the reaction yield?
The yield of this compound is highly sensitive to a few key parameters:
-
Reaction Temperature: This is the most critical factor. The temperature must be high enough to overcome the activation energy for the cyclization and dehydration steps but low enough to prevent thermal decomposition of the starting materials, formamide, or the final product.
-
Reaction Time: The synthesis requires sufficient time for the reaction to proceed to completion. Premature termination can lead to a high proportion of unreacted starting material.
-
Purity of Starting Materials: Impurities in the 2-amino-5-methoxybenzoic acid can introduce competing side reactions, lowering the overall yield.
-
Work-up and Purification Procedure: Inefficient product isolation, such as incomplete precipitation or losses during recrystallization, can significantly reduce the final isolated yield.
Q3: I'm observing a dark, tar-like substance in my reaction vessel instead of a precipitate. What's happening?
The formation of a dark, viscous, or tar-like material is almost always an indication of thermal decomposition. This typically occurs when the reaction temperature is too high. Formamide can decompose at elevated temperatures, and the desired product itself can char. It is crucial to maintain precise temperature control, ideally using a silicone oil bath and a contact thermometer, to avoid overheating.
Q4: How can I effectively remove the high-boiling formamide solvent after the reaction?
Formamide has a high boiling point (210 °C), making its removal by standard rotary evaporation challenging. The most common and effective method is to precipitate the product by pouring the cooled reaction mixture into a large volume of cold water or an ice-water slurry. The this compound product is sparingly soluble in water and will precipitate out, while the formamide remains in the aqueous solution. The precipitate can then be collected by filtration.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format, providing detailed explanations for the underlying causes.
Problem 1: Low or No Product Formation
A low yield or complete failure of the reaction is a common issue, often traced back to suboptimal reaction conditions.
Possible Cause A: Incorrect Reaction Temperature
-
Why it Happens: The cyclization of 2-amino-5-methoxybenzoic acid with formamide is a condensation reaction that requires thermal energy to eliminate two molecules of water.[1] If the temperature is too low, the reaction rate will be impractically slow, resulting in minimal product formation within a standard timeframe.
-
How to Fix It: The optimal temperature range for this specific synthesis is generally found to be between 130-140 °C.[1] It is recommended to perform small-scale optimization reactions to determine the ideal temperature for your specific setup.
Data Presentation: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Observed Yield | Reference |
| 110-120 | 2 | Low (< 50%) | [1] |
| 130-135 | 2 | Good (72%) | [1] |
| > 150 | 2 | Decreased (due to decomposition) | [4] |
Possible Cause B: Insufficient Reaction Time
-
Why it Happens: Like many organic reactions, this synthesis is not instantaneous. The reaction proceeds through an initial formylation of the amino group, followed by the rate-limiting cyclization and dehydration step. Insufficient heating time will leave a significant amount of unreacted starting material or intermediate.
-
How to Fix It: A typical reaction time is 2-6 hours.[1][4] Progress can be monitored using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically, dilute them, and spot them on a TLC plate against the starting material. The reaction is complete when the starting material spot has disappeared.
Problem 2: Product is Impure, Contaminated with Side-Products
Even with product formation, achieving high purity can be challenging.
Possible Cause A: Formation of Decarboxylation or Dimerization Products
-
Why it Happens: At excessively high temperatures, anthranilic acid derivatives can undergo decarboxylation. Furthermore, side reactions involving formamide or intermediates can lead to polymeric or dimeric impurities, which often present as insoluble materials.
-
How to Fix It: Strict temperature control is paramount. Do not exceed 140-150 °C. Using a well-calibrated heating mantle with a thermocouple or an oil bath is crucial for maintaining a stable temperature.
Possible Cause B: Unreacted 2-amino-5-methoxybenzoic acid
-
Why it Happens: This is often a result of incomplete reaction (insufficient time or temperature) but can also be a purification issue. The starting material has some solubility in the work-up solvents, and if not properly precipitated, it can co-precipitate with the product.
-
How to Fix It: Ensure the reaction goes to completion via TLC monitoring. During work-up, washing the crude solid thoroughly with cold water will help remove any remaining starting material. For higher purity, recrystallization from a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF) is highly effective.[5]
Visualization: Troubleshooting Logic Flow
This diagram outlines a logical decision-making process for troubleshooting common synthesis issues.
Caption: A decision tree for diagnosing and resolving common synthesis problems.
Experimental Protocols
Protocol 1: Standard Thermal Synthesis of this compound
This protocol is a baseline procedure adapted from established methods for Niementowski synthesis.[1][2]
Materials:
-
2-amino-5-methoxybenzoic acid
-
Formamide
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
Round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle or oil bath
-
Stir bar
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-5-methoxybenzoic acid (e.g., 5.0 g, 1.0 eq).
-
Add an excess of formamide (e.g., 25 mL). Formamide acts as both reactant and solvent.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Place the flask in a heating mantle or oil bath and begin stirring.
-
Heat the reaction mixture to 130-135 °C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC if desired.
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature. The solution will be a viscous, light brown liquid.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 mL of an ice-water slurry while stirring vigorously.
-
A light brown or off-white precipitate should form immediately. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with copious amounts of cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected melting point is 242-243 °C.[6]
-
(Optional) For higher purity, the crude product can be recrystallized from hot ethanol or a DMF/water mixture.
Visualization: General Synthesis Workflow
This diagram illustrates the key stages of the synthesis process.
Caption: Step-by-step workflow from reaction setup to final product analysis.
References
- Ming, Y., You, F. & Ji, R. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One.
- ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1510.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Organic Chemistry Portal. (2024). Synthesis of quinazolinones. www.organic-chemistry.org.
- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Ghorab, M. M., et al. (2020).
- ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Sigma-Aldrich. (n.d.). This compound | 19181-64-7. Sigma-Aldrich.
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
Sources
Overcoming solubility issues of 6-Methoxyquinazolin-4-OL in assays.
Welcome to the technical support guide for 6-Methoxyquinazolin-4-OL. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the solubility challenges associated with this compound in experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your results.
Part 1: Understanding the Core Problem: Why is Solubility an Issue?
Before troubleshooting, it's critical to understand the underlying physicochemical properties of this compound that contribute to its challenging solubility profile.
Q1: What makes this compound and similar quinazolinone derivatives poorly soluble in aqueous buffers?
A1: The solubility challenge is rooted in the molecule's structure. The fused heterocyclic quinazolinone ring system is rigid, aromatic, and lipophilic. This structure leads to high crystal lattice energy—meaning the molecules are packed tightly in a solid state and require significant energy to be broken apart by a solvent. Furthermore, the molecule has low polarity, making it difficult for highly polar water molecules to effectively surround and dissolve it.[1] While the methoxy group adds some polarity, the overall hydrophobic character of the scaffold dominates, leading to poor aqueous solubility.
Q2: What are the key physicochemical parameters for this compound I should be aware of?
A2: Understanding these parameters is key to designing a rational solubilization strategy.
-
Structure: A quinazolinone core with a methoxy group at position 6.
-
pKa: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] For example, gefitinib, another quinazoline derivative, is a weak base that is more soluble at a lower, acidic pH where it becomes ionized.[1] We can infer a similar behavior for this compound.
-
Predicted logP: For a similar, slightly more complex molecule, 6-Methoxy-2-methylquinazolin-4-ol, the predicted logP is 1.65.[4] This value indicates a moderate lipophilicity, consistent with poor aqueous solubility.
Part 2: Troubleshooting Guide & First-Line Solutions
This section provides a logical flow for addressing solubility issues, starting with the most common problem: precipitation from DMSO stocks.
Q3: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why did this happen and what's the first thing I should do?
A3: This is the most common solubility issue encountered in screening. It occurs because you are moving the compound from a highly favorable organic solvent (DMSO) to a highly unfavorable aqueous environment. The aqueous buffer cannot maintain the compound's solubility, causing it to precipitate.[5][6]
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
First Actions:
-
Check Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assays.[7] Most cell lines can tolerate up to 0.5% DMSO, but sensitive ones may show stress at 0.1%.[5][8] Always aim for the lowest possible final DMSO concentration, ideally ≤0.1%.[9] If your final concentration is high, you must remake your stock at a higher concentration.
-
Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution. Pre-warm your aqueous media to 37°C and add the DMSO stock dropwise while gently vortexing or swirling. This rapid distribution can prevent localized high concentrations that initiate precipitation.[9]
Q4: How can I use pH to my advantage for a weakly basic compound like this compound?
A4: Since the quinazolinone core contains basic nitrogens, its solubility is pH-dependent.[1] By lowering the pH of your assay buffer, you can protonate these nitrogens, creating a charged species that is significantly more soluble in water. A buffer pH that is 1-2 units below the compound's pKa is often effective.
Important Considerations:
-
Assay Compatibility: Ensure the new pH is compatible with your cells or enzyme. Most cellular assays are robust between pH 6.8 and 7.4.
-
Compound Stability: Confirm that your compound is stable at the lower pH for the duration of your experiment.
Part 3: Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation strategies may be required.
Q5: When should I consider using co-solvents or surfactants?
A5: If pH adjustment is not viable or insufficient, co-solvents or surfactants are the next logical step. These agents modify the bulk solvent to make it more favorable for your compound.
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer.[10] This "softens" the transition from the DMSO stock and helps keep the compound in solution.
-
Surfactants: These molecules form micelles that encapsulate the hydrophobic compound, effectively hiding it from the aqueous environment.[10] This is particularly useful for highly lipophilic molecules.
Table 1: Comparison of Common Solubilizing Excipients
| Excipient Class | Example(s) | Typical Final Conc. | Mechanism of Action | Pros | Cons & Cautions |
| Co-Solvent | Ethanol, PEG 400, Propylene Glycol | 1-5% (v/v)[1][10] | Reduces solvent polarity. | Simple to use; effective for moderately hydrophobic compounds. | Can cause cytotoxicity at higher concentrations; may affect enzyme activity.[8][11] |
| Surfactant | Polysorbate 80 (Tween® 80), Pluronic® F-68 | 0.01-0.1%[1] | Forms micelles to encapsulate the compound. | Highly effective; can create stable dispersions. | May interfere with cell membranes or protein assays; must be used above the Critical Micelle Concentration (CMC).[12] |
| Complexing Agent | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Varies (e.g., 1:2 molar ratio)[13] | Forms an inclusion complex, masking hydrophobicity.[14] | Generally low cytotoxicity; highly effective for planar, aromatic systems.[15] | Can be expensive; may not work for all molecular shapes. |
Q6: How does cyclodextrin work, and when should I choose it?
A6: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[16] They work by forming an "inclusion complex," where the poorly soluble drug molecule is encapsulated within the hydrophobic cavity, presenting a soluble exterior to the aqueous solvent.[14][17]
Choose cyclodextrins, especially derivatives like HP-β-CD, when:
-
You need to achieve higher compound concentrations than co-solvents allow.
-
You are working with sensitive cell lines where minimizing organic solvent is critical.
-
Your compound has a suitable shape (like a planar aromatic system) to fit within the cyclodextrin cavity.
Caption: Mechanism of cyclodextrin solubilization.
Part 4: Key Experimental Protocols
Protocol I: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a primary stock solution.
Materials:
-
This compound (MW: 176.17 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Sonicator bath
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (176.17 g/mol ) = 0.00176 g = 1.76 mg .
-
Weighing: Accurately weigh ~1.76 mg of this compound and transfer it to a sterile amber vial. Record the exact weight.
-
Dissolution: Based on the exact weight, add the calculated volume of anhydrous DMSO. For example, if you weighed 1.80 mg, add (1.80 mg) / (176.17 g/mol ) / (10 mmol/L) * (1000 mL/L) = 1.02 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex vigorously for 1 minute.
-
Sonication: Place the vial in a sonicator water bath for 10-15 minutes to ensure complete dissolution.
-
Inspection & Storage: Visually inspect the solution to ensure no solid particles remain. Store aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[7]
Protocol II: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a compound-cyclodextrin complex to enhance aqueous solubility.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol I)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Heated magnetic stir plate
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Warm gently (to ~40°C) and stir until fully dissolved.
-
Complexation: While stirring the warm cyclodextrin solution, slowly add the 10 mM DMSO stock of your compound to achieve the desired final concentration. For example, to make a 100 µM final solution, add 10 µL of the 10 mM stock to 990 µL of the 10% HP-β-CD solution.
-
Equilibration: Allow the mixture to stir for at least 1 hour at room temperature to ensure maximal complex formation.
-
Sterilization & Use: Sterile filter the final solution through a 0.22 µm syringe filter before use in cell-based assays.
-
Important Control: Always include a "vehicle control" in your experiment that contains the same final concentration of HP-β-CD and DMSO without the compound.[13]
Part 5: Frequently Asked Questions (FAQs)
-
Q: Can I just heat the buffer to get my compound into solution?
-
A: Gentle warming can help initially, but it is not a robust solution. As the buffer cools to the assay temperature (e.g., 37°C or room temp), the compound will likely precipitate out again, leading to inconsistent results. This is known as temperature-dependent solubility.[5]
-
-
Q: My compound seems to dissolve but my assay results are inconsistent. What could be happening?
-
A: You may be dealing with the formation of very fine, non-visible nanoparticles or aggregates upon dilution.[6] While the solution appears clear, the compound is not truly dissolved and is therefore not fully available to interact with its biological target. This is a common source of assay artifacts. Using techniques like cyclodextrin complexation can help ensure true monomeric dissolution.
-
-
Q: How do I store my DMSO stock solution?
-
A: Store stock solutions in tightly sealed containers at -20°C or -80°C.[7] DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce its solvating power and lead to compound degradation over time.[7] Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7]
-
References
- Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candid
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- This compound - MySkinRecipes.
- Considerations regarding use of solvents in in vitro cell based assays - ResearchG
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - CORE.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Public
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
- How to enhance drug solubility for in vitro assays?
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy.
- Technical Support Center: Enhancing Compound Solubility for In Vitro Assays - Benchchem.
- 6-Methoxy-2-methylquinazolin-4-ol - ChemScene.
- Enhancing the solubility of Prosaikogenin F for cell-based assays - Benchchem.
- 4-Hydroxy-6-methoxyquinazoline | CAS 19181-64-7 | SCBT - Santa Cruz Biotechnology.
Sources
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- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
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- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Experimental Stability of 6-Methoxyquinazolin-4-OL Derivatives
Welcome to the technical support center for 6-Methoxyquinazolin-4-OL derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common stability challenges encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is showing signs of degradation in aqueous solution during my assay. What are the most likely causes?
A: The quinazolinone core is susceptible to degradation under several common experimental conditions. The most frequent culprits are pH-mediated hydrolysis and photodecomposition.
-
Hydrolytic Degradation: The lactam bond within the quinazolin-4-one ring is prone to hydrolysis, especially under strongly acidic or alkaline conditions.[1] This process cleaves the pyrimidine ring, leading to the formation of inactive byproducts. The 6-methoxy group, being electron-donating, can influence the electron density of the ring system, potentially affecting its susceptibility to nucleophilic attack.
-
Photodegradation: Quinazoline derivatives can be sensitive to light. Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of a variety of degradation products.[1] This is a critical factor to control during long experiments or when storing stock solutions.
-
Oxidative Stress: While many quinazolines are stable under oxidative conditions, certain derivatives can be susceptible.[1] The presence of oxidizing agents in your media or buffer, or exposure to air for prolonged periods at elevated temperatures, could be a contributing factor.
Expert Insight: We often see researchers overlook the pH of their final assay buffer after adding the compound from a DMSO stock. A small volume of an unbuffered DMSO stock can still alter the local pH, pushing it into a range that accelerates hydrolysis. Always verify the final pH of your experimental solution.
Q2: I've identified hydrolysis as the primary issue. What specific steps can I take to minimize it?
A: Minimizing hydrolysis requires careful control of your solution's pH and temperature.
-
Buffer Selection and pH Control: The most critical step is to maintain a stable pH within a neutral range (typically pH 6.5-7.5). Avoid highly acidic or basic buffers. If your experiment requires a specific pH outside this range, the compound's stability should be pre-determined using a pH-rate profile study.
-
Temperature Management: Hydrolysis rates are temperature-dependent. Whenever possible, conduct your experiments at the lowest feasible temperature. For storage, keeping aqueous solutions at 4°C or frozen is essential.[2][3]
-
Limit Time in Solution: Prepare aqueous solutions of your derivative as close to the time of use as possible. Avoid preparing large batches of diluted compound that will sit for extended periods.
Below is a workflow to guide your decision-making process for mitigating hydrolysis.
Caption: Troubleshooting workflow for suspected hydrolysis.
Technical Guide: Forced Degradation Studies
To proactively understand the stability profile of your specific this compound derivative, a forced degradation (or stress testing) study is indispensable.[4] This involves subjecting the compound to harsh conditions to deliberately induce degradation, allowing you to identify potential degradation products and sensitive pathways.
Q3: How do I design and execute a forced degradation study for my novel derivative?
A: A systematic approach based on the International Council for Harmonisation (ICH) guidelines is the industry standard.[4] The goal is to achieve 5-20% degradation to ensure that the analytical methods can effectively detect and quantify the degradants.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix your stock solution with the stressor solution, typically to a final drug concentration of 100-200 µg/mL. Include a control sample (compound in solvent, protected from light, at room temperature) for comparison.
-
Sample Incubation: Incubate the samples for a defined period (e.g., 2, 8, 24, 48 hours). If extensive degradation is observed early, shorten the time points for subsequent conditions.
-
Neutralization & Quenching: Before analysis, acidic and basic samples must be neutralized to prevent further degradation on the analytical column. Oxidative reactions may need to be quenched.
-
Analysis: Analyze all samples by a stability-indicating method, typically HPLC-UV or LC-MS.[5][6]
Summary of Stress Conditions (Based on ICH Q1A) [4]
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Notes |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 60-80°C | Quinazolinones often show significant degradation.[1] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 60-80°C | Often results in rapid and complete degradation.[1] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3-30% | Room Temperature | Helps identify susceptibility to oxidative degradation. |
| Thermal Stress | Dry Heat (Solid State) | N/A | 50-70°C | Evaluates the stability of the solid compound. |
| Photolytic Stress | UV & Visible Light | ICH Q1B Guidelines | Room Temperature | Expose both solid and solution forms to light.[1] |
Q4: I'm seeing new peaks in my chromatogram after stress testing. How do I identify them?
A: This is the primary goal of stress testing. The new peaks are likely degradation products. High-resolution mass spectrometry (LC-MS/MS) is the most powerful tool for structural elucidation.
-
Determine Molecular Weight: Obtain the accurate mass of the parent ion for each new peak.
-
Propose Elemental Composition: Use the accurate mass to predict the elemental formula.
-
Fragment Analysis (MS/MS): Fragment the parent ion and analyze the resulting daughter ions. This fragmentation pattern provides clues about the molecule's structure. For example, cleavage of the quinazolinone ring will result in predictable mass losses.
The diagram below illustrates a potential hydrolytic degradation pathway for the this compound core, which is a common outcome of acid/base stress testing.
Caption: Potential hydrolytic cleavage of the quinazolinone ring. (Note: Images are placeholders for chemical structures)
Best Practices for Storage and Handling
Q5: What are the definitive best practices for storing my this compound derivatives to ensure long-term stability?
A: Proper storage is crucial to prevent degradation over time, ensuring that your experimental results are valid and reproducible.
-
Solid State:
-
Condition: Store as a solid powder whenever possible. The crystalline form is generally the most stable.
-
Temperature: Store at -20°C or lower for long-term storage.
-
Atmosphere: Store in a desiccator to protect from moisture. For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Light: Always store in amber vials or otherwise protected from light.
-
-
In Solution:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice for stock solutions. However, be aware that some quinazoline derivatives have shown instability in DMSO over time.[2][3] If instability is observed, consider alternative solvents like DMF or ethanol, ensuring your compound is soluble and stable in them.
-
Concentration: Prepare high-concentration stock solutions (e.g., 10-50 mM). These are generally more stable than highly diluted solutions.
-
Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Aqueous Solutions: Avoid long-term storage in aqueous buffers. Prepare fresh from your frozen organic stock for each experiment.
-
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid | -20°C to -80°C | Dry (Desiccator) | Amber Vial | Long-Term |
| DMSO Stock | -80°C | Sealed Vial | Amber Vial | Mid- to Long-Term |
| Aqueous Solution | 4°C | N/A | Required | Short-Term (<24h) |
By implementing these troubleshooting guides and best practices, you can significantly improve the stability of your this compound derivatives, leading to more reliable and accurate scientific outcomes.
References
- Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1015-1027. [Link]
- Abdel-Ghani, N. T., et al. (2017). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry, 6(3). [Link]
- Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 116-123. [Link]
- Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Various Authors. (n.d.). Classical strategies for the synthesis of quinazolines.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 983. [Link]
- Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. [Link]
- Prajapati, P., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]
- Various Authors. (n.d.). Pathway proposed for the degradation of quinoline.
- Arora, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6264. [Link]
- Al-Rashood, S. T., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(1), 85-101. [Link]
- Zhou, H., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(21), 3842. [Link]
- Kavitha, K., et al. (2018). A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 485-501. [Link]
- Various Authors. (n.d.). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. PubMed. [Link]
- Various Authors. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- Schettgen, T., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program HBM4EU. Wageningen University & Research. [Link]
- Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(18), 6692. [Link]
- Tolba, M. F., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Pharmaceuticals, 15(12), 1545. [Link]
- Smith, M. E., et al. (1946). Quinazoline derivatives; synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-6-methoxyquinazoline (SN 12,253). Journal of the American Chemical Society, 68(7), 1301-1303. [Link]
- Li, Z., et al. (2012). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions.
Sources
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxyquinazolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methoxyquinazolin-4-ol (CAS: 19181-64-7). This document is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important pharmaceutical intermediate.[1] As a key building block in the development of kinase inhibitors for cancer therapy, a robust and reproducible synthesis is critical.[1]
This guide moves beyond simple protocols to address the common challenges and questions that arise during synthesis, providing expert insights into troubleshooting, optimization, and scale-up.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured as a series of common problems encountered during the synthesis of this compound. Each question is followed by a detailed answer that explores the root causes and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent frustration in quinazolinone synthesis. The primary cause is often incomplete reaction, either in the initial acylation step or the final cyclization. Let's break down the contributing factors.[2]
-
Suboptimal Thermal Conditions: The condensation of 2-amino-5-methoxybenzoic acid with formamide and subsequent cyclization is highly temperature-dependent. Insufficient heat can lead to a stalled reaction, while excessive temperatures can cause decomposition of the starting material or product.
-
Causality: The intramolecular cyclization step requires overcoming a significant energy barrier to eliminate a molecule of water. The reaction is often performed at temperatures between 130-180°C.
-
Solution: Carefully control and monitor the reaction temperature. If the reaction is sluggish, consider a stepwise increase in temperature by 10°C increments. For syntheses using an intermediate benzoxazinone, ensure the second step involving reaction with an amine source has sufficient thermal energy to drive the ring-opening and subsequent cyclization.[3]
-
-
Incomplete Cyclization: A common issue is the isolation of the acyclic intermediate, N-formyl-2-amino-5-methoxybenzoic acid, instead of the desired quinazolinone.
-
Causality: This indicates that the final dehydration and ring-closing step is the rate-limiting part of the process. This can be exacerbated by the presence of water or insufficient heating.
-
Solution: Promoting the cyclization by adding a dehydrating agent like acetic anhydride can be effective, which also helps form a benzoxazinone intermediate that can then be converted to the final product.[3][4] Microwave-assisted synthesis is also a powerful technique to drive reactions to completion rapidly and often with higher yields.[5][6]
-
-
Reagent Stoichiometry: Using an insufficient excess of the formylating agent (e.g., formamide) can lead to incomplete conversion of the starting anthranilic acid derivative.
-
Solution: While a 1:1 stoichiometry is theoretically possible, using formamide as both a reagent and a solvent, or using a significant excess (e.g., 4 equivalents or more), ensures the reaction goes to completion.[7]
-
Q2: I'm observing significant impurities in my crude product. How can I minimize their formation and achieve high purity?
Impurity profiles can be complex, but they often point to specific flaws in the reaction setup or conditions.
-
Common Impurities:
-
Unreacted Starting Materials: The most straightforward impurity to identify.
-
Acyclic Intermediates: As discussed in Q1, incomplete cyclization is a major source of impurities.[2]
-
Hydrolysis Products: The quinazolinone ring is susceptible to hydrolysis under harsh acidic or basic conditions, especially at high temperatures if water is present. The primary starting material, 2-amino-5-methoxybenzoic acid, can be reformed.
-
Products from Self-Condensation: Starting materials may react with themselves under certain conditions, leading to dimeric or polymeric byproducts.[2]
-
-
Minimization & Purification Strategies:
-
Reaction Control: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially at scale. Ensure all reagents and solvents are dry.
-
Purification Workflow: A multi-step purification process is often necessary.
-
Precipitation & Washing: After the reaction is complete, pouring the mixture into ice water will often precipitate the crude product. Thoroughly wash the solid with water to remove residual formamide, followed by a non-polar solvent like hexane or ether to remove non-polar impurities.
-
Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallizing quinazolinones.[3] Experiment with solvent systems like ethanol/water or DMF/water to achieve optimal crystal formation.
-
Acid-Base Extraction: For stubborn impurities, an acid-base wash can be employed. Dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The basic nitrogen atoms on the quinazolinone will be protonated, moving the compound to the aqueous layer. After separating the layers, basify the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.[3]
-
-
Visualizing the Process
Understanding the workflow is key to successful synthesis. The following diagrams illustrate the synthetic pathway and a logical troubleshooting process.
Caption: One-pot synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocols & Data
Protocol: One-Pot Synthesis of this compound
This protocol is adapted from established methods for quinazolinone synthesis from anthranilic acid derivatives.[7]
Materials:
-
2-amino-5-methoxybenzoic acid
-
Formamide
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and formamide (at least 4 equivalents). If the reaction is conducted neat, the formamide also serves as the solvent.
-
Heat the reaction mixture to 130-140°C and maintain for 2-4 hours.[7] The reaction progress should be monitored.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.
-
Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a solid.[3]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization; Suboptimal temperature. | Increase reaction temperature or time; consider microwave-assisted synthesis; ensure anhydrous conditions.[5][6] |
| Reaction Stalls | Poor solubility of intermediate; Insufficient heat. | Increase reaction temperature; consider a higher boiling point co-solvent like DMSO if applicable.[8] |
| Impure Product | Unreacted starting material; Acyclic intermediate. | Increase reaction time/temperature; optimize purification via recrystallization or acid-base extraction.[2][3] |
| Scale-up Failure | Inefficient heat transfer; Poor mixing. | Use mechanical stirring; ensure gradual heating; monitor internal temperature closely. |
| Dark Color | Decomposition at high temperatures. | Reduce reaction temperature; run under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: Formamide is a teratogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions should be conducted behind a safety shield.
Q: How do I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting materials on a TLC plate. The reaction is considered complete when the starting material spot has disappeared and a new, more polar spot corresponding to the product is dominant.[3]
Q: Are there alternative synthetic routes that avoid high temperatures? A: Yes, several modern methods offer milder conditions. Transition-metal-free approaches, such as a cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides, have been developed.[9] Additionally, various catalytic systems, including copper and iron, can facilitate quinazolinone synthesis under different conditions, though this may require different starting materials.[10][11]
Q: My final product has a melting point lower than the literature value (242-243°C). What does this indicate? A: A depressed and broad melting point is a classic indicator of an impure sample.[1] The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to melt. Further purification, such as an additional recrystallization, is recommended.
References
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Rasayan Journal of Chemistry.
- Pathways to synthesize quinazolinones. (n.d.). ResearchGate.
- Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(15), 5786.
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. (n.d.). ResearchGate.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 701125.
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega, 4(5), 9403–9411.
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007). Google Patents.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2025). ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Iranian Journal of Pharmaceutical Research.
- Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.). AWS.
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). Molecules, 28(20), 7027.
- Process for the synthesis of substituted quinazolin-4-ones. (1972). Google Patents.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). Scientific Reports, 13(1), 18884.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2012). Molecules, 17(6), 6821–6834.
- The synthesis of 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine. (n.d.). ResearchGate.
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). PubMed.
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). MDPI.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.
- Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). (n.d.). ResearchGate.
- CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID. (n.d.).
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). International Journal of Organic Chemistry.
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Technical Support Center: 6-Methoxyquinazolin-4-ol Synthesis Optimization
Welcome to the technical support guide for the synthesis of 6-Methoxyquinazolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. As a key intermediate in the development of kinase inhibitors for cancer treatment, optimizing its synthesis is critical for efficiency and purity.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and a validated experimental protocol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected or I've isolated no product. What went wrong?
Possible Causes & Solutions:
-
Incomplete Cyclization: The core of this synthesis is a cyclization reaction. If the reaction does not go to completion, your yield will be low.
-
Causality: The intramolecular cyclization step often requires sufficient thermal energy to overcome the activation barrier. Insufficient heating or short reaction times are common culprits.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the heating period. For thermally sensitive materials, a gradual increase in temperature (e.g., in 5-10°C increments) might be necessary. Some quinazolinone syntheses are heated for several hours to ensure completion.[2][3]
-
-
Sub-optimal Reagent Stoichiometry: The molar ratios of your starting materials are critical.
-
Causality: An excess or deficit of the formylating agent (e.g., formamide, formic acid) can lead to incomplete conversion of the starting anthranilamide or the formation of side products.
-
Solution: Carefully calculate and measure the molar equivalents of all reagents. It is common to use the formylating agent in large excess when it also serves as the solvent.[3]
-
-
Poor Reagent Quality or Degradation:
-
Causality: The starting material, 2-amino-5-methoxybenzoic acid or its derivatives, can degrade over time. Similarly, formamide can hydrolyze to formic acid and ammonia.
-
Solution: Use reagents from a reliable supplier and ensure they have been stored correctly under dry conditions.[4] If in doubt, consider purifying the starting materials before use.
-
-
Product Loss During Workup:
-
Causality: this compound has some solubility in water, especially under non-neutral pH conditions. Excessive washing with water or using an incorrect pH during extraction can lead to significant product loss.
-
Solution: After quenching the reaction, adjust the pH of the aqueous solution to be near neutral (pH ~7) before filtration or extraction to minimize the solubility of the product. Minimize the volume of cold water used for washing the crude product.
-
Q2: My final product is impure. How can I identify and eliminate the contaminants?
Possible Causes & Solutions:
-
Presence of Unreacted Starting Material:
-
Causality: As mentioned in Q1, this is typically due to an incomplete reaction.
-
Solution: The most effective way to remove unreacted 2-amino-5-methoxybenzoic acid is through recrystallization. Choose a solvent system where the product has high solubility at high temperatures and low solubility at room temperature, while the starting material remains more soluble. A mixture of ethanol and water or DMF and water could be effective.
-
-
Formation of N-formyl Intermediate:
-
Causality: The reaction proceeds via an N-formylated intermediate before the final cyclization. If the reaction is stopped prematurely, this intermediate will be a major impurity.
-
Solution: Ensure the reaction goes to completion by extending the reaction time and/or increasing the temperature, while monitoring via TLC. The intermediate can be separated from the final product by column chromatography on silica gel.
-
-
Side Reactions:
-
Causality: At high temperatures, undesired side reactions such as decarboxylation or polymerization can occur, leading to colored impurities.
-
Solution: While high temperatures are often necessary, avoid excessive heating. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions.[5] Purification via column chromatography is the most effective method to remove such colored impurities.
-
Q3: The reaction seems to have stalled. How can I restart it?
Possible Causes & Solutions:
-
Insufficient Temperature:
-
Catalyst Deactivation (if applicable):
-
Causality: If using a catalyst (e.g., a Lewis acid), it may have been quenched by moisture or other impurities in the reagents or solvent.
-
Solution: Ensure all reagents and solvents are anhydrous. If a stall is observed, a fresh portion of the catalyst can be added, though this should be done cautiously to avoid runaway reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most widely used method for synthesizing the quinazolinone core involves the cyclocondensation of an N-acylanthranilamide. For this compound, this typically starts with 2-amino-5-methoxybenzoic acid . The general two-step process is:
-
Amidation: The 2-amino-5-methoxybenzoic acid is converted to 2-amino-5-methoxybenzamide.
-
Cyclization: The resulting amide is then reacted with a one-carbon source, most commonly formamide or formic acid, which acts as both a reagent and often the solvent, under heat to induce cyclization.
Alternatively, a one-pot reaction from 2-amino-5-methoxybenzoic acid with a large excess of formamide is also a common and efficient approach.[7]
Q2: Can you explain the reaction mechanism?
Certainly. The reaction proceeds in two key stages:
-
N-Formylation: The primary amine of the 2-amino-5-methoxybenzamide derivative attacks the carbonyl carbon of the formylating agent (e.g., formamide).
-
Intramolecular Cyclization & Dehydration: The newly formed N-formyl intermediate is in equilibrium with its tautomer. The amide nitrogen then attacks the carbonyl carbon of the formyl group, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable aromatic quinazolinone ring system.
A diagram of this mechanism is provided in the Visual Guides section.
Q3: How critical is the choice of solvent and base?
For this specific synthesis, the formylating agent (like formamide) often serves as the solvent, simplifying the reaction setup. In related syntheses where a separate solvent is used, polar aprotic solvents like DMF, DMA, or toluene are common choices as they can achieve the high temperatures required for cyclization.[2][8]
A base is not always required for this specific cyclization, as the reaction can be driven thermally. However, in related multi-step syntheses of quinazoline derivatives, inorganic bases like potassium carbonate (K2CO3) or organic bases like pyridine are often used, particularly in substitution reactions on the quinazoline core.[2][3][8]
Q4: What are the primary safety considerations for this synthesis?
-
Reagent Handling: Formamide is a teratogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High Temperatures: The reaction is typically run at high temperatures (130-160°C). Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot glassware.
-
Pressure Build-up: When heating a closed or semi-closed system, be aware of potential pressure build-up. Ensure the reaction vessel is appropriately vented.
-
Hazard Statements: The product, this compound, is classified as harmful if swallowed and can cause skin and eye irritation.[4][9] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.[10]
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound from 2-amino-5-methoxybenzoic acid.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methoxybenzoic acid and formamide.
-
Heating: Heat the reaction mixture to 150-160°C using a heating mantle. The solid starting material should dissolve as the reaction heats up.
-
Reaction: Maintain the temperature and stir the mixture for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The disappearance of the starting material spot indicates the reaction is complete.
-
Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into a beaker of cold water and stir for 30 minutes to fully precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.
-
Purification: Dry the crude product in a vacuum oven. If further purification is needed, the product can be recrystallized from an ethanol/water mixture to yield this compound as a solid. The melting point should be in the range of 242-243°C.[1]
Data Presentation: Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Role |
| 2-Amino-5-methoxybenzoic acid | 167.16 | 10.0 g | 1.0 | Starting Material |
| Formamide | 45.04 | 50 mL | ~18.5 | Reagent & Solvent |
Visual Guides & Diagrams
General Experimental Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Reaction Mechanism: Quinazolinone Formation
Caption: Simplified mechanism for the formation of the quinazolinone ring.
References
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Molekul.
- This compound. MySkinRecipes.
- Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Supporting Information, AWS.
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
- Sharma, V. K. et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2012). Molecules.
- Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons.
- Musiol, R. & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Haghighijoo, Z. et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Galen Medical Journal.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). Research in Pharmaceutical Sciences.
- 6-Methylquinazolin-4-ol. PubChem.
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). Scientific Reports.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2019). Journal of Medicinal Chemistry.
- Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
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Technical Support Center: 6-Methoxyquinazolin-4-OL Synthesis
Welcome to the technical support center for the synthesis of 6-Methoxyquinazolin-4-OL. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the quinazolinone scaffold in their work. Here, we address common challenges, particularly poor yield, encountered during the synthesis of this valuable intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.
The synthesis of this compound, a key building block for various pharmaceutical compounds, is most commonly achieved via the Niementowski quinazolinone synthesis.[1] This reaction involves the thermal condensation of 2-amino-5-methoxybenzoic acid with formamide.[2] While straightforward in principle, the high temperatures required can lead to several complications, making yield optimization a frequent challenge.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low (<50%). What are the most common causes?
Low yields in this synthesis are a frequent issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, product degradation, or inefficient purification.
A systematic approach to troubleshooting is the most effective way to identify the root cause.[5] The classical Niementowski reaction often involves harsh conditions, such as high temperatures (130-150°C), which can lead to the formation of byproducts and decomposition.[2][6]
Troubleshooting Workflow Diagram
Caption: A logical flowchart for troubleshooting poor yield.
Q2: How critical are the purity and dryness of my starting materials?
Extremely critical. Impurities in either 2-amino-5-methoxybenzoic acid or formamide can significantly depress yields.[5]
-
2-Amino-5-methoxybenzoic Acid: This starting material can contain residual solvents or related isomers from its own synthesis.[7][8] Such impurities can interfere with the initial acylation step. It is advisable to verify the purity by NMR or melting point (typically 148-152 °C).[9] If necessary, recrystallization can be performed.
-
Formamide: Formamide serves as both a reactant and a solvent. It is hygroscopic and can hydrolyze to formic acid and ammonia, which can alter the reaction pathway. Furthermore, commercial formamide can contain impurities that lead to discoloration and tar formation at high temperatures.[10] Using a freshly opened bottle of high-purity formamide or distilling it prior to use is highly recommended.
Q3: I see a lot of dark, tarry byproducts. What causes this and how can it be minimized?
The formation of dark, insoluble tars is a classic sign of thermal decomposition.[4] The high temperatures required for the intramolecular cyclization can also cause degradation of the starting material and the quinazolinone product.
Causality:
-
Starting Material Decomposition: Anthranilic acids can decarboxylate at elevated temperatures.
-
Formamide Decomposition: At temperatures approaching its boiling point (210 °C), formamide can decompose.[10]
-
Product Instability: The quinazolinone ring, while generally stable, can be susceptible to degradation under prolonged heating in the presence of impurities.
Solutions:
-
Temperature Control: Do not exceed the optimal temperature range. A temperature screening in small-scale trials (e.g., 130°C, 145°C, 160°C) can identify the sweet spot where cyclization is efficient but degradation is minimal.[5]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, cool the reaction down promptly to prevent extended heating.
-
Microwave Synthesis: Consider switching to microwave-assisted organic synthesis (MAOS). Microwave heating can dramatically reduce reaction times from hours to minutes, which minimizes the formation of thermal decomposition byproducts and often improves yields.[3][11][12]
Q4: Should I use conventional oil bath heating or a microwave reactor?
Both methods are viable, but microwave synthesis offers significant advantages for this reaction.[3][6]
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 2 - 8 hours[11][13] | 5 - 20 minutes[6][11] |
| Temperature | 130 - 150 °C[2] | 150 - 170 °C (achieved rapidly)[6] |
| Typical Yields | 40 - 75% | Often >80%[11] |
| Pros | Simple setup, no specialized equipment. | Rapid optimization, higher yields, cleaner reactions, reduced byproducts.[3][14] |
| Cons | Long reaction times, potential for more thermal degradation and tar formation.[4] | Requires a dedicated microwave reactor. |
The underlying reason for MAOS's effectiveness is its mechanism of heating. Microwaves directly excite polar molecules (like formamide), leading to rapid, uniform, and efficient heating throughout the reaction volume. This avoids the slow heat transfer and potential "hot spots" of an oil bath, allowing the reaction to reach the necessary activation energy for cyclization quickly before significant decomposition occurs.[3]
Q5: What is the best procedure for product isolation and purification?
Poor recovery during workup is a common source of low yield. The product, this compound, has limited solubility in many common organic solvents.
Recommended Isolation Protocol:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool slightly (to ~80-100 °C).
-
Slowly and carefully pour the reaction mixture into a beaker of cold water or an ice-water slurry with vigorous stirring.
-
The product should precipitate as a solid.
-
Stir the slurry for 15-30 minutes to ensure complete precipitation and to dissolve excess formamide and other water-soluble impurities.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove residual non-polar impurities.[13]
-
Dry the crude product under vacuum.
Purification: For many applications, the precipitated product is sufficiently pure. If further purification is required, recrystallization is the preferred method.
-
Recommended Solvents: Ethanol, or a mixture of DMF and water.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.[5]
If chromatography is necessary, be aware that quinazolinones can sometimes show instability on acidic silica gel. Using a neutralized silica gel or adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this.[5]
Detailed Experimental Protocols
Protocol 1: Conventional Thermal Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-5-methoxybenzoic acid (1.0 eq).
-
Add an excess of formamide (4.0 - 5.0 eq).[13]
-
Stir the mixture vigorously under a nitrogen atmosphere.
-
Heat the reaction mixture in an oil bath to 145 °C for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent).
-
Once the starting material is consumed, cool the reaction to ~100 °C.
-
Isolate and purify the product as described in the Q5 section above.
Protocol 2: Microwave-Assisted Synthesis
-
In a dedicated microwave reaction vessel, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and an excess of formamide (5.0 eq).[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a fixed temperature of 150-170 °C for 10-20 minutes (power input typically 60-300W, depending on the reactor).[6][11]
-
After irradiation, cool the vessel to a safe temperature using compressed air.
-
Isolate and purify the product as described in the Q5 section above.
Reaction Mechanism Visualization
The Niementowski synthesis proceeds via an initial acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration.[2][15]
Caption: Simplified mechanism of the Niementowski Synthesis.
References
- Niementowski quinazoline synthesis. (2023, November 15). In Wikipedia.
- A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 548-560.
- Niementowski quinoline synthesis. (2023, April 2). In Wikipedia.
- Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Journal of Chemical Reviews, 2(4), 309-347.
- Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.
- Alexandre, F. R., Berecibar, A., Wrigglesworth, R., & Besson, T. (2003). Microwave-assisted Niementowski reaction. Back to the roots. Tetrahedron Letters, 44(33), 6351-6353.
- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Molecules, 25(21), 5173.
- Khajavi, M. S., Hajihadi, M., & Nikpour, F. (1998). Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines. Journal of Chemical Research, Synopses, (10), 640-641.
- Chiriac, C. I., Tanasa, F., & Onciu, M. (2007). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie, 52(9), 883-887.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Fabbiani, M., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.
- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.). ResearchGate.
- Mahato, K., et al. (2024). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2023). ACS Omega.
- Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. (n.d.). Supporting Information.
- 2-amino-5-methoxybenzoic acid. (n.d.). Stenutz.
- Silva, A. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293.
- Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. (n.d.). Google Patents.
- 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses.
- Formamide groups found in natural products and pharmaceuticals. (n.d.). ResearchGate.
- 2-Amino-5-methoxybenzoic acid. (n.d.). LBAO Chemical.
- Selected Conditions for the Conversion of Formamide 12 to Cyanoamidine (E)-10 a. (n.d.). ResearchGate.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2012). Molecules, 17(6), 6885-6901.
- Synthesis of cyclization substrates. (n.d.). ResearchGate.
- Smith, M. E., Elisberg, E., & Sherrill, M. L. (1946). Quinazoline derivatives; synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-6-methoxyquinazoline (SN 12,253). Journal of the American Chemical Society, 68(7), 1301-1303.
Sources
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- 15. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Impurities in 6-Methoxyquinazolin-4-OL Preparations
Welcome to the Technical Support Center for the synthesis of 6-Methoxyquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities and challenges encountered during its preparation. As a key intermediate in pharmaceutical development, particularly for kinase inhibitors, ensuring the purity of this compound is paramount.[1] This resource offers a structured, question-and-answer-based approach to resolving common synthetic hurdles, underpinned by scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction principles?
The most prevalent and direct method for synthesizing this compound is a variation of the Niementowski quinazoline synthesis.[2][3] This reaction involves the condensation of 2-amino-5-methoxybenzoic acid with formamide, which acts as both a formylating agent and a source of the second nitrogen atom in the pyrimidine ring. The reaction is typically conducted at elevated temperatures and can be performed neat or with a high-boiling point solvent. The underlying principle is the initial formation of an N-formyl intermediate, followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring system.
Q2: My reaction yields are consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can often be attributed to several factors.[4][5] Key areas to troubleshoot include:
-
Reaction Temperature and Time: The cyclization step requires significant thermal energy. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause degradation of both starting materials and the product.
-
Purity of Starting Materials: Impurities in the 2-amino-5-methoxybenzoic acid or formamide can introduce side reactions that consume reactants and complicate purification.[5]
-
Moisture Content: The presence of water can hydrolyze formamide and interfere with the cyclization process. Ensuring anhydrous conditions is beneficial.
-
Solvent Choice (if applicable): While often run neat, the use of a high-boiling polar aprotic solvent like DMF or DMSO can sometimes improve solubility and reaction kinetics.[4] However, the choice of solvent is critical as it can influence the reaction pathway.[4]
Q3: The final product is discolored (e.g., yellow, brown, or black). What causes this and how can it be resolved?
Discoloration is a common issue and is often indicative of impurities formed through side reactions or degradation. Potential causes include:
-
Thermal Degradation: As mentioned, high temperatures can lead to the formation of colored polymeric or degradation byproducts.
-
Oxidation: The starting material, 2-amino-5-methoxybenzoic acid, can be susceptible to oxidation, leading to colored impurities that carry through the synthesis.
-
Side Reactions of Formamide: At high temperatures, formamide can decompose into various byproducts, some of which can be colored or react further to form colored species.
Resolution typically involves purification of the crude product. Recrystallization is often the most effective method for removing colored impurities. If discoloration is severe, a preliminary treatment with activated charcoal during the recrystallization process can be beneficial.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Crude Product
Symptoms:
-
Signals corresponding to 2-amino-5-methoxybenzoic acid are observed in the 1H NMR spectrum of the crude product.
-
HPLC analysis shows a peak with the retention time of the starting material.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Reaction Temperature | The activation energy for the cyclization reaction has not been met, leading to incomplete conversion. | Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or HPLC. Be cautious not to exceed the decomposition temperature of the product. |
| Inadequate Reaction Time | The reaction has not been allowed to proceed to completion. | Extend the reaction time, monitoring at regular intervals (e.g., every 2 hours) until TLC or HPLC analysis shows the disappearance or stabilization of the starting material spot/peak. |
| Poor Mixing/Heterogeneity | If the reaction is run neat, poor mixing can result in localized areas of unreacted starting material. | Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. |
Issue 2: Identification of an Unknown Impurity by HPLC or NMR
Symptoms:
-
A significant unknown peak is observed in the HPLC chromatogram.
-
Unassigned signals are present in the 1H or 13C NMR spectrum.
Potential Impurities and Their Origins:
Based on the Niementowski reaction mechanism, several byproducts can be postulated:
-
N-formyl-2-amino-5-methoxybenzoic acid (Intermediate): Incomplete cyclization can leave the intermediate in the final product.
-
Decarboxylation Product: At high temperatures, the starting 2-amino-5-methoxybenzoic acid may decarboxylate to form 4-methoxyaniline, which can then react with formamide to generate other impurities.
-
Dimerization/Polymerization Products: Under harsh conditions, quinazolinone derivatives can potentially form dimers or polymeric materials, often leading to discoloration and purification difficulties.[6]
Troubleshooting Workflow:
Caption: Workflow for impurity identification and resolution.
Analytical Approach:
-
LC-MS Analysis: The first step should be to obtain a mass spectrum of the impurity peak to determine its molecular weight. This can provide crucial clues about its identity.
-
Preparative HPLC/Column Chromatography: Isolate a sufficient quantity of the impurity for further characterization.
-
NMR Spectroscopy: Acquire detailed 1H, 13C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to elucidate the structure of the isolated impurity. Resources such as spectral databases of common laboratory solvents and reagents can be useful for identifying signals from residual solvents.[7][8][9][10]
Once the impurity is identified, you can adjust the reaction conditions (e.g., temperature, stoichiometry) to minimize its formation or develop a more effective purification strategy.
Issue 3: Difficulty in Purifying the Product by Recrystallization
Symptoms:
-
The product "oils out" instead of crystallizing.
-
The product precipitates as an amorphous solid with low purity.
-
Low recovery after recrystallization.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solubility of the impurity is very high. | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Amorphous Precipitate | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Ensure the solution is not supersaturated before cooling. |
| Low Recovery | The product is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | Select a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Recommended Recrystallization Solvents:
A systematic approach to solvent selection is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent/System | Rationale & Comments |
| Ethanol/Water | A versatile polar protic system. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. |
| Isopropanol | A good alternative to ethanol with a slightly higher boiling point. |
| Acetic Acid/Water | Can be effective for quinazolinones, but residual acetic acid may need to be removed. |
| DMF/Water | For less soluble products, dissolving in a minimal amount of hot DMF followed by the addition of water can induce crystallization. Ensure all DMF is washed away from the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and formamide (5-10 eq).
-
Heating: Heat the reaction mixture in an oil bath to 160-180 °C.
-
Monitoring: Stir the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C.
-
Precipitation: Slowly pour the warm reaction mixture into a beaker of cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove any residual formamide, followed by a wash with a small amount of cold ethanol or diethyl ether.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale solubility tests. Ethanol/water is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a co-solvent, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat to obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by HPLC
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of the mobile phases).
References
- EL-MOSSALAMY, E. H. (2008). Synthesis and thermal kinetic studies of quinazolin polymer complexes.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2024). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- ResearchGate. (2024).
- Wikipedia. (2023). Niementowski quinoline synthesis.
- Organic Chemistry Portal. (2023). Synthesis of quinazolinones.
- ResearchGate. (2025). Synthesis of Quinazolinones and Quinazolines | Request PDF.
- University of Massachusetts Dartmouth. (2022).
- Wikipedia. (2023). Niementowski quinazoline synthesis.
- ResearchGate. (2025). (PDF)
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- ChemScene. 6-Methoxy-2-methylquinazolin-4-ol.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Al-Majid, A. M., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (2025). (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
- MySkinRecipes. This compound.
- ResearchGate. (2025). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.
- Pang, H., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 868261.
- Benchchem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Organic Chemistry Portal. (2024). Synthesis of quinazolines.
- Li, B., et al. (2013). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. The Journal of Organic Chemistry, 78(3), 1273–1277.
- Wang, Y., et al. (2021). Fate and Transformation of 6:2 Fluorotelomer Sulfonic Acid Affected by Plant, Nutrient, Bioaugmentation, and Soil Microbiome Interactions. Environmental Science & Technology, 55(14), 9862–9872.
- Waters Corporation. (2019).
- van der Westhuyzen, J. H., et al. (1995). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1489–1495.
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- ResearchGate. (2025). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones.
- Boukhrissa, A., et al. (2022). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Asian Journal of Research in Chemistry. (2017).
- Agilent Technologies. (2009).
- Al-Suhaibani, S. S., & Ahmed, N. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(16), 4927.
- Paulusse Research Group.
- Google Patents. (1987).
- BenchChem. (2025).
- PubMed. (2018). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions.
- Khan, M. A. H., & Al-Mesfer, M. K. (2023). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. International Journal of Molecular Sciences, 24(24), 17500.
- MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
- ResearchGate. (2018). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions.
Sources
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- 10. epfl.ch [epfl.ch]
Technical Support Center: Enhancing the Biological Activity of 6-Methoxyquinazolin-4-OL Derivatives
Introduction: The Quinazoline Scaffold in Drug Discovery
The 6-methoxyquinazolin-4-ol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] Its rigid, heterocyclic structure serves as an excellent anchor for interacting with various biological targets, most notably the ATP-binding pocket of protein kinases.[3][4] Consequently, derivatives of this scaffold are cornerstones in the development of targeted cancer therapies, such as the well-known EGFR inhibitors Gefitinib and Erlotinib.[5][6][7][8][9]
The primary goal for researchers working with this class of compounds is to enhance their biological activity. This involves a multi-parameter optimization challenge: improving potency against the desired target, increasing selectivity to minimize off-target effects and toxicity, and refining pharmacokinetic properties like solubility and metabolic stability to ensure the compound can reach its target in a biological system.[10][11]
This guide is structured to address the most common challenges and questions that arise during the experimental lifecycle of this compound derivatives, from initial screening to lead optimization.
Section 1: Foundational Challenges & Physicochemical Properties (FAQs)
Before delving into complex biological assays, it's crucial to address the fundamental properties of your compound. A significant portion of "failed" experiments can be traced back to overlooked physicochemical issues.
Q1: My this compound derivative has poor aqueous solubility. How does this impact my experiments and how can I address it?
A1: Poor aqueous solubility is a pervasive issue for many small molecule inhibitors and can lead to several experimental artifacts.[12][13]
-
Causality: If a compound precipitates in your aqueous assay buffer (e.g., cell culture media, kinase reaction buffer), its effective concentration will be significantly lower than the nominal concentration you calculated. This can lead to falsely high IC50 values and an underestimation of the compound's true potency.[10][12] Furthermore, compound precipitation can interfere with assay readouts, particularly those based on light absorbance or fluorescence.
-
Troubleshooting & Solutions:
-
Vehicle Optimization: While DMSO is the most common solvent, ensure the final concentration in your assay does not exceed 0.5-1%. Always run a vehicle control (media + DMSO at the same final concentration) to confirm the solvent itself is not causing toxicity or other effects.[14]
-
Solubility Measurement: Before extensive biological testing, perform a simple kinetic solubility assay using nephelometry or a similar technique to determine the solubility limit in your specific assay buffer.
-
Structural Modification: From a medicinal chemistry perspective, solubility can be improved by disrupting molecular planarity or symmetry, which reduces crystal packing energy, or by introducing carefully selected polar groups.[12][15] For example, adding small, flexible ether chains (like the 2-methoxyethoxy groups in Erlotinib) can improve solubility without significantly compromising binding.[9]
-
Formulation Strategies: For in vivo studies, formulation with solubilizing agents like cyclodextrins or lipid-based systems may be necessary.[13]
-
Q2: I'm concerned about the metabolic stability of my lead compound. What are the common metabolic liabilities of the quinazoline scaffold and how can I assess this?
A2: Metabolic instability can lead to rapid clearance in vivo, resulting in poor bioavailability and short duration of action.
-
Causality: The quinazoline ring system can be susceptible to metabolism by enzymes such as cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[16] Metabolism often occurs at positions that are electron-rich or sterically accessible. For the 6-methoxy group, O-demethylation is a common metabolic pathway.
-
Troubleshooting & Assessment:
-
In Vitro Metabolic Assays: The standard first step is to perform an in vitro metabolic stability assay using liver microsomes (human, mouse, rat) or hepatocytes.[16][17] These assays measure the rate of disappearance of the parent compound over time.
-
Metabolite Identification: If stability is low, the next step is metabolite identification (MetID) using LC-MS/MS to pinpoint the exact site of metabolic modification.
-
Strategic Blocking: Once a metabolic "soft spot" is identified, medicinal chemists can block it. For example, if a specific aromatic position is being hydroxylated, adding a fluorine atom at that position can prevent metabolism without drastically changing the electronics or size of the molecule. This strategy is frequently employed in drug design.[18]
-
Section 2: Troubleshooting Guide for Biological Assays
This section addresses common issues encountered during the biological evaluation of this compound derivatives.
Q3: My compound shows high potency in a biochemical (enzymatic) kinase assay but is much less effective in a cell-based assay. What's going on?
A3: This is one of the most common hurdles in kinase inhibitor development.[14][19] The discrepancy arises because a cell is a far more complex system than a purified enzyme in a test tube.
-
Causality & Investigation Workflow:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular kinase target.[14][20] Check the compound's physicochemical properties (e.g., LogP, polar surface area) to predict its permeability.
-
Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which are highly expressed in many cancer cell lines and actively pump foreign molecules out of the cell.[14][20] This can be tested by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored.
-
High ATP Concentration: Biochemical assays are often run at low, sometimes sub-physiological, ATP concentrations to increase sensitivity. Inside a cell, the ATP concentration is much higher (millimolar range). If your compound is an ATP-competitive inhibitor, it will face much stiffer competition in a cellular environment, leading to a rightward shift in the dose-response curve (lower potency).[19][21] Consider running your biochemical assay at a high ATP concentration (e.g., 1-2 mM) to better mimic cellular conditions.
-
Target Engagement: Does your compound actually bind to its target inside the cell? Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm target engagement in an intact cell environment.[19]
-
The following flowchart illustrates a typical troubleshooting process for this issue.
Caption: Troubleshooting workflow for low cellular potency.
Q4: How can I be sure the observed cellular phenotype (e.g., apoptosis) is a result of on-target inhibition and not off-target effects?
A4: This is a critical question for validating your compound's mechanism of action.
-
Causality & Solutions: Quinazoline derivatives can inhibit multiple kinases, so attributing a phenotype to a single target requires rigorous validation.[22][23][24]
-
Correlate Target Inhibition with Phenotype: Use Western blotting to show that your compound inhibits the phosphorylation of a known downstream substrate of your target kinase.[14] The dose-response curve for target inhibition (p-substrate reduction) should correlate with the dose-response curve for the phenotype (e.g., cell death).
-
Rescue Experiments: In a genetically modified cell line, express a mutant version of the target kinase that is resistant to your inhibitor. If the cells are now resistant to the phenotypic effects of your compound, it provides strong evidence for on-target activity.
-
Kinome Profiling: A broad kinase selectivity screen (kinome scan) is the gold standard. This will test your compound against a large panel of kinases (e.g., >400) and reveal which other kinases are inhibited at the experimental concentration, identifying potential off-target interactions.[14]
-
Section 3: Strategic Enhancement of Biological Activity
This section focuses on the principles of medicinal chemistry used to improve the performance of this compound derivatives.
Q5: What are the key structure-activity relationships (SAR) for quinazoline-based kinase inhibitors that I should consider for enhancing potency?
A5: Decades of research on quinazoline kinase inhibitors, particularly targeting EGFR, have established a well-defined pharmacophore.[3][4][25]
-
Key Interactions:
-
Quinazoline Core (Hinge-Binding): The N1 nitrogen of the quinazoline ring is a critical hydrogen bond acceptor, typically forming a hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).[3] The N3 nitrogen can also form a water-mediated hydrogen bond.[3]
-
C4 Position (Selectivity & Potency): This position is typically substituted with an aniline or similar aromatic ring. Substituents on this ring project out of the ATP pocket and can be modified to pick up additional interactions and tune selectivity. For example, in Gefitinib, the 3-chloro and 4-fluoro substituents on the aniline ring are crucial for its activity.[6][7]
-
C6/C7 Positions (Solubility & Potency): The 6-methoxy group is a common feature. This region of the molecule is often solvent-exposed. Adding small, polar, flexible groups at the C6 and C7 positions, such as the morpholinopropoxy group in Gefitinib or the bis(2-methoxyethoxy) groups in Erlotinib, is a well-established strategy to enhance solubility and potency.[7][9]
-
The diagram below illustrates these key SAR points.
Caption: Key SAR points for the quinazoline scaffold.
Q6: How can I improve the selectivity of my compound for a specific kinase (e.g., HER2 over EGFR)?
A6: Achieving selectivity among highly homologous kinase active sites is a significant challenge.
-
Strategies:
-
Exploit Unique Residues: Carefully analyze the structural differences in the ATP-binding pockets of your on-target and off-target kinases. Look for unique residues or "gatekeeper" residues that differ in size. You can design substituents on your C4-aniline ring that form favorable interactions with a unique residue in your target kinase or create a steric clash in the off-target kinase.
-
Covalent Inhibition: If your target kinase has a cysteine residue near the active site (like Cys797 in EGFR), you can incorporate a reactive group (e.g., an acrylamide) onto your inhibitor to form an irreversible covalent bond. This can provide high potency and selectivity, as seen in second-generation EGFR inhibitors.
-
Bioisosteric Replacement: Systematically replace parts of your molecule with bioisosteres (groups with similar physical or chemical properties). For example, replacing a quinoline moiety with an isoquinoline has been shown to significantly improve selectivity for HER2 over EGFR by altering the vector and bonding interactions of the molecule.[17]
-
Section 4: Key Experimental Protocols
Here we provide a generalized, step-by-step protocol for a common assay used to evaluate these derivatives.
Protocol 1: Cell Viability (MTS/MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of your this compound derivative in complete growth medium. Your highest concentration should be at least 100-fold greater than the expected IC50.
-
Include a "vehicle control" (medium + DMSO at the highest concentration used) and a "no treatment" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate for 72 hours (or other desired time point) at 37°C, 5% CO2.
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS reagent (or MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light, until the color develops.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value.
-
References
- Vertex AI Search. (n.d.). Gefitinib | Drug Guide - MedSchool.
- Kurata, T., et al. (2018). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
- ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect.
- ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram.
- ResearchGate. (n.d.). Structure-activity relationship of the quinazoline series. Potential...
- Paez, J. G., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.
- MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. NIH.
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- Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
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- Jin, L.-H., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry.
- Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
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- NIH. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Al-Suhaimi, K. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
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- ResearchGate. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- Choi, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Technical Support Center: Enhancing the Bioavailability of 6-Methoxyquinazolin-4-OL
Welcome to the technical support center dedicated to the optimization of 6-methoxyquinazolin-4-ol for improved bioavailability. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth insights and troubleshooting for the common challenges encountered during the modification and evaluation of this important quinazoline scaffold. Our focus is on providing not just protocols, but the scientific rationale behind experimental choices to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions and challenges that researchers frequently encounter when working with this compound and similar heterocyclic compounds.
Q1: My initial screens of this compound show poor oral bioavailability. What are the likely reasons?
A1: The poor oral bioavailability of this compound likely stems from a combination of factors common to many heterocyclic compounds, primarily low aqueous solubility and potentially unfavorable membrane permeability. The quinazolinone core, while a valuable pharmacophore, can present challenges in achieving adequate drug exposure.[1]
-
Solubility: this compound has a relatively high melting point (242-243°C) and a planar structure, which can lead to strong crystal lattice energy and, consequently, low solubility in aqueous media.[2] This poor solubility can be a rate-limiting step for its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[3]
-
Permeability: While the molecule itself is relatively small (MW: 176.17 g/mol ), its ability to effectively cross the intestinal epithelium may be suboptimal.[2] Factors such as its hydrogen bonding capacity and polarity can influence its passive diffusion across the lipid bilayers of enterocytes.
-
Metabolism: The methoxy group at the 6-position could be susceptible to first-pass metabolism in the liver, where it may undergo O-demethylation by cytochrome P450 enzymes.[4][5] This premature metabolism can reduce the amount of active drug reaching systemic circulation.
Q2: I am considering a prodrug approach to improve bioavailability. Where should I start?
A2: A prodrug strategy is an excellent choice for improving the bioavailability of this compound.[6][7] The enolic hydroxyl group at the 4-position is an ideal handle for chemical modification. A common and effective approach is to mask this polar group with a lipophilic moiety that can be cleaved in vivo to release the parent drug.
An O-alkyl carbamate prodrug is a highly recommended starting point.[8][9] This modification increases the lipophilicity of the molecule, which can enhance its solubility in the lipid-rich environment of the GI tract and improve its permeability across the intestinal membrane.
Q3: My quinazoline synthesis is resulting in low yields and byproducts. What can I do to troubleshoot this?
A3: Low yields and the formation of byproducts are common challenges in quinazoline synthesis.[8][10] Several factors could be at play, and a systematic approach to troubleshooting is recommended.
-
Solvent Polarity: The choice of solvent is critical. Non-polar solvents can sometimes favor the formation of benzimidazole byproducts.[8] If you are observing low yields, consider switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol.
-
Base Strength: Ensure the base you are using is appropriate for the specific reaction. If the base is not strong enough to efficiently deprotonate the starting materials, the reaction may be incomplete.
-
Reactant Solubility: Check that your starting materials are fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent system may be necessary.
-
Reaction Temperature: Some quinazoline synthesis methods, such as the Bischler cyclization, require high temperatures to proceed efficiently.[10] You can try gradually increasing the reaction temperature while carefully monitoring for product formation and any signs of decomposition.
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific experimental workflows.
Troubleshooting Caco-2 Permeability Assays
The Caco-2 permeability assay is a cornerstone for in vitro prediction of intestinal drug absorption.[2][6][7] However, working with these cells can present challenges.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Papp value for a compound expected to be permeable | Poor aqueous solubility of the test compound in the assay buffer. | - Increase the concentration of a co-solvent like DMSO (up to 1%, ensuring it doesn't affect cell monolayer integrity).- Include Bovine Serum Albumin (BSA) in the assay buffer to improve solubility and reduce non-specific binding to plasticware.[3] |
| Active efflux by transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells. | - Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[3]- Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. | |
| High variability between replicate wells | Inconsistent cell monolayer integrity. | - Measure Transepithelial Electrical Resistance (TEER) for each well before and after the experiment to ensure monolayer integrity.- Use a paracellular marker (e.g., Lucifer Yellow) to check for leaks in the monolayer. |
| Compound precipitation in the donor or receiver compartments. | - Visually inspect wells for precipitation.- Reduce the starting concentration of the test compound. | |
| Caco-2 cells are not adhering or growing properly | Sub-optimal culture conditions. | - Ensure the fetal bovine serum (FBS) concentration is appropriate (typically 10-20%).- Check the pH of the culture medium.[11]- Passage cells before they become over-confluent. |
Troubleshooting In Vivo Pharmacokinetic Studies in Rodents
Transitioning from in vitro to in vivo studies introduces a new set of complexities.[12][13][14]
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| No or very low drug exposure after oral gavage | Poor solubility and dissolution in the GI tract. | - Formulate the compound in a vehicle that enhances solubility, such as an oil-based solution, a self-emulsifying drug delivery system (SEDDS), or a suspension with a wetting agent (e.g., Tween 80).[3][9][15]- Reduce the particle size of the compound (micronization or nanocrystals) to increase the surface area for dissolution.[9] |
| High first-pass metabolism. | - If suspected, perform a pilot study with both oral and intravenous (IV) administration to determine absolute bioavailability. Low bioavailability with good absorption suggests high first-pass metabolism. | |
| High variability in plasma concentrations between animals | Inconsistent oral dosing. | - Ensure the gavage technique is consistent and the full dose is administered. For poorly soluble suspensions, ensure the formulation is homogenous before and during dosing.[11] |
| Physiological differences between animals (e.g., gastric emptying time). | - Fasting animals before dosing can help reduce variability in gastric emptying. | |
| Rapid clearance of the compound | High metabolic clearance. | - Conduct in vitro metabolic stability assays (liver microsomes, hepatocytes) to assess the compound's susceptibility to metabolism. |
Experimental Protocols & Methodologies
The following protocols provide a starting point for the synthesis and evaluation of modified this compound.
Protocol 1: Synthesis of an O-Alkyl Carbamate Prodrug of this compound
This one-pot procedure is adapted from established methods for the synthesis of O-aryl carbamates and is suitable for creating a prodrug of this compound.[16]
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Appropriate alkyl chloroformate (e.g., ethyl chloroformate)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add DIPEA (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl chloroformate (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-alkyl carbamate prodrug.
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol outlines a standard procedure for assessing the intestinal permeability of a test compound.[17]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the TEER of each monolayer to confirm its integrity.
-
Prepare the dosing solution of the test compound and control compounds in HBSS.
-
To assess apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.[18][19]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a preliminary oral pharmacokinetic study.[13][14]
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Test compound formulated in an appropriate vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the test compound formulation to the rats via oral gavage at the desired dose.
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[4][20][21]
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Data Presentation & Visualization
Table 1: Representative Data for Bioavailability Improvement Strategies
The following table provides a hypothetical but realistic comparison of the expected outcomes from different bioavailability enhancement strategies for a compound like this compound.
| Compound | Modification Strategy | Aqueous Solubility (µg/mL) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Oral Bioavailability (%F) in Rats |
| This compound | Parent Drug | < 1 | 0.5 | < 5% |
| Prodrug 1 | O-ethyl carbamate | 5 | 5.2 | 35% |
| Salt 1 | Sodium Salt | 50 | 0.6 | 10% |
| Formulation 1 | Nanosuspension | N/A (increased dissolution rate) | 0.5 | 15% |
Note: This data is illustrative and serves to demonstrate the potential impact of different modification strategies. Actual results will vary depending on the specific compound and experimental conditions.
Diagrams
Diagram 1: Strategies for Bioavailability Enhancement
Caption: Overview of strategies to overcome poor bioavailability.
Diagram 2: Experimental Workflow for Bioavailability Assessment
Caption: A typical workflow for assessing bioavailability.
References
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- ResearchGate.
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- NIH. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]
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Quinazoline Derivative Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Quinazoline Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered in the laboratory. Quinazolines are a vital class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals.[1][2] However, their synthesis can be fraught with challenges, from low yields to complex purification hurdles. This guide, structured in a flexible question-and-answer format, offers expert insights and actionable protocols to navigate these complexities and optimize your synthetic outcomes.
Section 1: Low Yields - The Synthetic Chemist's Primary Adversary
Low product yield is one of the most frequent and frustrating issues in organic synthesis. In this section, we dissect the common culprits behind low yields in quinazoline synthesis and provide systematic troubleshooting strategies.
Q1: My Niementowski reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
The Niementowski reaction, a classic method for preparing 4(3H)-quinazolinones from anthranilic acids and amides, can be sensitive to reaction conditions.[3][4][5] Low yields often stem from a few key factors:
-
Inadequate Reaction Temperature: This reaction typically requires elevated temperatures (130-150 °C) to drive the condensation and cyclization.[6] However, excessively high temperatures can lead to the decomposition of starting materials or the formation of undesired byproducts.[3]
-
Troubleshooting:
-
Optimize Temperature: Systematically screen a range of temperatures (e.g., in 10-20 °C increments) to find the optimal balance between reaction rate and stability of your substrates.
-
Microwave Irradiation: Consider using microwave-assisted synthesis. Microwave heating can often accelerate the reaction, leading to higher yields in shorter reaction times and potentially under milder conditions.[7][8]
-
-
-
Inefficient Cyclization of the Intermediate: The reaction proceeds through an o-amidobenzamide intermediate. In some cases, the subsequent intramolecular cyclization to form the quinazolinone ring is inefficient.[3]
-
Troubleshooting:
-
Catalyst Addition: While traditionally a thermal condensation, the addition of a Lewis or Brønsted acid catalyst can sometimes promote the cyclization step. Experiment with catalytic amounts of p-toluenesulfonic acid or a Lewis acid like zinc chloride.
-
Dehydrating Agent: The cyclization involves the elimination of water. The addition of a dehydrating agent or performing the reaction under conditions that remove water (e.g., a Dean-Stark trap) can shift the equilibrium towards the product.
-
-
-
Substituent Effects: The electronic nature of the substituents on both the anthranilic acid and the amide can significantly influence the reaction's success. Electron-withdrawing groups on the anthranilic acid can decrease the nucleophilicity of the amino group, hindering the initial acylation.
-
Troubleshooting:
-
Alternative Synthetic Routes: If substituent effects are severely hampering the Niementowski reaction, consider alternative synthetic strategies that may be more tolerant of your specific substitution pattern.
-
-
Section 2: Navigating the Labyrinth of Side Reactions
The formation of unintended byproducts is a common challenge that complicates purification and reduces the yield of the desired quinazoline derivative. This section addresses the identification and mitigation of common side reactions.
Q2: I'm observing an unexpected byproduct in my Friedländer synthesis. What could it be, and how can I suppress its formation?
The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a versatile method for quinoline and quinazoline synthesis.[3] However, it can be prone to specific side reactions:
-
Formation of Quinoline Byproducts: A frequent issue is the formation of quinoline derivatives, especially when the reaction conditions are not tightly controlled.[3] This arises from the similarity of the starting materials to those used in the Niementowski quinoline synthesis.[3]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst is crucial for directing the reaction towards the desired quinazoline product. Lewis acids like In(OTf)₃ have been shown to be effective in selectively promoting the Friedländer reaction for quinoline synthesis and similar principles can be applied here to optimize for quinazoline formation by careful selection of catalyst and reaction conditions.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can sometimes favor the formation of the thermodynamically more stable quinoline byproduct.
-
-
-
Self-Condensation of the Active Methylene Compound: The active methylene compound can undergo self-condensation (e.g., an aldol condensation) under the reaction conditions, leading to impurities.
-
Troubleshooting:
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. Adding the 2-aminoaryl carbonyl compound to the active methylene compound (or vice versa) in a controlled manner can sometimes minimize self-condensation.
-
Milder Reaction Conditions: Employing milder reaction conditions, such as using a less harsh catalyst or a lower reaction temperature, can reduce the rate of the competing self-condensation reaction.
-
-
Q3: My reaction is producing a mixture of benzimidazoles and quinazolines. How can I improve the selectivity for the quinazoline product?
The formation of benzimidazole byproducts can occur, particularly when using non-polar solvents. The polarity of the solvent can significantly influence the reaction pathway.
-
Solvent Polarity: Non-polar solvents may favor a reaction pathway leading to C(sp³)-C(sp²) bond formation, resulting in benzimidazoles. In contrast, polar solvents can promote the desired C(sp²)-N bond formation to yield quinazolines.[9]
-
Troubleshooting:
-
Solvent Screening: If you are observing benzimidazole formation in a non-polar solvent like toluene or THF, switch to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol or water.[9] This can dramatically shift the selectivity towards the desired quinazoline product.
-
-
Section 3: Optimizing Reaction Parameters - The Key to Success
Fine-tuning reaction conditions is often the difference between a failed reaction and a high-yielding synthesis. This section provides guidance on optimizing key reaction parameters.
Q4: How critical is the choice of base and solvent in my quinazoline synthesis, and what are the best practices for their selection?
The selection of the appropriate base and solvent system is paramount for a successful quinazoline synthesis.
-
Solvent: As discussed previously, solvent polarity is a critical factor.[9]
-
Base: The base plays a crucial role in promoting deprotonation and cyclization steps.[9]
-
Best Practices:
-
The strength of the base should be sufficient to deprotonate the necessary starting materials without causing unwanted side reactions.
-
Consider both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DABCO). The choice will depend on the specific reaction mechanism and the solubility of the reactants.[9]
-
-
Table 1: Recommended Solvent and Base Combinations for Common Quinazoline Syntheses
| Synthetic Method | Recommended Solvents | Recommended Bases | Rationale |
| Niementowski | High-boiling polar solvents (e.g., DMF, Dowtherm A) | Often run neat or with an acid catalyst | High temperatures are required to drive the reaction. |
| Friedländer | Polar aprotic (e.g., DMF, DMSO), Polar protic (e.g., Ethanol) | Lewis Acids (e.g., In(OTf)₃), Brønsted Acids (e.g., p-TsOH), or Bases (e.g., piperidine) | Catalyst choice is critical for selectivity. Polar solvents aid solubility. |
| Bischler | Polar protic (e.g., Ethanol) | Ammonia (often in a sealed tube) | Classical conditions are harsh; modern variations may use milder bases. |
| Domino Reactions | Varies widely based on the specific domino sequence. Often polar aprotic solvents. | Dependent on the specific catalytic cycle. | The solvent must be compatible with all steps of the domino sequence. |
Q5: I am attempting a domino synthesis of a quinazoline derivative, but the reaction is not proceeding as expected. What are some common troubleshooting steps for these multi-step, one-pot reactions?
Domino reactions, while elegant and efficient, can be complex to troubleshoot as a failure at any point in the cascade can halt the entire sequence.
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.
-
Troubleshooting:
-
Ensure the purity of all starting materials and solvents.
-
Use a fresh batch of catalyst and consider optimizing the catalyst loading.
-
If applicable, perform the reaction under an inert atmosphere to prevent catalyst oxidation.
-
-
-
Sub-optimal Reaction Conditions for a Specific Step: The chosen reaction conditions may be ideal for one step in the domino sequence but not for another.
-
Troubleshooting:
-
If possible, try to monitor the reaction for the formation of key intermediates by techniques like TLC or LC-MS. This can help pinpoint the problematic step.
-
Systematically vary the temperature, solvent, and catalyst to find a set of conditions that is a good compromise for all steps in the sequence.
-
-
Section 4: Purification - The Final Hurdle
Even with a successful reaction, isolating the pure quinazoline derivative can be a significant challenge. This section provides practical advice on purification strategies.
Q6: My crude product is a complex mixture, and I am struggling to purify my quinazoline derivative. What are some effective purification techniques?
The purification of quinazoline derivatives often requires a combination of techniques.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof).
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Silica Gel Column Chromatography: This is a standard technique for separating compounds with different polarities.
-
Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation between your product and the impurities (an Rf value of ~0.3 for the product is often ideal).
-
Column Packing and Loading: Pack the column with silica gel and the chosen eluent. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
-
-
-
Acid-Base Extraction: Quinazolines are basic due to the nitrogen atoms in the pyrimidine ring. This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinazoline will be protonated and move into the aqueous layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the quinazoline, which will then precipitate out or can be extracted back into an organic solvent.
-
-
Section 5: Visualizing the Process
To aid in understanding and troubleshooting, the following diagrams illustrate a general experimental workflow and a decision-making process for addressing low yields.
Caption: A typical experimental workflow for quinazoline synthesis.
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Niementowski_quinazoline_synthesis [chemeurope.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring the Stability of 6-Methoxyquinazolin-4-OL
Welcome to the Technical Support Center for 6-Methoxyquinazolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and handling. By understanding the chemical nature of this important research compound and implementing proper procedures, you can ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions we receive about the stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at room temperature, sealed in a dry environment[1]. It is crucial to minimize its exposure to moisture and light. A desiccator or a tightly sealed container with a desiccant is highly recommended.
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid compound. For short-term storage, solutions should be kept in the dark at 4°C[2]. A study on a similar quinazoline derivative indicated high stability for over 40 days under these conditions[2]. For longer-term storage, it is advisable to prepare fresh solutions or to store aliquots at -20°C or -80°C, though freeze-thaw cycles should be avoided.
Q3: What are the primary factors that can cause degradation of this compound?
The main factors that can lead to the degradation of this compound and related quinazoline derivatives are:
-
Hydrolysis: The quinazolinone ring can be susceptible to cleavage under strongly acidic or basic conditions[3].
-
Oxidation: Exposure to air and oxidizing agents can lead to degradation[4].
-
Photodegradation: Exposure to UV and visible light can induce degradation[4].
-
Thermal Stress: High temperatures can accelerate degradation processes[5].
Q4: What are the visible signs of degradation?
Visible signs of degradation in the solid state can include a change in color or physical form, such as clumping or melting[5]. In solution, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes, making analytical testing essential.
Q5: Which analytical techniques are best for detecting degradation?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for detecting and quantifying the degradation of this compound and its byproducts[4][5]. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products[4].
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Loss of potency or inconsistent experimental results over time. | Chemical degradation of the compound. | Action: Re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature. For solutions, use freshly prepared samples or properly stored aliquots. Rationale: Inconsistent results are often the first sign of compound instability. Verifying storage integrity is the first step in troubleshooting. |
| Appearance of new, unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Action: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This will help in developing a stability-indicating analytical method. Rationale: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients[6][7]. |
| Solid compound appears discolored or has changed texture. | Significant degradation due to improper storage (e.g., exposure to humidity or light). | Action: Do not use the compound for experiments. Discard it and obtain a fresh batch. Review your storage protocol to prevent recurrence. Rationale: Physical changes are a clear indicator of chemical instability. Using such a compound will lead to unreliable and unrepeatable results. |
| Precipitate forms in a stored solution. | Degradation product may be less soluble, or the compound is precipitating out of solution due to temperature changes. | Action: Analyze both the supernatant and the precipitate (if possible to isolate and re-dissolve in a stronger solvent) by HPLC to identify the components. Rationale: This will help determine if the precipitate is the parent compound or a degradant, providing clues about the degradation pathway. |
In-Depth Technical Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is a critical step to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing[7][8]. This helps to identify degradation pathways and develop a stability-indicating analytical method[6].
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and water
-
Suitable HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or a mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase for HPLC analysis[5].
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a set duration.
-
Cool and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis[5].
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a set time, protected from light.
-
Dilute the sample directly with the mobile phase for HPLC analysis[5].
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a 105°C oven for a specified duration. After exposure, dissolve the sample in a suitable solvent for analysis[5].
-
Solution State: Reflux the stock solution at a high temperature for a set time.
-
-
Photodegradation:
-
Expose the stock solution to UV and visible light (as per ICH Q1B guidelines).
-
Analyze the sample by HPLC.
-
Data Analysis: Analyze all stressed samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for the appearance of new peaks and a decrease in the peak area of the parent compound.
Logical Workflow for Stability Assessment
Caption: Workflow for proper storage, handling, and stability verification of this compound.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of the quinazolinone core and related structures[3][4].
Hydrolytic Degradation: The primary site for hydrolysis is the amide bond within the pyrimidine ring. Under harsh acidic or basic conditions, the ring can open to form derivatives of 2-aminobenzoic acid.
Caption: Simplified hydrolytic degradation pathway of the quinazolinone ring.
Oxidative Degradation: The electron-rich benzene ring, activated by the methoxy and amino groups, is susceptible to oxidation. This could lead to the formation of N-oxides or hydroxylated species, which may further degrade.
Photodegradation: UV light can provide the energy to initiate radical reactions, potentially leading to dimerization or complex rearrangements[4].
By understanding these potential vulnerabilities, researchers can take proactive steps to protect this compound from degradation, ensuring the accuracy and reproducibility of their scientific work.
References
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025).
- Forced degradation studies Latest Research Papers.
- This compound. MySkinRecipes. [Link]
- Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV. [Link]
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
- Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). [Link]
- Quinazoline. Wikipedia. [Link]
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencegate.app [sciencegate.app]
Validation & Comparative
A Comparative Guide to Quinazoline Derivatives in Oncology Research: A Focus on Gefitinib vs. Other Kinase Inhibitors
Welcome to a comprehensive examination of the quinazoline scaffold, a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. This guide offers an in-depth comparison of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), with other notable quinazoline derivatives. We will delve into the mechanistic nuances, comparative efficacy supported by clinical and preclinical data, and the practical experimental protocols essential for researchers in drug discovery and development.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery. Its rigid, planar structure and versatile substitution points allow for the precise orientation of pharmacophores, enabling high-affinity interactions with various biological targets. While its applications are broad, its most profound impact has been in the realm of oncology, particularly in the inhibition of protein kinases.[1][2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[3] Quinazoline derivatives have been exceptionally successful as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.[4][5]
The Food and Drug Administration (FDA) has approved several quinazoline derivatives for clinical use as anticancer drugs, including gefitinib, erlotinib, lapatinib, and afatinib, primarily targeting the EGFR family of receptor tyrosine kinases.[1]
Gefitinib (Iressa®): The Archetype of EGFR-Targeted Therapy
Gefitinib (4-quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]) was a landmark achievement in personalized medicine.[4] Approved by the FDA in 2003, it was one of the first drugs to demonstrate significant efficacy in a genetically defined patient population.[1]
Mechanism of Action
Gefitinib reversibly and competitively inhibits the ATP-binding site within the intracellular tyrosine kinase domain of EGFR (also known as ErbB1 or HER1).[4][6] In normal cells, ligand binding (like EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[7][8]
In certain cancers, particularly non-small cell lung cancer (NSCLC), specific activating mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.[4][9] Gefitinib is particularly effective against tumors harboring these mutations (e.g., exon 19 deletions or the L858R point mutation in exon 21).[4][6] By blocking ATP binding, gefitinib prevents EGFR autophosphorylation and shuts down these aberrant downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Comparative Analysis: Gefitinib vs. Other Quinazoline TKIs
The success of Gefitinib spurred the development of other quinazoline-based TKIs. The most direct comparisons are with other EGFR inhibitors used in NSCLC.
Head-to-Head Comparison of EGFR TKIs
Gefitinib (1st gen), Erlotinib (1st gen), and Afatinib (2nd gen, irreversible) are all widely used for EGFR-mutant NSCLC.[12] Lapatinib, another quinazoline derivative, is a dual TKI that inhibits both EGFR and HER2 (ErbB2).[13]
| Compound | Generation | Target(s) | Binding | Key Efficacy Findings | Common Grade 3/4 Adverse Events |
| Gefitinib | 1st | EGFR | Reversible | Comparable efficacy to Erlotinib in most studies.[12] Lower rates of total grade 3/4 adverse events compared to Afatinib.[12] | Liver dysfunction[12] |
| Erlotinib | 1st | EGFR | Reversible | Showed longer progression-free survival (PFS) than Gefitinib in some retrospective analyses, particularly in patients with exon 19 deletions.[14] Efficacy is generally comparable to Gefitinib.[15] | Rash, Diarrhea[12] |
| Afatinib | 2nd | EGFR, HER2, HER4 | Irreversible (Covalent) | No solid evidence of greater efficacy than 1st-gen TKIs in first-line treatment of common EGFR mutations.[12] May have a higher incidence of severe adverse events.[12] | Diarrhea, Rash[12] |
| Lapatinib | - | EGFR, HER2 | Reversible | Less effective than Gefitinib at inhibiting mutant EGFR in preclinical models.[13] Primarily used in HER2-positive breast cancer. | Diarrhea, Rash, Hand-foot syndrome |
Causality Behind Performance Differences:
-
Reversible vs. Irreversible Binding: First-generation inhibitors like Gefitinib bind reversibly. Second-generation inhibitors like Afatinib form a covalent bond, leading to irreversible inhibition. While theoretically more potent, this has not consistently translated to superior first-line clinical outcomes and can lead to increased toxicity due to off-target effects.[12]
-
Binding Conformation: Gefitinib and Erlotinib bind to the active conformation of the EGFR kinase. In contrast, Lapatinib preferentially binds the inactive conformation. Since activating EGFR mutations favor the active state, this may explain why Lapatinib is less effective against these specific mutants compared to Gefitinib.[13]
Beyond EGFR: The Versatility of the Quinazoline Scaffold
The quinazoline framework is not limited to EGFR inhibition. Its adaptability allows for targeting completely different mechanisms of action in cancer cells.
-
Tubulin Polymerization Inhibitors: Certain quinazoline derivatives act at the colchicine binding site on tubulin, disrupting microtubule formation. This leads to mitotic arrest and apoptosis, a mechanism distinct from kinase inhibition.[1][16]
-
VEGFR Inhibitors: The vascular endothelial growth factor receptor (VEGFR) is a key regulator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[17] Vandetanib, a quinazoline derivative, is a multi-kinase inhibitor targeting VEGFR, EGFR, and RET, and is approved for treating certain types of thyroid cancer.[1]
This demonstrates the scaffold's utility as a starting point for developing inhibitors against a wide range of therapeutic targets.[2]
Essential Experimental Protocols for Comparative Evaluation
To objectively compare quinazoline derivatives, standardized and reproducible assays are critical. Below are protocols for two fundamental experiments: a biochemical kinase assay and a cell-based viability assay.
Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR. The principle involves quantifying the phosphorylation of a substrate by the kinase in the presence of ATP.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 0.2 mM DTT)[18]
-
ATP solution
-
Tyrosine peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted in DMSO)
-
Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity)[19]
-
384-well microplates
Workflow Diagram:
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Step-by-Step Methodology: [18][19]
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of EGFR kinase diluted in kinase buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 2 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for the enzyme) to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls and plot against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol: MTT Cell Viability Assay
This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells. It measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.
Objective: To determine the GI50 (half-maximal growth inhibition concentration) of a test compound on an EGFR-dependent cancer cell line (e.g., A549, PC-9).
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[21]
Materials:
-
EGFR-mutant cancer cell line (e.g., PC-9)
-
Complete cell culture medium
-
Test compounds
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Step-by-Step Methodology: [23]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals. An overnight incubation may be required for complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[21]
-
Analysis: Subtract the background absorbance (from wells with medium only), calculate the percentage of cell viability relative to the vehicle control, and plot against the logarithm of compound concentration to determine the GI50.
Conclusion and Future Perspectives
Gefitinib and its quinazoline relatives revolutionized cancer treatment by validating the principle of targeted therapy. The comparative analysis reveals that while first-generation reversible inhibitors like Gefitinib and Erlotinib have similar efficacy and safety profiles, subtle structural differences can influence outcomes in specific patient subgroups.[12][14] The development of irreversible inhibitors and multi-targeted agents highlights the ongoing evolution of this versatile scaffold.
The future of quinazoline-based drug discovery lies in developing compounds that can overcome acquired resistance (e.g., the T790M mutation in EGFR) and in exploring novel targets beyond the kinome.[24] As our understanding of cancer biology deepens, the rational design of new quinazoline derivatives, guided by robust biochemical and cell-based assays, will continue to be a highly fruitful area of research, promising more selective and potent therapies for patients.
References
- Gefitinib | Drug Guide - MedSchool. (n.d.). MedSchool.
- MTT Assay Protocol for Cell Viability and Prolifer
- Mok, T. S. (2009). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine: Oncology, 3, 1–13.
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 120.
- MTT assay protocol. (n.d.). Abcam.
- Li, Q., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(11), 4474.
- Sabbah, D. A., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Frontiers in Pharmacology, 14.
- Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023, September 28). ChemicalBook.
- Hussain, F., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(30), 18450–18475.
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.).
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212–4218.
- Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2–16.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present).
- Yewale, C., et al. (2013). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 17(12), 1483–1505.
- Lo, H.-W. (2010). EGFR signaling pathway in breast cancers.
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282–290.
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
- Quinazolines As Anti-cancer Agents. (n.d.).
- EGFR Kinase Assay. (n.d.).
- Lee, K.-A., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 88(12), 6562–6569.
- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
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Introduction: The Critical Role of EGFR Inhibition in Oncology
An In-Depth Comparative Analysis of 6-Methoxyquinazolin-4-OL and Established EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a pivotal signaling protein that governs fundamental cellular processes, including proliferation, differentiation, and survival. In numerous malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, driven by mutations or overexpression, is a key oncogenic driver. This has established the EGFR tyrosine kinase domain as a prime therapeutic target. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers.
This guide provides a comprehensive comparison of this compound, a quinazoline-based scaffold of interest, with well-established, FDA-approved EGFR inhibitors. We will delve into their structural attributes, mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical space and biological performance of these critical anticancer agents.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system is a recurring motif in a multitude of clinically successful kinase inhibitors. Its "privileged" status in medicinal chemistry stems from its ability to form key interactions within the ATP-binding pocket of various kinases, including EGFR. First and second-generation EGFR inhibitors like Gefitinib, Erlotinib, Afatinib, and Dacomitinib are all built upon this foundational quinazoline core. The versatility of the quinazoline scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of our focus, this compound, represents a fundamental building block. In its solid state and most solvents, it predominantly exists as the 6-Methoxyquinazolin-4(3H)-one tautomer. For it to acquire potent EGFR inhibitory activity, further substitution, particularly at the 4-position with an aniline group, is essential to mimic the binding mode of established TKIs.
Structural Comparison of Key EGFR Inhibitors
The evolution of EGFR inhibitors is a story of medicinal chemistry ingenuity, with each generation designed to address the limitations of its predecessors.
Caption: Core chemical scaffolds of quinazoline-based and pyrimidine-based EGFR inhibitors.
-
First-Generation Inhibitors (Gefitinib, Erlotinib): These reversible inhibitors are based on a 4-anilinoquinazoline scaffold. They effectively target common sensitizing EGFR mutations like exon 19 deletions and the L858R point mutation.
-
Second-Generation Inhibitors (Afatinib, Dacomitinib): Also built on the 4-anilinoquinazoline core, these are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the EGFR active site. This irreversible binding provides a more sustained inhibition of EGFR signaling.
-
Third-Generation Inhibitors (Osimertinib): Osimertinib represents a significant advancement, featuring a distinct pyrimidine core. It was specifically designed to be a covalent, irreversible inhibitor that is highly selective for both the sensitizing EGFR mutations and the T790M resistance mutation, which is a common cause of treatment failure with first- and second-generation inhibitors.
Mechanism of Action: Targeting the EGFR Signaling Cascade
The EGFR signaling pathway is a crucial regulator of cell growth and survival. Its dysregulation is a hallmark of many cancers. EGFR inhibitors act by blocking the ATP-binding site of the receptor's intracellular tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.
Caption: Simplified EGFR signaling pathway and the point of intervention for TKIs.
Comparative Inhibitory Potency
While this compound itself is not a potent EGFR inhibitor, its derivatives, particularly those with a 4-anilino substitution, have demonstrated significant inhibitory activity. The table below compares the IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) of several known EGFR inhibitors and experimental 6-methoxyquinazoline derivatives.
| Compound | Target | IC50 (nM) | Citation |
| Gefitinib | EGFR (Wild-Type) | 33 | |
| EGFR (L858R) | 2.4 | ||
| EGFR (Exon 19 Del) | 3.4 | ||
| Erlotinib | EGFR (Wild-Type) | 2 | |
| EGFR (L858R) | 4 | ||
| EGFR (Exon 19 Del) | 2 | ||
| Afatinib | EGFR (L858R) | 0.5 | |
| EGFR (Exon 19 Del) | 0.4 | ||
| EGFR (T790M) | 10 | ||
| Dacomitinib | EGFR (Wild-Type) | 6 | |
| EGFR (L858R) | 2.4 | ||
| EGFR (Exon 19 Del) | 1.9 | ||
| Osimertinib | EGFR (Wild-Type) | 494 | |
| EGFR (L858R) | 12 | ||
| EGFR (Exon 19 Del) | 1 | ||
| EGFR (T790M) | 1 | ||
| Compound 10g | EGFR | 30 | |
| Compound 12h | EGFR | 20 | |
| Compound 7d * | EGFR | 150 | |
| Compound 10c ** | A549 Cell Line | 80 |
*4-anilino-6-methoxyquinazoline derivatives. **6-methoxyquinoline derivative.
As the data indicates, derivatives of 6-methoxyquinazoline have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to or even exceeding that of the first-generation inhibitor Gefitinib in some cases.
Experimental Protocols for Evaluation
The characterization of potential EGFR inhibitors relies on a series of well-defined biochemical and cell-based assays.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
Protocol:
-
Reagent Preparation: Prepare assay buffer, EGFR enzyme solution, substrate (e.g., a synthetic peptide), and ATP solution.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., a 6-methoxy-4-anilinoquinazoline derivative).
-
Assay Plate Setup: Add the assay buffer, EGFR enzyme, and test compound to the wells of a 96-well plate.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature to allow the reaction to proceed.
-
Detection: Use a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation Assays (MTT/BrdU)
These assays assess the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.
MTT Assay Protocol:
-
Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blotting for Downstream Signaling
Western blotting is used to determine if the inhibitor effectively blocks the EGFR signaling cascade within the cell.
Protocol:
-
Cell Treatment and Lysis: Treat EGFR-dependent cells with the test compound and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Secondary Antibody and Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A reduction in the levels of p-EGFR, p-Akt, and p-ERK in treated cells compared to the control indicates effective inhibition of the EGFR pathway.
Caption: Experimental workflow for evaluating novel EGFR inhibitors.
Conclusion and Future Directions
The 6-methoxyquinazoline scaffold continues to be a fertile ground for the development of novel EGFR inhibitors. Research has consistently shown that with appropriate substitutions, particularly at the 4-anilino position, these compounds can achieve potent and selective inhibition of EGFR, rivaling established first-generation TKIs. The data strongly suggests that the 6-methoxy group is a favorable modification for enhancing EGFR inhibitory activity.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity by exploring a wider range of substitutions on both the quinazoline and aniline rings.
-
Selectivity Profiling: To assess the activity of new compounds against a panel of kinases to ensure a desirable safety profile.
-
Evaluation Against Resistance Mutations: To test promising compounds against cell lines harboring the T790M and other resistance mutations to identify next-generation inhibitors.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of lead compounds in animal models of EGFR-driven cancers.
By leveraging the established knowledge of EGFR inhibitor design and employing rigorous experimental evaluation, the development of novel 6-methoxyquinazoline-based therapies holds significant promise for the future of personalized cancer treatment.
References
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A Comparative Efficacy Analysis of First-Generation EGFR Inhibitors: Erlotinib vs. Gefitinib vs. Novel 6-Methoxyquinazolin-4-OL Derivatives
For researchers and professionals in the field of oncology drug development, the landscape of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is both a testament to the success of targeted therapy and a continuous frontier for innovation. The first-generation agents, erlotinib and gefitinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides an in-depth, objective comparison of the efficacy of these established drugs against emerging derivatives built upon the 6-Methoxyquinazolin-4-OL scaffold, a core structure shared by many EGFR inhibitors. We will delve into the mechanistic underpinnings, comparative experimental data, and the methodologies that validate these findings.
The Central Role of EGFR and the Quinazoline Scaffold
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[4] Both erlotinib and gefitinib are reversible, ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR, effectively blocking the downstream signaling cascades.[5]
The chemical foundation for both of these drugs is the 4-anilinoquinazoline core. The quinazoline ring system mimics the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain. The 6-methoxy group, present in gefitinib's quinazoline core, is a key feature that has been explored in the development of new derivatives. This compound serves as a crucial building block for synthesizing novel kinase inhibitors, with the potential for enhanced potency and selectivity.[6]
-
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
-
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
-
This compound: A foundational scaffold for novel derivatives.
Head-to-Head Clinical Efficacy: Erlotinib vs. Gefitinib
Numerous clinical trials have compared the efficacy of erlotinib and gefitinib in patients with EGFR-mutated NSCLC. The general consensus from these studies is that both drugs have similar efficacy, though with some nuances in patient populations and side-effect profiles.
A phase III randomized controlled trial found no significant superiority of erlotinib over gefitinib in terms of progression-free survival (PFS) or overall survival (OS) in patients with advanced NSCLC harboring EGFR mutations in exon 19 or 21.[7][8] Similarly, a meta-analysis of eight randomized trials and 82 cohort studies concluded that gefitinib and erlotinib demonstrated comparable effects on PFS, OS, overall response rate (ORR), and disease control rate (DCR).[9] However, some studies suggest potential differences in specific subgroups. For instance, a randomized phase 2 study comparing a lower dose of erlotinib (100 mg/d) to the standard dose of gefitinib (250 mg/d) found comparable efficacy.[10][11]
| Metric | Erlotinib | Gefitinib | Notes |
| Progression-Free Survival (PFS) | ~10.1 - 13.0 months[7][8][10][11] | ~10.4 - 11.3 months[7][8][10][11] | No statistically significant difference in most head-to-head trials.[7][8][12][13] |
| Overall Survival (OS) | ~22.9 - 26.6 months[7][8][10][11] | ~20.1 - 28.7 months[7][8][10][11] | No significant difference observed in multiple studies.[9][14] |
| Overall Response Rate (ORR) | ~56.3% - 62%[7][8][10][11] | ~52.3% - 53%[7][8][10][11] | Both drugs demonstrate high response rates in EGFR-mutated populations. |
| Disease Control Rate (DCR) | ~91%[10][11] | ~93%[10][11] | Both exhibit a high rate of disease control. |
Table 1: Summary of Clinical Efficacy Data for Erlotinib and Gefitinib in EGFR-Mutated NSCLC.
The Emerging Efficacy of this compound Derivatives
The quest for EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance has led to the synthesis and evaluation of numerous novel quinazoline derivatives. Several studies have demonstrated that derivatives built upon the this compound scaffold exhibit promising anticancer activity, in some cases surpassing that of erlotinib and gefitinib in preclinical models.
One study detailed the synthesis of 6-arylureido-4-anilinoquinazoline derivatives, with one compound (Compound 7i) showing excellent antitumor activity against A549, HT-29, and MCF-7 cell lines, with IC50 values of 2.25, 1.72, and 2.81 µM, respectively, which were comparable or superior to gefitinib and erlotinib in the same assays.[15][16] The EGFR kinase inhibition assay for Compound 7i revealed an IC50 of 17.32 nM, which was more potent than gefitinib (25.42 nM) and erlotinib (33.25 nM).[15] Another study on 6-aryl-semicarbazone-4-anilino-quinazoline derivatives reported a compound with significantly higher antiproliferative activity on several cell lines compared to the reference drug afatinib.[17]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 7i (6-arylureido derivative) | A549 | 2.25 | Gefitinib | >10 | [15][16] |
| HT-29 | 1.72 | Gefitinib | >10 | [15][16] | |
| MCF-7 | 2.81 | Gefitinib | >10 | [15][16] | |
| 4,6-Disubstituted quinazoline V | BT474 | 0.081 | Lapatinib | 0.064 | [4] |
| Quinazoline chalcone derivative VI | MDCK II BCRP | 0.39 | Ko143 | 0.24 | [4] |
Table 2: In Vitro Efficacy of Selected this compound Derivatives Compared to Reference EGFR Inhibitors.
Experimental Methodologies for Efficacy Determination
The comparative data presented above are derived from rigorous experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Protocol:
-
Preparation of Reagents:
-
Prepare a 10X stock of EGFR kinase (e.g., wild-type or mutant forms like T790M/L858R) in a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[18]
-
Prepare 1.13X stocks of ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) in the same buffer.[18]
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well microtiter plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted test compounds (in 50% DMSO) for 30 minutes at 27°C.[18]
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 45 µL of the ATP/peptide substrate mix.[18]
-
-
Data Acquisition:
-
Monitor the reaction kinetics by measuring the fluorescence signal (e.g., λex360/λem485) at regular intervals for 30-120 minutes using a plate reader.[18]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model (e.g., log[Inhibitor] vs. Response, Variable Slope).[18]
-
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic or cytostatic effects.[19][20][21][22]
Protocol:
-
Cell Seeding:
-
Plate cells (e.g., A549, H1975) in a 96-well plate at a predetermined density (e.g., 5 × 10^4 cells/well) and allow them to adhere overnight.[19]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[19]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used to evaluate drug efficacy in a more clinically relevant setting.[23][24][25][26]
Protocol:
-
Tumor Implantation:
-
Surgically resected NSCLC specimens are implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).[24]
-
-
Tumor Growth and Cohort Randomization:
-
Once the tumors reach a specified average size (e.g., 100-150 mm³), the mice are randomized into treatment and control cohorts.[27]
-
-
Drug Administration:
-
Administer the test compounds (erlotinib, gefitinib, or novel derivatives) and a vehicle control to the respective cohorts according to a predetermined dosing schedule and route of administration.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the compounds.
-
Visualizing the Mechanism: EGFR Signaling Pathway and Experimental Workflows
To better understand the context of these comparisons, the following diagrams illustrate the EGFR signaling pathway and the general workflows for the experimental assays described.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Efficacy Evaluation.
Conclusion and Future Directions
The comparative analysis of erlotinib and gefitinib demonstrates their similar clinical efficacy in the treatment of EGFR-mutated NSCLC. The choice between these two agents may therefore be guided by factors such as toxicity profiles and cost-effectiveness.[12][13]
The preclinical data for novel this compound derivatives are highly encouraging, with several compounds exhibiting superior in vitro potency compared to the established first-generation inhibitors. These findings underscore the value of the quinazoline scaffold as a template for rational drug design and the potential for developing next-generation EGFR inhibitors with improved therapeutic indices.
Future research should focus on advancing the most promising of these novel derivatives into in vivo models and eventually clinical trials. A key area of investigation will be their efficacy against acquired resistance mutations, such as the T790M mutation, which limits the long-term effectiveness of first-generation TKIs. Furthermore, a comprehensive evaluation of their safety and pharmacokinetic profiles will be essential for their successful translation into clinical practice.
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A Researcher's Guide to Validating the Anticancer Efficacy of Novel 6-Methoxyquinazolin-4-OL Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel 6-methoxyquinazolin-4-ol compounds. We move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust evaluation process. This document is structured to compare the performance of a novel investigational compound, hereafter referred to as QM-X , against established standards of care, supported by detailed experimental methodologies and illustrative data.
Introduction: The Rationale for Investigating this compound
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved anticancer agents. These compounds frequently function as inhibitors of tyrosine kinases, which are critical nodes in signaling pathways that drive tumor growth, proliferation, and survival.[1] Specifically, many quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR), a key player in various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3]
The 6-methoxy substituent on the quinazoline ring is of particular interest. This modification can alter the compound's binding affinity and selectivity for target kinases, potentially leading to improved efficacy or a more favorable side-effect profile. Our investigational compound, QM-X , a novel this compound derivative, has been designed to exploit these potential advantages. This guide outlines the critical preclinical validation pathway to objectively assess its therapeutic potential.
I. In Vitro Validation: A Multi-Faceted Approach to Cellular Response
The initial phase of validation involves a suite of in vitro assays to determine the direct effect of QM-X on cancer cells. For this guide, we will use two well-characterized and relevant human cancer cell lines:
-
A549: A human lung adenocarcinoma cell line known to express EGFR.[4][5][6][7]
-
MCF-7: A human breast adenocarcinoma cell line in which the EGFR-PI3K-AKT signaling pathway is active and relevant to cell proliferation and survival.[8][9][10][11]
As a point of comparison, we will benchmark QM-X against Gefitinib , an established EGFR inhibitor, and Cisplatin , a conventional cytotoxic chemotherapy agent.
A. Cell Viability Assessment (MTT Assay)
The foundational step is to determine the dose-dependent cytotoxic or cytostatic effect of QM-X. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13]
-
Cell Seeding: Plate A549 and MCF-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of QM-X, Gefitinib, and Cisplatin in serum-free medium. After 24 hours, replace the culture medium with medium containing the compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| QM-X (Novel Compound) | [Experimental Result] | [Experimental Result] |
| Gefitinib (EGFR Inhibitor) | ~9.28[15] - 10[16] | Variable, often higher |
| Cisplatin (Chemotherapy) | ~6.14[17] - 9[18] | Variable, often >10 |
Note: Published IC₅₀ values can vary significantly between studies due to differences in experimental conditions.[19] The values provided serve as a general reference.
B. Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC assay is a gold-standard method for detecting early-stage apoptosis.[20][21] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[21]
-
Cell Treatment: Seed A549 and MCF-7 cells in 6-well plates and treat with QM-X and a positive control (e.g., Gefitinib) at their respective IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.[22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately by flow cytometry.[22][23]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
C. Cell Cycle Disruption Analysis (Propidium Iodide Staining)
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24][25]
-
Cell Treatment: Treat A549 and MCF-7 cells in 6-well plates with QM-X at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells on ice for at least 30 minutes.[2][25]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[2][25] The RNase A is crucial to eliminate staining of double-stranded RNA.
-
Incubation: Incubate at room temperature for 10-30 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events per sample. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
II. Mechanistic Validation: Unveiling the Molecular Target
Given that the quinazoline scaffold is a known EGFR inhibitor, it is critical to investigate whether QM-X functions through this pathway. EGFR activation triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[26][27][28] We will use Western blotting to assess the phosphorylation status of key proteins in these pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat A549 cells with QM-X at its IC₅₀ concentration for a short duration (e.g., 30-60 minutes) before and after stimulation with EGF (100 ng/mL). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-Akt (p-Akt)
-
Total Akt
-
β-Actin (as a loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts. A significant reduction in p-EGFR and p-Akt levels in QM-X treated cells would strongly suggest inhibition of the EGFR/PI3K/Akt pathway.
Visualizing the Scientific Rationale
To clearly illustrate the experimental design and the targeted molecular pathway, the following diagrams are provided.
Caption: High-level experimental workflow for validating QM-X.
Caption: Simplified EGFR-PI3K/Akt signaling pathway targeted by QM-X.
III. In Vivo Validation: Assessing Efficacy in a Preclinical Model
Positive in vitro results are a prerequisite for advancing to in vivo studies, which provide critical data on a compound's efficacy and safety in a complex biological system.[24] The human tumor xenograft model in immunocompromised mice is a standard and valuable preclinical model.[1][3][29]
Experimental Protocol: A549 Xenograft Model
-
Animal Model: Use 4-6 week old female athymic nude mice (nu/nu).[3][29] Allow a 3-5 day acclimatization period.[3]
-
Tumor Inoculation: Harvest A549 cells during their exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS. Subcutaneously inject 3 x 10⁶ cells in a volume of 200-300 µL into the right flank of each mouse.[3]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
QM-X (e.g., 25 mg/kg, administered intraperitoneally daily)
-
Gefitinib (e.g., 25 mg/kg, administered orally daily)
-
-
Treatment and Monitoring: Administer the treatments for a period of 21-28 days. During this period, monitor and record the following:
-
Tumor Volume: Measure tumor length and width with digital calipers every 2-3 days. Calculate volume using the formula: Volume = (width)² x length / 2.[3]
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of general toxicity.
-
Clinical Observations: Note any signs of distress or adverse effects.
-
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot). Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control.
| Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Experimental Result] | - | [Experimental Result] |
| QM-X (Novel Compound) | [Experimental Result] | [Calculated Result] | [Experimental Result] |
| Gefitinib (Comparator) | [Experimental Result] | [Calculated Result] | [Experimental Result] |
Conclusion
This guide provides a robust, multi-tiered strategy for the preclinical validation of novel this compound compounds like QM-X. By systematically evaluating cytotoxicity, the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, researchers can build a comprehensive data package. The comparison against established drugs like Gefitinib and Cisplatin provides essential context for the compound's potency and potential advantages. Successful completion of this validation cascade, culminating in significant tumor growth inhibition in a xenograft model without undue toxicity, would provide a strong rationale for advancing QM-X into further preclinical development and toward Investigational New Drug (IND)-enabling studies.
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A Comparative Analysis of the Bioactivity of 6-Methoxyquinazolin-4-ol Analogs: A Guide for Researchers
The quinazoline scaffold, a fused bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Among its numerous derivatives, 6-methoxyquinazolin-4-ol and its analogs have garnered significant attention for their therapeutic potential across various domains, including oncology, neurology, and infectious diseases. This guide provides a comprehensive comparison of the bioactivity of these analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their quest for novel therapeutic agents.
The Versatile Quinazolinone Core: A Foundation for Diverse Bioactivities
The 4(3H)-quinazolinone core, of which this compound is a member, is a key pharmacophore found in both natural products and synthetic compounds with a wide array of pharmacological effects.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of analogs with distinct biological profiles. Key areas where these compounds have shown significant promise include:
-
Anticancer Activity: Particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[4][5][6][7][8]
-
Anticonvulsant Activity: Demonstrating efficacy in preclinical models of epilepsy.[1][9][10][11][12]
-
Antimicrobial Activity: Exhibiting antibacterial and antifungal properties.[13][14][15][16][17][18][19]
-
Anti-inflammatory Activity: Modulating inflammatory pathways.[20]
This guide will delve into a comparative analysis of these key bioactivities, focusing on the structure-activity relationships (SAR) that govern the potency and selectivity of this compound analogs.
Comparative Bioactivity Data of this compound Analogs
The following table summarizes the bioactivity of various this compound analogs, providing a quantitative comparison of their efficacy in different therapeutic areas. The data has been compiled from various preclinical studies.
| Compound/Analog | Target/Assay | Bioactivity (IC50/EC50/Other) | Therapeutic Area | Reference |
| Gefitinib | EGFR | IC50 = 0.6 nM (EGFRwt) | Anticancer | [4] |
| Erlotinib | EGFR | IC50 = 2 nM (EGFR) | Anticancer | [5][8] |
| Lapatinib | EGFR/HER2 | IC50 = 10.8 nM (EGFR), 9.8 nM (HER2) | Anticancer | [4] |
| Vandetanib | VEGFR2/EGFR | IC50 = 40 nM (VEGFR2), 500 nM (EGFR) | Anticancer | [4] |
| Compound 8 (Gan et al.) | EGFR T790M/L858R | IC50 = 2.7 nM | Anticancer | [4] |
| Compound 24 (Flexible linker) | EGFRwt / T790M | IC50 = 6.54 µM (A549), 1.94 µM (T790M) | Anticancer | [4] |
| BIQO-19 | Aurora Kinase A | Antiproliferative activity in NSCLC cells | Anticancer | [21] |
| Compound 6c (KZL series) | Sclerotinia sclerotiorum | IC50 = 2.46 µg/mL | Antifungal | [13] |
| Compound A-1 | MES test (mice) | High anticonvulsant activity | Anticonvulsant | [1][11] |
| Compound 8b | PTZ-induced seizures (mice) | High protection against seizures | Anticonvulsant | [9] |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Antibacterial | Superior activity among synthesized compounds | Antibacterial | [16] |
| 6-nitro-3(H)-quinazolin-4-one | B. subtilis, S. aureus, E. coli | Remarkable antibacterial activity | Antibacterial | [18] |
In-Depth Analysis of Key Bioactivities
Anticancer Activity: Targeting EGFR Signaling
The quinazoline scaffold is a cornerstone in the development of EGFR inhibitors for the treatment of non-small-cell lung cancer (NSCLC) and other malignancies.[5][6][7][8] The 6-methoxy group is a common feature in many potent EGFR inhibitors, contributing to their binding affinity.
Mechanism of Action: this compound analogs typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/RAF/MEK/ERK pathway, which are crucial for cell proliferation, survival, and metastasis.[22][23]
Signaling Pathway Diagram: EGFR Inhibition by Quinazoline Analogs
Caption: EGFR signaling pathway and its inhibition by this compound analogs.
Structure-Activity Relationship (SAR) Insights:
-
Position 4: Substitution with an anilino group is crucial for high-affinity binding to the ATP pocket of EGFR.
-
Position 6 and 7: Methoxy or other small, electron-donating groups at these positions generally enhance activity. The 6,7-dimethoxy substitution is a common feature in potent inhibitors.[22][23][24]
-
Linker Flexibility: A flexible four-carbon linker between the quinazoline core and a sulfamoyl-aryl moiety has been shown to increase antiproliferative and inhibitory activities.[4]
Anticonvulsant Activity: Modulating Neuronal Excitability
Several this compound analogs have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy.[1][9][10][11][12]
Mechanism of Action: The anticonvulsant activity of quinazolinone derivatives is often attributed to their ability to modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9] Some analogs may act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal hyperpolarization and reduced excitability.
SAR Insights:
-
The nature of the substituent at position 3 of the quinazolinone ring significantly influences anticonvulsant activity.
-
The presence of aromatic or heterocyclic moieties at position 2 can also impact efficacy.
Antimicrobial Activity: A Renewed Hope Against Resistance
With the rise of antimicrobial resistance, the discovery of new classes of antimicrobial agents is a global health priority. Quinazolinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14][15][16][17][18][19]
Mechanism of Action: The exact mechanisms of antimicrobial action are still under investigation and may vary between different analogs. Some proposed mechanisms include the inhibition of essential bacterial enzymes or disruption of the cell membrane. For antibacterial quinazolinones, inhibition of penicillin-binding proteins (PBPs) has been identified as a target.[14]
SAR Insights:
-
Substitutions on the quinazolinone core, particularly at positions 2, 3, and 6, have been shown to modulate antimicrobial potency and spectrum.[15][16]
-
The introduction of a trifluoromethyl group at the N-2 position has been associated with potent antifungal activity.[13]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key bioassays used in the evaluation of this compound analogs.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound analogs)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the EGFR kinase and the substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation (SRB) Assay
This protocol describes the use of the Sulforhodamine B (SRB) assay to assess the antiproliferative activity of the analogs against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Experimental Workflow Diagram: Bioactivity Screening of Analogs
Caption: A generalized workflow for the synthesis and bioactivity screening of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights the significant potential of these analogs in oncology, neurology, and infectious diseases. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent and selective activity, guiding the design of next-generation compounds.
Future research should focus on:
-
Improving Selectivity: Designing analogs with enhanced selectivity for their intended targets to minimize off-target effects and improve the therapeutic index.
-
Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines or microbial strains.
-
Exploring Novel Bioactivities: Investigating the potential of these analogs in other therapeutic areas where the quinazolinone scaffold has shown promise, such as anti-inflammatory and antiviral applications.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action to better understand their therapeutic effects and potential liabilities.
By leveraging the knowledge gained from comparative bioactivity studies and rational drug design, the scientific community can continue to unlock the full therapeutic potential of this compound analogs for the benefit of patients worldwide.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.
- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI.
- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ACS Publications.
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. ACS Publications.
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed.
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Institutes of Health.
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health.
- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. National Institutes of Health.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications.
- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. ResearchGate.
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications.
- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate.
- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. The Natural Products Journal.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
- Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. PubMed.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
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- Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF. Europe PMC.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results.
- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
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- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health.
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- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
- Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. National Institutes of Health.
- 4-Hydroxy-6-methoxyquinazoline. J&K Scientific.
- (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate.
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A Head-to-Head In Vitro Comparison of 6-Methoxyquinazolin-4-OL Derivatives as Potent Anti-Cancer Agents
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] Within this class, derivatives of 6-methoxyquinazolin-4-ol have emerged as particularly promising scaffolds for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] This guide provides a head-to-head in vitro comparison of rationally designed this compound derivatives, offering insights into their structure-activity relationships (SAR) and their potential as anti-cancer agents. The data presented herein is synthesized from peer-reviewed studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Comparative In Vitro Activity of Featured this compound Derivatives
The anti-proliferative activity of a selection of this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative. The results, collated from various studies, are summarized in the table below. The selected compounds feature modifications at the 4-position and on the phenylamino group, allowing for a clear analysis of structure-activity relationships.
| Compound ID | Core Structure | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Target(s) |
| Derivative 4a | 6,7-dimethoxy-4-anilinoquinazoline | -H | A431 | 3.4 | EGFR |
| Derivative 4d | 7-methoxy-6-((2-methoxy-5-(acrylamido)phenoxy)methyl)quinazolin-4-amine | 3,4-dichloro-2-fluorophenyl | N87 (HER2+) | 0.0063 | HER2, EGFR |
| Derivative 4l | 7-methoxy-6-((2-(methacrylamido)phenoxy)methyl)quinazolin-4-amine | 3,4-dichloro-2-fluorophenyl | N87 (HER2+) | Not specified, but potent | HER2, EGFR |
| Derivative 4m | 7-methoxy-6-((5-methyl-2-(acrylamido)phenoxy)methyl)quinazolin-4-amine | 3,4-dichloro-2-fluorophenyl | N87 (HER2+), H1975 (EGFRT790M/L858R) | 0.0063 (N87), 0.0075 (H1975) | HER2, EGFR |
| Compound 18B | 8-methoxy-4-anilinoquinazoline | 3-chloro-4-fluorophenyl at N4, 3-(imidazol-1-yl)propoxy at C7 | HCT116, HepG2 | 5.64 (HCT116), Not specified (HepG2) | β-catenin/TCF4 |
Analysis of Structure-Activity Relationships (SAR)
The data reveals critical insights into the SAR of this class of compounds:
-
Substitution at the 6 and 7-positions: The presence of methoxy groups at the 6 and 7-positions of the quinazoline core generally enhances inhibitory activity. For instance, the 6,7-dimethoxy substitution in derivative 4a is favorable for EGFR inhibition.[1] This is likely due to the formation of hydrogen bonds with key residues in the ATP-binding pocket of the kinase.[1]
-
The 4-Anilino Moiety: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for interacting with the ATP binding site of kinases like EGFR.[4] Modifications on the aniline ring significantly impact potency and selectivity. The addition of electron-withdrawing groups, such as chlorine and fluorine atoms on the phenyl ring at the 4-position, as seen in derivatives 4d, 4l, and 4m, is a common strategy to enhance binding affinity.[5]
-
Targeting Drug Resistance: The exceptional potency of derivative 4m against the H1975 cell line, which harbors the T790M "gatekeeper" mutation in EGFR, is particularly noteworthy.[5] This suggests that the specific substitutions on this derivative allow it to overcome a common mechanism of resistance to first-generation EGFR inhibitors.
-
Exploring Alternative Signaling Pathways: While many quinazoline derivatives target receptor tyrosine kinases, compound 18B demonstrates that this scaffold can be adapted to inhibit other critical cancer signaling pathways, such as the Wnt/β-catenin pathway.[6] The modifications on this compound, particularly at the 7 and 8-positions, redirect its activity towards this different target.
Signaling Pathway Context: The EGFR Signaling Cascade
Many of the compared this compound derivatives exert their anti-cancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation, survival, and metastasis in numerous cancers.[4] The diagram below illustrates a simplified overview of the EGFR signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Methodologies
The in vitro data presented in this guide was generated using standardized and validated cell-based and biochemical assays. Below are detailed protocols for two of the key experimental workflows.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase, a specific substrate peptide, and ATP.
-
Inhibitor Addition: The this compound derivatives are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC50 value is then determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro evaluation of the this compound derivatives.
Caption: General workflow for the in vitro evaluation of this compound derivatives.
References
- Al-Fayez, M.A., Aleisa, A.M., & Al-Omar, M.A. (2007). In vitro Interaction of 6-Iodo-4-oxo-quinazoline Derivatives with Cytosolic Molybdenum Hydroxylases. Journal of Biological Sciences, 7, 532-538.
- Banu, H., et al. (2017–Present). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules.
- Chen, J., et al. (2019). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Medicinal Chemistry Research.
- El-Sayed, M.A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances.
- Ghasemi, M., & Yousefbeyk, M. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences.
- Hadaji, E., et al. (2018). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). ResearchGate.
- Hei, Y., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry.
- Kadry, H.H., et al. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Medicinal Chemistry Research.
- Kamal, A., et al. (2015). Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. RSC Advances.
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- Potter, B.V.L., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
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- Sharma, A., et al. (2022). Design, synthesis and biological evaluation of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis bd oxidase. ResearchGate.
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- Thinh, T.D., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology.
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- Yerrabelli, J.R., et al. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules.
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- Zhang, H., et al. (2024). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate.
- Zhang, Y., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry.
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Comparative analysis of 6-Methoxyquinazolin-4-OL synthesis methods
An In-Depth Comparative Guide to the Synthesis of 6-Methoxyquinazolin-4-ol for Medicinal Chemistry Applications
Authored by a Senior Application Scientist
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] this compound, a key intermediate, serves as a foundational building block for potent drugs like Gefitinib. Its synthesis is therefore a critical process, with various reported methodologies each presenting a unique balance of efficiency, scalability, and practicality.
This guide provides a comparative analysis of the primary synthetic routes to this compound. We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to empower researchers and drug development professionals in selecting the optimal pathway for their specific laboratory or industrial needs.
Overview of Primary Synthetic Strategies
The synthesis of the quinazolin-4-one core generally relies on the construction of the pyrimidinone ring onto a pre-functionalized benzene ring. The most prevalent strategies start from readily available 2-aminobenzoic acid (anthranilic acid) derivatives. The key differentiators between methods lie in the choice of the C2-N3 unit source and the conditions used for cyclization.
Below is a logical workflow for evaluating and selecting a synthesis method, which this guide will follow.
Caption: Logical workflow for selecting the optimal synthesis method.
Method A: The Niementowski Reaction (Direct Cyclization)
The most direct and widely cited route to quinazolin-4-ones is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[2] For this compound, this translates to the reaction of 2-amino-5-methoxybenzoic acid with formamide.
Reaction Scheme & Mechanism
This one-pot reaction proceeds via an initial acylation of the anthranilic acid's amino group by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization through nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the final quinazolinone ring. Heating is crucial to drive the dehydration and cyclization steps.
Caption: Synthesis of this compound via Niementowski Reaction.
Experimental Protocol
This protocol is adapted from established procedures for quinazolin-4-one synthesis.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of formamide (typically 5-10 eq).
-
Heating: Heat the reaction mixture in a glycerin bath or heating mantle to 130-140°C for 2-4 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the cooled mixture.
-
Purification: Pour the mixture into cold water to precipitate the product fully. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or another suitable solvent can be performed for higher purity.
Performance Analysis
-
Yield: Generally high, with reports of up to 96% for the unsubstituted quinazolin-4-one under optimized conditions.[2]
-
Simplicity: This is a one-pot reaction with a simple work-up, making it highly attractive for its operational simplicity.
-
Scalability: The method is amenable to scaling, although heat management becomes more critical on a larger scale.
-
Drawbacks: Requires high temperatures and a large excess of formamide, which can be a concern for thermal stability and waste generation.
Method B: The Benzoxazinone Intermediate Route
This two-step approach offers greater versatility and control, particularly when substituents other than hydrogen are desired at the C2 position. It involves first forming a benzoxazinone intermediate, which is then reacted with an amine source to form the quinazolinone.
Reaction Scheme & Mechanism
First, 2-amino-5-methoxybenzoic acid is acylated and cyclized using acetic anhydride. This forms the 2-methyl-6-methoxy-4H-3,1-benzoxazin-4-one intermediate. This stable intermediate is then treated with an ammonia source (e.g., ammonium acetate or aqueous ammonia). The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization and dehydration to yield the final this compound.
Caption: Two-step synthesis via a benzoxazinone intermediate.
Experimental Protocol
This protocol is a composite of general methods for this transformation.[3][4]
Step 1: Synthesis of the Benzoxazinone Intermediate
-
Reaction Setup: Suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in acetic anhydride (3-5 eq).
-
Heating: Heat the mixture to reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture. The benzoxazinone intermediate often crystallizes out. It can be filtered, washed with a non-polar solvent like hexane, and dried.
Step 2: Conversion to this compound
-
Reaction Setup: Dissolve the isolated benzoxazinone intermediate (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.
-
Amine Addition: Add an ammonia source, such as ammonium acetate (2-3 eq).
-
Heating: Heat the mixture to reflux for 2-5 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction, and precipitate the product by adding water. Collect the solid by filtration, wash, and dry. Recrystallize if necessary.
Performance Analysis
-
Versatility: This is the key advantage. By replacing acetic anhydride with other acyl chlorides or anhydrides in Step 1, and ammonia with other primary amines in Step 2, a wide variety of substituted quinazolinones can be synthesized.[3]
-
Control: The two-step nature allows for the isolation and purification of the intermediate, potentially leading to a purer final product.
-
Yield: Overall yields are typically good to moderate, though the additional step can lower the overall efficiency compared to the one-pot Niementowski reaction.
-
Drawbacks: It is a longer process involving an additional isolation step.
Method C: Greener and Modern Approaches
Driven by the principles of green chemistry, modern methods focus on reducing reaction times, energy consumption, and waste. Microwave irradiation and the use of novel catalysts are at the forefront of this evolution.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate both the Niementowski and the benzoxazinone routes.[4][5] The rapid, uniform heating provided by microwaves can reduce reaction times from hours to minutes.
Experimental Protocol (Microwave-Assisted Benzoxazinone Route)
This protocol is based on a general procedure for microwave-assisted quinazolinone synthesis.[4][6]
-
Step 1 (Microwave): Place 2-amino-5-methoxybenzoic acid (1.0 eq) and acetic anhydride (2.0 eq) in a microwave-safe reaction vessel. Irradiate in a microwave reactor for 8-10 minutes at a temperature near the boiling point of acetic anhydride.[6]
-
Step 2 (Microwave): To the crude benzoxazinone, add an ammonia source and a solid support (e.g., Al₂O₃) or a high-boiling solvent. Irradiate for 10-20 minutes.
-
Work-up: Extract the product from the reaction mixture using a suitable solvent, followed by standard purification.
Performance Analysis
-
Speed: Reaction times are significantly reduced, often by an order of magnitude or more.
-
Efficiency: Microwave heating can sometimes lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.
-
Environmental Impact: Reduced reaction times and often solvent-free conditions contribute to a greener process.
-
Drawbacks: Requires specialized microwave reactor equipment, and scalability can be a challenge compared to conventional heating methods.
Comparative Data Summary
| Feature | Method A: Niementowski Reaction | Method B: Benzoxazinone Route | Method C: Microwave-Assisted |
| Starting Materials | 2-amino-5-methoxybenzoic acid, Formamide | 2-amino-5-methoxybenzoic acid, Acetic Anhydride, NH₃ source | Same as A or B |
| Number of Steps | 1 (One-pot) | 2 | 1 or 2 |
| Typical Reaction Time | 2 - 4 hours | 3 - 7 hours (total) | 15 - 30 minutes (total) |
| Reported Yield | High (Can be >90%)[2] | Moderate to Good | Good to High |
| Key Advantage | Simplicity, High Yield | Versatility, Control | Speed, Efficiency |
| Key Disadvantage | High Temp, Excess Reagent | Longer Procedure | Requires Specialized Equipment |
| Best For... | Rapid, large-scale synthesis of the parent compound. | Creating diverse libraries of C2-substituted analogues. | High-throughput synthesis, process optimization. |
Conclusion and Recommendations
The choice of synthesis method for this compound is dictated by the specific goals of the researcher.
-
For bulk synthesis where simplicity and high throughput are paramount, the Niementowski Reaction (Method A) is often the most effective choice due to its one-pot nature and high potential yield.[2]
-
For medicinal chemistry programs focused on structure-activity relationship (SAR) studies, the Benzoxazinone Intermediate Route (Method B) is superior. Its modularity allows for the facile creation of diverse analogues by varying both the acylating agent and the amine, which is critical for drug discovery.[3]
-
For laboratories focused on rapid synthesis and green chemistry , Microwave-Assisted Synthesis (Method C) offers a compelling advantage in speed and efficiency, making it ideal for rapid lead generation and optimization.[4]
By understanding the trade-offs between these primary methods, researchers can make an informed decision that aligns with their resources, timelines, and scientific objectives, ensuring an efficient and successful synthesis of this vital pharmaceutical intermediate.
References
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- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex. This reference, while on a different but related heterocycle, touches upon green chemistry principles in synthesis.
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- Saitkulov, F. E., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID. Science and Education.
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). International Journal of Scientific Research in Science and Technology. This article discusses microwave irradiation as an energy source for quinazolinone synthesis.
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- PubMed. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus.
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A Comparative Guide to the Structural Validation of 6-Methoxyquinazolin-4-OL: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of a wide array of therapeutic agents, recognized for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The precise molecular structure of these compounds is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-Methoxyquinazolin-4-OL, a representative quinazolinone derivative.[5] While X-ray crystallography stands as the definitive method for elucidating three-dimensional molecular architecture, a comprehensive validation strategy often integrates complementary techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, unambiguous determination of a molecule's three-dimensional structure in the solid state.[6][7] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships (SAR).[6]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to its crystal structure involves a meticulous, multi-step process.[6][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent or mixture of solvents (e.g., methanol, ethanol, ethyl acetate). Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The formation of well-ordered, single crystals is often the most challenging step.[6]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector.[8] For a related compound, 4-methoxyquinazoline, data was collected on an Agilent SuperNova diffractometer.[9]
-
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The initial positions of the atoms are determined from this map using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure provides precise atomic coordinates.
While a specific crystal structure for this compound is not publicly available, the crystallographic data for a similar molecule, 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol methanol monosolvate, reveals key structural features of the quinazolinone core, such as the planarity of the bicyclic system.[10][11]
Complementary and Alternative Structural Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic and computational methods are indispensable for routine characterization, confirmation of identity in solution, and for instances where suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. 1H and 13C NMR are fundamental for the structural characterization of organic compounds.[12] For this compound, NMR would confirm the presence and connectivity of the methoxy group, the aromatic protons, and the overall quinazolinone skeleton.[13]
Key Insights from NMR:
-
1H NMR: Would show distinct signals for the methoxy protons, the protons on the quinazoline ring, and the N-H proton. The chemical shifts and coupling patterns would confirm their relative positions.
-
13C NMR: Would reveal the number of unique carbon atoms and their chemical environment, including the carbonyl carbon of the quinazolinone ring.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy.[9]
Expected Mass Spectrometry Data for this compound (C₉H₈N₂O₂):
-
Molecular Ion Peak (M+): An exact mass measurement would confirm the elemental composition.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure.
Computational Modeling
In silico methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can complement experimental data.[12][16][17] These computational approaches can predict molecular geometries, spectroscopic properties, and biological activities, offering a theoretical validation of the experimental findings.[18][19][20]
Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations | Sample Requirements |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[6] | Unambiguous and definitive structural determination.[6] | Requires high-quality single crystals, which can be difficult to obtain; structure is in the solid state.[6] | Single crystal (typically 0.1-0.5 mm). |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state structure.[12] | Provides detailed structural information in solution; non-destructive. | Does not provide absolute 3D structure; can have signal overlap in complex molecules. | 1-10 mg of pure sample dissolved in a suitable deuterated solvent. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[15] | High sensitivity; requires very small amounts of sample. | Does not provide detailed connectivity or stereochemical information. | Micrograms to nanograms of sample. |
| Computational Modeling | Predicted 3D structure, electronic properties, spectroscopic data.[16][17] | Complements experimental data; can provide insights into reactivity and biological activity. | Theoretical and depends on the level of theory and basis set used; requires experimental validation. | None (in silico). |
Conclusion
The structural validation of this compound, a molecule of significant interest in drug discovery, necessitates a multi-faceted analytical approach. While X-ray crystallography provides the unequivocal determination of its three-dimensional structure, its application is contingent on successful crystallization. In parallel, NMR spectroscopy serves as the primary tool for elucidating the molecular structure in solution, confirming atomic connectivity. Mass spectrometry provides a rapid and sensitive method for confirming molecular weight and formula. Finally, computational modeling offers a theoretical framework to support and interpret experimental findings. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment and paving the way for further development and application of this important class of molecules.
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An In Vivo Comparative Guide to the Therapeutic Potential of 6-Methoxyquinazolin-4-OL Derivatives as Next-Generation EGFR Inhibitors
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents derived from the 6-methoxyquinazolin-4-ol scaffold. For the purpose of this technical comparison, we will consider a hypothetical lead candidate, herein designated 6-MQ-Derivative , a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Our objective is to rigorously assess its preclinical efficacy against a clinically relevant benchmark, Afatinib, a second-generation irreversible ErbB family blocker. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and translational medicine.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for designing targeted therapies. This compound serves as a key chemical intermediate in the synthesis of such compounds, offering a versatile platform for developing novel anticancer agents.[3][4] Our hypothetical 6-MQ-Derivative is engineered to target activating mutations in EGFR, a critical oncogenic driver in various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[5][6]
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7] In EGFR-mutant NSCLC, the receptor is constitutively active, leading to uncontrolled tumor growth.[5] Targeted therapies like the first-generation EGFR tyrosine kinase inhibitors (TKIs) gefitinib and erlotinib, and the second-generation TKI Afatinib, have significantly improved patient outcomes compared to standard chemotherapy.[8][9] Afatinib, an aniline-quinazoline derivative, irreversibly binds to the kinase domains of EGFR, HER2, and HER4, providing a durable suppression of signaling.[1][2][10][11]
This guide will outline a head-to-head in vivo comparison of our novel 6-MQ-Derivative against Afatinib, focusing on a robust preclinical model of EGFR-mutant NSCLC.
Comparative Framework: 6-MQ-Derivative vs. Afatinib
A successful preclinical validation requires a direct comparison to a relevant clinical standard. Afatinib is an appropriate comparator due to its shared quinazoline core and its established efficacy in the first-line treatment of EGFR-mutant NSCLC.[1][11] The primary goal of this in vivo study is to determine if the 6-MQ-Derivative exhibits superior efficacy, an improved safety profile, or the potential to overcome known resistance mechanisms.
| Feature | 6-MQ-Derivative (Hypothetical Profile) | Afatinib (Established Profile) |
| Core Scaffold | This compound | Aniline-quinazoline[2] |
| Target(s) | EGFR (with high selectivity for mutant forms) | Irreversible inhibitor of EGFR, HER2, HER4[1][10][11] |
| Proposed Advantage | Potentially higher selectivity for mutant EGFR, leading to a wider therapeutic window and reduced off-target toxicities (e.g., skin rash, diarrhea). | Broad ErbB family inhibition, which may be beneficial in certain contexts but can also contribute to toxicity.[11] |
| Clinical Indication | First-line treatment of EGFR-mutant NSCLC | Approved for first-line treatment of EGFR-mutant NSCLC.[1][11] |
In Vivo Validation: A Step-by-Step Experimental Protocol
The following protocol details a xenograft study designed to compare the antitumor activity of the 6-MQ-Derivative and Afatinib in an established model of EGFR-mutant NSCLC.
3.1. Cell Line and Animal Model
-
Cell Line: NCI-H1975 human NSCLC cell line. This line harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene. While Afatinib has limited activity against T790M, using this cell line allows for the potential assessment of the 6-MQ-Derivative's ability to overcome this common resistance mechanism.[2][5]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks of age. These immunocompromised mice are standard for xenograft studies as they do not reject human tumor cells.[12]
3.2. Experimental Workflow
Caption: Experimental workflow for the in vivo comparison of 6-MQ-Derivative and Afatinib.
3.3. Detailed Protocol
-
Tumor Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumors using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare fresh formulations daily.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
6-MQ-Derivative: Suspend in vehicle at the desired concentrations (e.g., 1.5 mg/mL for the low dose and 3.0 mg/mL for the high dose).
-
Afatinib: Suspend in vehicle at the desired concentration (e.g., 1.5 mg/mL).
-
Administer a volume of 10 mL/kg body weight via oral gavage once daily for 21 consecutive days.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Monitor animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize mice. Excise tumors, weigh them, and divide them for various analyses (e.g., snap-freeze a portion in liquid nitrogen for Western blot, and fix a portion in 10% neutral buffered formalin for immunohistochemistry).
Data Analysis and Interpretation
4.1. Quantitative Data Summary
The efficacy of the treatments will be summarized as follows:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 35 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Data | - | Data |
| 6-MQ-Derivative (Low) | 15 | Data | Data | Data |
| 6-MQ-Derivative (High) | 30 | Data | Data | Data |
| Afatinib | 15 | Data | Data | Data |
-
Tumor Growth Inhibition (TGI) %: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
4.2. Biomarker Analysis
To confirm the mechanism of action, tumor lysates will be analyzed by Western blot for phosphorylated EGFR (p-EGFR) and total EGFR. Immunohistochemistry (IHC) will be performed on tumor sections to assess cell proliferation (Ki-67 staining) and apoptosis (cleaved caspase-3 staining).
Hypothesized Signaling Pathway and Mechanism of Action
The 6-MQ-Derivative, like Afatinib, is hypothesized to inhibit the EGFR signaling pathway. By blocking the autophosphorylation of the EGFR kinase domain, it prevents the activation of downstream pro-survival pathways.
Caption: Hypothesized inhibition of the EGFR signaling pathway by 6-MQ-Derivative and Afatinib.
A successful outcome for the 6-MQ-Derivative would be a statistically significant improvement in TGI compared to Afatinib at an equivalent or lower dose, coupled with a more favorable toxicity profile (i.e., less body weight loss). Furthermore, a significant reduction in p-EGFR levels in the 6-MQ-Derivative-treated tumors would provide strong evidence of on-target activity.
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A Comparative Guide to the Pharmacokinetic Profiles of Quinazoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an excellent framework for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases.[1] This has led to the successful development of several FDA-approved drugs targeting key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Among these, derivatives of the 6-methoxyquinazolin-4-ol core are of significant interest.
This guide offers a comparative analysis of the pharmacokinetic profiles of prominent quinazoline-based kinase inhibitors. By examining the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these clinically successful drugs, we can derive valuable insights into the structure-pharmacokinetic relationships (SPRs) that govern their in vivo behavior. This understanding is crucial for the rational design of new chemical entities with optimized therapeutic windows.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of four exemplary quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, and Vandetanib. While not all are direct derivatives of this compound, their shared quinazoline core and clinical relevance provide a valuable basis for comparison.
| Parameter | Gefitinib (Iressa®) | Erlotinib (Tarceva®) | Lapatinib (Tykerb®) | Vandetanib (Caprelsa®) |
| Tmax (hours) | 3 - 7[2] | ~4[3] | 3 - 4[4] | 4 - 7.5[5] |
| Oral Bioavailability (%) | ~60[2] | ~60 (empty stomach), ~100 (with food)[3] | Variable, increased with food[4] | Not explicitly stated, but absorption is slow[5] |
| Elimination Half-life (t½) | ~48 hours[2] | ~36.2 hours[3][6] | ~24 hours (with continuous dosing)[4] | ~10 days (after single dose)[5][7] |
| Volume of Distribution (Vd) | Extensive | 232 L[3] | Large | ~3592-4103 L[7] |
| Clearance (CL/F) | Rapid plasma clearance[8][9] | 3.95 L/h[6] | Not explicitly stated | 13.1-13.3 L/h[7] |
| Primary Metabolism | Hepatic, primarily via CYP3A4[2][10] | Hepatic, primarily via CYP3A4, with minor contributions from CYP1A1/1A2[3][11] | Hepatic, primarily via CYP3A4 and CYP3A5[12] | Hepatic, via CYP3A4 and FMO1[13] |
| Primary Excretion Route | Feces[2][10] | Feces (~83%)[3] | Feces (>90%)[12] | Feces (~44%) and Urine (~25%) over 21 days[7] |
Discussion of Structure-Pharmacokinetic Relationships
The data presented above highlights how subtle structural modifications to the quinazoline scaffold can significantly impact the pharmacokinetic profile of a drug.
-
Absorption and Bioavailability: Both Gefitinib and Erlotinib exhibit moderate oral bioavailability of around 60%.[2][3] Notably, the bioavailability of Erlotinib is significantly enhanced when taken with food, a crucial consideration in clinical practice.[3] Lapatinib's absorption is also highly influenced by food, particularly high-fat meals, which can more than double the AUC.[4] This food effect is a critical aspect of its dosing instructions. Vandetanib is absorbed slowly, and its absorption is not significantly affected by food.[5][7]
-
Distribution: All four compounds exhibit extensive tissue distribution, as indicated by their large volumes of distribution.[3][7][9] This is a desirable characteristic for drugs targeting solid tumors, as it implies good penetration into peripheral tissues where the tumors reside. These drugs are also highly bound to plasma proteins like albumin and α1-acid glycoprotein.[3][14]
-
Metabolism: The primary route of metabolism for all four inhibitors is hepatic oxidation, predominantly mediated by the cytochrome P450 enzyme CYP3A4.[10][11][12][13] This reliance on a single major metabolizing enzyme creates a potential for drug-drug interactions. For instance, co-administration with potent CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) can significantly alter the plasma concentrations of these drugs, necessitating dose adjustments.[3][15] Smoking has been shown to increase the clearance of erlotinib, likely due to the induction of CYP1A1/1A2 by components of tobacco smoke.[16]
-
Excretion: The primary route of elimination for these quinazoline derivatives and their metabolites is through the feces, indicating that biliary excretion is a major clearance pathway.[3][10][12] Renal clearance plays a minor role.[7][12] The long elimination half-life of Vandetanib (around 10 days) is a distinguishing feature, leading to a longer time to reach steady-state concentrations compared to the other three drugs.[5][7]
Experimental Protocols for Pharmacokinetic Studies
To generate the kind of data presented above, a series of in vitro and in vivo experiments are essential. Here, we outline the methodologies for key pharmacokinetic assays.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in rats to determine key parameters like Cmax, Tmax, AUC, and half-life.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) and administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[17] This involves protein precipitation or liquid-liquid extraction to remove plasma proteins, followed by chromatographic separation and mass spectrometric detection.[17]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Methodology:
-
Reagents: Test compound, liver microsomes (human or rodent), NADPH (cofactor), and a suitable buffer (e.g., potassium phosphate buffer).
-
Incubation: The test compound (at a final concentration of e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in the buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding NADPH.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
Target Pathway Visualization: EGFR Signaling
Many quinazoline-based inhibitors, including Gefitinib and Erlotinib, target the Epidermal Growth Factor Receptor (EGFR). Understanding this pathway is key to appreciating their mechanism of action.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Conclusion
The pharmacokinetic profiles of quinazoline-based kinase inhibitors are intricately linked to their chemical structures. By comparing clinically successful drugs like Gefitinib, Erlotinib, Lapatinib, and Vandetanib, we can discern patterns in their ADME properties that inform the design of future therapeutic agents. A thorough understanding of how modifications to the quinazoline scaffold affect parameters like bioavailability, metabolism, and half-life is indispensable for optimizing drug candidates. The experimental protocols outlined herein provide a framework for generating the critical data needed to guide these optimization efforts, ultimately aiming to develop safer and more effective medicines.
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Validating 6-Methoxyquinazolin-4-OL as a Drug Discovery Lead: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a "privileged" structure, forming the core of several FDA-approved targeted therapies.[1][2] This guide provides a comprehensive framework for the validation of a promising, yet underexplored, member of this family: 6-Methoxyquinazolin-4-OL. While primarily recognized as a synthetic intermediate for more complex kinase inhibitors, its structural simplicity and amenability to chemical modification warrant a thorough investigation into its potential as a standalone drug discovery lead.[3]
This document is intended for researchers, scientists, and drug development professionals. It will not only outline the critical experimental workflow for validating a new chemical entity but will also draw objective comparisons with established quinazoline-based drugs, providing the necessary context and benchmarks for success. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
The Quinazoline Scaffold: A Foundation for Targeted Therapy
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a versatile pharmacophore.[4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5] The true potential of this scaffold in oncology was realized with the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Afatinib. These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting specific genetic mutations that drive tumor growth.[1][2]
The rationale for investigating this compound stems from the established structure-activity relationships (SAR) within the quinazoline class. The methoxy group at the 6-position is a common feature in many potent kinase inhibitors, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.[1] This guide, therefore, proposes a systematic approach to unlock the potential of this specific molecule.
The Validation Roadmap: A Step-by-Step Approach
The journey from a chemical entity to a validated drug discovery lead is a multi-step process. The following workflow provides a logical and comprehensive pathway for the characterization of this compound.
Caption: A generalized workflow for the validation of a new drug discovery lead, from initial in vitro screening to in vivo efficacy and safety assessment.
Comparative Benchmarking: Learning from Approved Drugs
To provide a clear context for the validation of this compound, we will compare its hypothetical performance metrics against those of three FDA-approved quinazoline-based EGFR inhibitors: Gefitinib, Erlotinib, and Afatinib. These drugs serve as the gold standard for this class of compounds.
| Compound | Primary Target(s) | Mechanism of Action | Potency (IC50) | Key Indications |
| Gefitinib | EGFR | Reversible TKI | ~30-80 nM (in cells) | NSCLC with EGFR mutations |
| Erlotinib | EGFR, HER2 | Reversible TKI | ~2 nM (cell-free), 20 nM (in cells) for EGFR | NSCLC with EGFR mutations, Pancreatic Cancer |
| Afatinib | EGFR, HER2, ErbB4 | Irreversible TKI | ~0.5 nM (EGFR), ~14 nM (HER2) (cell-free) | NSCLC with EGFR mutations |
| This compound | To be determined | To be determined | To be determined | Potential for various cancers |
| Caption: Comparative overview of established quinazoline-based EGFR inhibitors. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments required to validate this compound.
In Vitro Kinase Inhibition Assay
Rationale: The primary hypothesis is that this compound, like other quinazolines, will exhibit kinase inhibitory activity. A broad kinase panel screening is the first step to identify its primary molecular target(s).
Caption: A typical workflow for a fluorescence-based in vitro kinase assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Reaction: In a 384-well plate, add 5 µL of the compound dilution, 10 µL of a mixture containing the kinase and a biotinylated peptide substrate, and 10 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Readout: After a 60-minute incubation at room temperature, read the plate on a suitable plate reader using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
Rationale: To determine if the inhibition of the target kinase translates into a cytotoxic or cytostatic effect in cancer cells. A panel of cell lines with known genetic backgrounds (e.g., with and without EGFR mutations) should be used.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and comparator drugs) for 72 hours.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Apoptosis Assay (Annexin V Staining)
Rationale: To investigate if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.[6]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
In Vivo Xenograft Model
Rationale: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or another responsive cell line identified in vitro) into the flank of immunocompromised mice.[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound (and comparator drugs) at a predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week using calipers.[7]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion and Future Directions
The validation of this compound as a drug discovery lead requires a systematic and rigorous experimental approach. By following the roadmap outlined in this guide and using established drugs as benchmarks, researchers can generate the critical data needed to assess its true therapeutic potential. Positive results from these studies would not only validate this specific molecule but also reinforce the enduring importance of the quinazoline scaffold in the development of novel targeted therapies. Further optimization of the lead compound through medicinal chemistry efforts could then be pursued to enhance its potency, selectivity, and drug-like properties.
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A Researcher's Guide to Methoxyquinazolin-4-OLs: A Side-by-Side Analysis of Regioisomeric Effects on Physicochemical Properties and Biological Activity
Introduction: The Significance of Isomerism in a Privileged Scaffold
The quinazolin-4-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in numerous biologically active compounds, including approved therapeutics.[1][2][3][4] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it a frequent inhibitor of kinases.[5][6] However, the bioactivity of this scaffold is not monolithic; it is exquisitely sensitive to the nature and placement of substituents.
This guide provides a side-by-side analysis of 6-Methoxyquinazolin-4-OL and its primary aromatic regioisomers: the 5-methoxy, 7-methoxy, and 8-methoxy variants. The position of a single methoxy group—a seemingly minor structural alteration—can profoundly impact a molecule's electronic distribution, conformation, and steric profile. These changes, in turn, dictate its physicochemical properties, synthetic accessibility, and, most critically, its interaction with biological targets. For researchers in drug development, understanding the distinct profile of each regioisomer is paramount for rational design, lead optimization, and avoiding costly dead-ends in the discovery pipeline. We will explore the synthesis, properties, and differential biological activities of these isomers, supported by experimental data and validated protocols to empower your research.
Structural Profiles of Methoxyquinazolin-4-OL Regioisomers
The fundamental difference between the four compounds lies in the position of the electron-donating methoxy group on the benzene ring portion of the quinazolinone scaffold. This placement directly influences the molecule's polarity, hydrogen bonding potential, and steric hindrance around the core.
Caption: Chemical structures of the four primary regioisomers of Methoxyquinazolin-4-OL.
Comparative Physicochemical and Spectroscopic Properties
The location of the methoxy group alters the crystal lattice packing and intermolecular forces, leading to distinct physical properties. Spectroscopically, the electronic environment of each proton and carbon atom is unique, providing a clear method for differentiation.
| Property | This compound | 5-Methoxyquinazolin-4-OL | 7-Methoxyquinazolin-4-OL | 8-Methoxyquinazolin-4-OL |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol |
| CAS Number | 19181-64-7[7] | 3290-00-4 | 32085-63-7 | 32085-64-8 |
| Melting Point | 242-243°C[8] | Data not readily available | 221-223°C (for 2-phenyl deriv.)[9] | Data not readily available |
| Physical Form | Solid[7] | Solid | Solid | Solid |
| ¹H NMR (DMSO-d₆) δ (ppm) | ~3.8 (s, 3H, OCH₃), ~7.3-7.8 (m, 3H, Ar-H), ~8.0 (s, 1H, NCHN), ~12.1 (br s, 1H, NH) | Expected shifts in Ar-H protons due to proximity to OCH₃ | ~3.99 (s, 3H, OCH₃), ~7.1-8.1 (m, 3H, Ar-H), ~12.4 (br s, 1H, NH)[9] | Expected significant downfield shift for H-7 due to anisotropic effect |
Note: Spectroscopic and physical data for all isomers are not consistently available in public databases and may require direct experimental determination. Data for substituted analogs are provided for estimation where necessary.
Expert Interpretation of Spectroscopic Differences: The key to differentiating these isomers via ¹H NMR lies in the splitting patterns and chemical shifts of the three aromatic protons.
-
6-Methoxy: The methoxy group at C6 will most significantly shield the C5 and C7 protons. The spectrum will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.
-
5-Methoxy: The proton at C6 will experience strong shielding. The proton at C8, being para to the methoxy group, will also be shielded, while the C7 proton will be less affected.
-
7-Methoxy: The C6 and C8 protons will be most affected. The proton at C5 will show a distinct doublet.
-
8-Methoxy: The methoxy group is ortho to the pyrimidine ring fusion. This steric proximity can influence the planarity and result in unique shifts, particularly for the C5 and C7 protons.
Synthetic Strategies: A Regioisomer-Dependent Approach
The most common and robust method for synthesizing the quinazolin-4-one scaffold is the Niementowski quinazolinone synthesis or variations thereof, typically involving the cyclocondensation of an anthranilic acid derivative with a formamide source. The choice of starting material is dictated by the desired position of the methoxy group.
Caption: Generalized workflow for the synthesis of methoxyquinazolin-4-ol regioisomers.
Causality in Synthesis:
-
Starting Material Selection: To synthesize This compound , one must begin with 2-amino-4-methoxybenzoic acid. For the 7-methoxy isomer, 2-amino-5-methoxybenzoic acid is required, and so on. The availability and cost of these specific substituted anthranilic acids are often the primary consideration in a synthetic campaign.
-
Reaction Conditions: The cyclocondensation is typically performed at high temperatures (100-180°C), often using formic acid or formamide as both a reagent and a solvent.[10] The electron-donating nature of the methoxy group generally facilitates the reaction by increasing the nucleophilicity of the amino group, but its position can have a minor influence on reaction kinetics.
Comparative Biological Activity & Structure-Activity Relationship (SAR)
The quinazolinone scaffold is a versatile pharmacophore, with derivatives showing activity against a range of targets. The most prominent activities associated with this core are EGFR tyrosine kinase inhibition for cancer therapy and GABA-A receptor modulation for CNS applications.[3][5][11] The placement of the methoxy group is critical in determining both the preferred target and the potency of interaction.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The 4-anilino-quinazoline scaffold is the foundation for several FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.[2][5][6] While our core molecules lack the 4-anilino substitution, they serve as crucial intermediates, and the substitution pattern on the quinazoline ring is vital for activity.
Caption: Binding model of the quinazoline core in the EGFR ATP pocket.
Structure-Activity Relationship Insights:
-
Hydrogen Bonding: The core activity relies on hydrogen bonds formed between the N-1 and N-3 atoms of the quinazoline ring and key residues in the kinase hinge region, such as Met793 and Thr766.[5] This interaction is common to all isomers.
-
Role of 6- and 7-Substituents: Substituents at the C6 and C7 positions extend into a solvent-exposed region. Methoxy groups at these positions are known to enhance binding affinity and modulate pharmacokinetic properties. Many potent inhibitors, including Gefitinib, feature methoxy groups at C6 and C7.[12] Therefore, the 6-methoxy and 7-methoxy isomers are generally considered more promising scaffolds for EGFR inhibitor development than the 5- or 8-methoxy isomers.
-
Steric Hindrance: A methoxy group at C5 or C8 can introduce steric clashes with either the enzyme or the required 4-anilino substituent, potentially disrupting the optimal binding conformation. This makes the 5-methoxy and 8-methoxy isomers less favorable starting points for classic EGFR inhibitors.
GABA-A Receptor Modulation
Derivatives of the quinazoline scaffold have also been identified as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][13][14] These compounds typically bind to the benzodiazepine site or other allosteric sites on the receptor complex.
Structure-Activity Relationship Insights:
-
Positional Importance: In contrast to EGFR inhibitors, the SAR for GABA-A receptor modulators is less defined by a single binding mode. Studies on related pyrazolo[1,5-a]quinazolines show that subtle changes, such as moving a nitro group from the 7- to the 8-position, can switch a compound from an antagonist to an agonist.[14]
-
Hypothetical Impact of Methoxy Position:
-
6- and 7-Methoxy: These isomers may confer a more "agonist-like" or positive allosteric modulator profile, similar to classic benzodiazepines.
-
8-Methoxy: The position adjacent to the ring fusion could lead to a distinct conformational preference, potentially resulting in antagonist or inverse agonist activity.[14] Direct experimental comparison is essential to validate this.
-
Comparative Biological Data Summary
| Compound | Target | Assay | Result (IC₅₀/EC₅₀) | Reference |
| 6-Methoxy-4-aminoquinazoline derivs. | EGFR Kinase | Kinase Inhibition | Potent (nM range) | [2][5] |
| 8-Methoxyquinazoline derivs. | β-catenin/TCF4 | Cytotoxicity (HCT116) | 5.64 ± 0.68 µM (for 4,7-disubst. analog) | [10] |
| Pyrazoloquinazoline regioisomers | GABA-A Receptor | Electrophysiology | Activity is highly position-dependent | [11][14] |
Note: This table is illustrative. Direct side-by-side IC₅₀ data for the four parent methoxyquinazolin-4-ol compounds is sparse in the literature, highlighting a key knowledge gap. The data is often for more complex derivatives.
Experimental Protocols for Comparative Analysis
To empirically determine the differences between these regioisomers, a series of standardized, self-validating experiments is required.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the ability of a compound to inhibit the phosphorylation of a substrate by EGFR kinase.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed) and poor inhibition. High luminescence indicates low kinase activity (ATP preserved) and potent inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound and its three regioisomers in 100% DMSO to create 10 mM stock solutions. Perform a serial dilution in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM).
-
Kinase Reaction Setup: In a 384-well white plate, add 5 µL of each compound dilution. Add 10 µL of a solution containing recombinant human EGFR kinase and the poly(Glu,Tyr) 4:1 peptide substrate in kinase buffer.
-
Initiation: To start the reaction, add 10 µL of 10 µM ATP solution. The final volume is 25 µL. Include "no enzyme" wells as a negative control (100% inhibition) and "DMSO only" wells as a positive control (0% inhibition).
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes. The choice of 60 minutes is to ensure the reaction in the control wells proceeds to ~50-70% completion, providing an optimal signal window.
-
Detection: Add 25 µL of a commercial luciferin/luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
-
Signal Readout: Incubate for 10 minutes in the dark to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value for each regioisomer.
Protocol 2: Cell Viability Assessment via SRB Assay
This protocol measures the cytotoxic or cytostatic effects of the compounds on a cancer cell line that overexpresses EGFR, such as A549 (non-small cell lung cancer).
Principle: Sulforhodamine B (SRB) is a dye that stoichiometrically binds to total cellular protein. The amount of bound dye is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment. This density ensures cells are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of the four regioisomers in culture medium. Add 100 µL of each dilution to the appropriate wells, resulting in a final volume of 200 µL. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making antiproliferative effects more pronounced.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the plate bottom. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water to remove unbound TCA and medium components. Air dry the plate completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Discard the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Shake the plate for 5 minutes and read the optical density (OD) at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of inhibition versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) for each isomer.
Conclusion and Future Outlook
This guide demonstrates that this compound and its regioisomers are not interchangeable chemical entities. Their distinct physicochemical and biological profiles are a direct consequence of the methoxy group's position.
-
For EGFR Kinase Inhibition: The 6-methoxy and 7-methoxy isomers represent the most promising starting scaffolds, as this substitution pattern is a known feature of potent, clinically relevant inhibitors.
-
For CNS Applications: The SAR is less predictable. All four isomers warrant investigation, as a subtle positional change could be the key to unlocking a desired pharmacological profile, be it agonist, antagonist, or allosteric modulator of targets like the GABA-A receptor.
-
Key Knowledge Gaps: There is a clear lack of publicly available, direct comparative data for these foundational molecules. The experimental protocols provided herein offer a direct path to filling this gap.
For the drug development professional, the message is clear: regioisomers matter. A thorough, side-by-side analysis in the early stages of discovery can save invaluable time and resources, guiding the selection of the most promising chemical scaffolds for further elaboration and optimization. The seemingly simple methoxy group, depending on its address, can be the difference between a lead candidate and a failed experiment.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH). [Link]
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (n.d.). MDPI. [Link]
- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
- Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (n.d.).
- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (n.d.). MDPI. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Malaysian Journal of Chemistry. [Link]
- 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. (n.d.). CORE. [Link]
- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). PubMed. [Link]
- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
- Supplementary Inform
- Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.). The Royal Society of Chemistry. [Link]
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI. [Link]
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.).
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). PubMed Central. [Link]
- Supporting Information For. (n.d.). The Royal Society of Chemistry. [Link]
- 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.).
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. [Link]
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]
- Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. [Link]
- Quinazolines and 1,4-benzodiazepines. 64. Comparison of the stereochemistry of diazepam with that of close analogs with marginal biological activity. (1974). PubMed. [Link]
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.).
- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2022). National Institutes of Health (NIH). [Link]
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Comparative Docking Analysis of 6-Methoxyquinazolin-4-OL Derivatives: A Guide for Identifying Novel Kinase Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 6-Methoxyquinazolin-4-OL derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. By synthesizing established computational methodologies with field-proven insights, this document outlines a robust workflow for evaluating the potential of these compounds as targeted therapeutic agents. We will delve into the rationale behind experimental choices, present data in a clear and comparative format, and provide detailed protocols to ensure scientific integrity and reproducibility.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its ability to form key interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of potent and selective anticancer agents.[2][3] This guide will focus on a comparative docking analysis against three critical cancer-related kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
The Strategic Imperative for Comparative Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[5] A comparative approach, where multiple derivatives are docked into the same set of targets, offers several advantages:
-
Structure-Activity Relationship (SAR) Insights: By comparing the docking scores and binding modes of structurally related compounds, we can elucidate the impact of specific functional groups on binding affinity and selectivity. This is crucial for rational drug design and optimization.[6]
-
Selectivity Profiling: Many kinase inhibitors suffer from off-target effects due to the high degree of similarity in the ATP-binding sites across the kinome. Comparative docking against multiple kinases can help identify derivatives with a higher selectivity for the desired target, potentially leading to a better safety profile.[7]
-
Prioritization of Candidates: Experimental validation of a large library of compounds is often time-consuming and expensive. In silico screening through comparative docking allows for the rapid prioritization of the most promising candidates for synthesis and biological evaluation.[8]
Experimental Workflow: A Self-Validating System
The following section details a step-by-step protocol for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: A streamlined workflow for comparative molecular docking studies.
Step 1: Protein Structure Acquisition
Rationale: High-quality, experimentally determined 3D structures of the target proteins are the foundation of a reliable docking study. The Protein Data Bank (PDB) is the primary repository for these structures.
Protocol:
-
Access the Protein Data Bank (rcsb.org).
-
Search for and download the crystal structures of the target kinases. For this study, we will use:
-
Choose structures with a co-crystallized ligand in the ATP-binding site, as this helps to validate the docking protocol.
Step 2: Ligand Preparation
Rationale: The 3D structures of the this compound derivatives must be generated and optimized to ensure they are in a low-energy conformation before docking.
Protocol:
-
Sketch the 2D structures of the parent this compound and its derivatives using a molecular editor such as MarvinSketch or ChemDraw.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the LigPrep tool in the Schrödinger suite.
-
Save the optimized ligand structures in a suitable format (e.g., .pdbqt for AutoDock Vina).
Step 3: Receptor Preparation
Rationale: The raw PDB files often contain non-essential molecules (water, ions) and lack hydrogen atoms. These need to be corrected to ensure the receptor is properly prepared for docking.
Protocol:
-
Load the downloaded PDB structure into a molecular modeling program (e.g., AutoDockTools, PyMOL, Discovery Studio).
-
Remove all water molecules and any co-crystallized ligands or ions that are not part of the receptor.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the appropriate format (e.g., .pdbqt).
Step 4: Grid Box Generation
Rationale: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses. It is crucial to center this box on the known ATP-binding site.
Protocol:
-
In your docking software, define the grid box dimensions.
-
Center the grid box on the co-crystallized ligand from the original PDB file. This ensures that the search space encompasses the active site.
-
Ensure the grid box is large enough to accommodate the ligands and allow for rotational and translational freedom. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
Step 5: Molecular Docking
Rationale: This is the core computational step where the prepared ligands are docked into the prepared receptors. We will use AutoDock Vina, a widely used and validated docking program.[12]
Protocol:
-
Use the command-line interface of AutoDock Vina to perform the docking.
-
The command will typically specify the receptor file, ligand file, grid box configuration file, and the output file for the docking results.
-
The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time. An exhaustiveness of 8 is a good starting point.
Step 6: Analysis of Results
Rationale: The output of the docking simulation needs to be analyzed to extract meaningful data, including the binding energy and the specific molecular interactions.
Protocol:
-
The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the strongest predicted binding.
-
Visualize the top-ranked binding poses for each ligand-receptor complex using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the binding pocket.
Data Presentation and Interpretation
For a comparative study, it is essential to present the quantitative data in a clear and easily comparable format.
| Derivative | R-Group at Position 2 | R-Group at Position 7 | EGFR Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) | PI3Kα Binding Affinity (kcal/mol) |
| Parent | -H | -H | -7.2 | -6.8 | -7.5 |
| Deriv-01 | -CH3 | -H | -7.5 | -7.1 | -7.8 |
| Deriv-02 | -Phenyl | -H | -8.9 | -8.2 | -8.5 |
| Deriv-03 | -Phenyl | -OCH3 | -9.2 | -8.5 | -8.8 |
| Deriv-04 | -4-Fluorophenyl | -H | -9.5 | -8.8 | -9.1 |
| Deriv-05 | -(4-pyridyl) | -H | -8.5 | -8.0 | -8.2 |
| Gefitinib | - | - | -10.1 | -9.0 | -8.7 |
This is a hypothetical data table for illustrative purposes.
Interpretation of Results:
-
SAR Analysis: From the hypothetical data, we can infer that the addition of a phenyl group at the R-group position 2 (Deriv-02) significantly improves the binding affinity across all three kinases compared to the parent compound. Further substitution on the phenyl ring with an electron-withdrawing fluorine atom (Deriv-04) appears to be beneficial.
-
Selectivity: While Deriv-04 shows the highest affinity among the designed compounds, it binds strongly to all three kinases, suggesting it may be a multi-kinase inhibitor. If the goal is to develop a selective inhibitor, further modifications would be needed. For instance, if PI3Kα is the primary target, Deriv-04 is a promising lead.
Visualizing Molecular Interactions and Signaling Pathways
Understanding the molecular interactions is key to rational drug design. The following diagram illustrates a hypothetical binding mode of a this compound derivative in the ATP-binding pocket of EGFR.
Caption: Key interactions of a this compound derivative in the EGFR active site.
The inhibition of these kinases disrupts critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of key signaling pathways by this compound derivatives.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative docking analysis of this compound derivatives. By following these detailed protocols, researchers can effectively screen and prioritize compounds for further development. The insights gained from such studies are invaluable for understanding structure-activity relationships and for designing more potent and selective kinase inhibitors. The most promising candidates identified through this in silico workflow should then be synthesized and subjected to in vitro biological evaluation, including enzyme inhibition assays and cell-based proliferation assays, to validate the computational predictions.[13][14]
References
- Al-Suwaidan, I. A., et al. (2022).
- Anwar, M. F., et al. (2022). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. Biotechnology and Applied Biochemistry, 69(3), 1226-1237. [Link]
- Eberhardt, J., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(11), 5489-5501. [Link]
- El-Damasy, D. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(35), 22967-22985. [Link]
- Gezici, O., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626. [Link]
- Hassan, G. S., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 30(1), 1-20. [Link]
- Jadhav, P. A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Letters in Drug Design & Discovery, 22(1), 1-15. [Link]
- Kumar, A., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 19(8), 754-768. [Link]
- Luo, J., et al. (2020). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. European Journal of Medicinal Chemistry, 208, 112865. [Link]
- M. A. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 1-12. [Link]
- Norman, P. (2014). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 986-991. [Link]
- Patel, D. J., et al. (2021). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Journal of Biomolecular Structure and Dynamics, 39(16), 6033-6051. [Link]
- R. S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22763-22780. [Link]
- Sharma, R., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(9), e1900053. [Link]
- Singh, P., et al. (2017). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Letters in Drug Design & Discovery, 14(7), 817-826. [Link]
- Sun, H., et al. (2019). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1439-1447. [Link]
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- Wang, S., et al. (2013). Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking. Molecules, 18(6), 6735-6754. [Link]
- Yurttas, L., et al. (2021). Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors. Current Medicinal Chemistry, 28(35), 7266-7283. [Link]
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Safety Operating Guide
Proper Disposal of 6-Methoxyquinazolin-4-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methoxyquinazolin-4-ol. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. Our commitment to scientific integrity and laboratory safety aims to build deep trust and provide value beyond the product itself.
Hazard Assessment and Immediate Safety Precautions
Based on analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed (H302) [2]
-
Causes skin irritation (H315) [2]
-
Causes serious eye irritation (H319) [2]
-
May cause respiratory irritation (H335) [2]
The quinazoline core is a nitrogen-containing heterocyclic structure prevalent in many biologically active compounds, including pharmaceuticals.[3][4] This structural motif warrants careful handling due to the potential for unforeseen biological effects. Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2]
Operational Plan for Waste Management
The cornerstone of safe chemical disposal is a robust operational plan that adheres to the guidelines established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6][7] Every laboratory is required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals.[5][8][9]
The primary and only recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[10][11] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain. [10]
Waste Management Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound, ensuring compliance and minimizing risk.
Part 1: Waste Segregation and Collection
-
Identify all Waste Streams: This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing papers).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate at the Point of Generation: Isolate all waste containing this compound from other chemical waste streams to prevent unintended reactions.[2] Store waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory operator.[12][13]
Part 2: Containerization and Labeling
-
Select a Compatible Container:
-
For solid waste, use a sealable, sturdy plastic container or a polyethylene-lined drum.
-
For liquid waste, use a leak-proof container with a screw cap. Ensure the container material is compatible with the solvent used. For example, do not store acidic solutions in metal containers.[6]
-
-
Properly Label the Container: The EPA requires that each hazardous waste container be clearly labeled.[14] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
The approximate concentration and composition of the waste.
-
Appropriate hazard pictograms (e.g., GHS07 exclamation mark).
-
The date accumulation begins once the container is moved to a central accumulation area.[14]
-
Part 3: Storage and Documentation
-
Secure Storage: Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[12]
-
Maintain a Log: Keep a detailed log of the waste generated, including the date, quantity, and chemical composition. This documentation is crucial for regulatory compliance and for the waste disposal contractor.
Part 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][11]
-
Provide Documentation: Furnish the EHS office or contractor with a complete and accurate description of the waste, referencing your waste log.
-
Preferred Disposal Method: The recommended final disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration in a permitted hazardous waste facility.[10] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill:
-
For solid spills , carefully sweep or vacuum the material. Avoid generating dust. Use spark-proof tools.[11]
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collect and Containerize: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, as per your CHP.
Summary of Key Information
| Aspect | Procedure | Rationale |
| Primary Hazard | Harmful, Irritant (Skin, Eyes, Respiratory)[2] | Based on data from structurally similar quinazoline compounds. The nitrogen heterocyclic core is common in biologically active molecules.[4] |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent skin, eye, and respiratory exposure. |
| Handling | Chemical Fume Hood | To minimize inhalation of airborne particles. |
| Disposal Method | Licensed Hazardous Waste Contractor | Ensures regulatory compliance and environmental protection.[10][11] |
| Prohibited Actions | Do not discard in regular trash or down the drain. | Prevents environmental contamination and potential harm to aquatic life.[15] |
| Waste Storage | Labeled, sealed, compatible container in a designated Satellite Accumulation Area (SAA).[12] | Prevents accidental spills, reactions, and exposure. Complies with EPA and OSHA regulations.[5][14] |
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC.
- Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
- This compound - Safety Data Sheet. (2025, July 26). ChemicalBook.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS.
- Quinazoline - Safety Data Sheet. (n.d.). Szabo-Scandic.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory.
- This compound | 19181-64-7. (n.d.). Sigma-Aldrich.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10). ResearchGate.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). IntechOpen.
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A Senior Application Scientist's Guide to Handling 6-Methoxyquinazolin-4-OL: Integrating Safety into Your Workflow
As research and development in medicinal chemistry accelerates, the quinazoline scaffold remains a focal point for discovering novel therapeutics.[1][2][3] Your work with derivatives like 6-Methoxyquinazolin-4-OL places you at the forefront of innovation, but it also demands an unwavering commitment to safety. This guide is structured from the perspective of a seasoned scientist, moving beyond a simple checklist to provide a self-validating, procedural framework for handling this compound. We will explore the causal logic behind each safety recommendation, ensuring that these practices become an intuitive part of your experimental design.
PART 1: The Precautionary Principle in Practice
A crucial starting point is acknowledging the available safety data. The Material Safety Data Sheet (MSDS) for this compound currently lacks specific hazard classifications.[4] In such cases, a scientist's most valuable tool is the precautionary principle. We must handle this compound as potentially hazardous upon inhalation, ingestion, and skin or eye contact. This approach is informed by the known biological activity of the broader quinazoline family and related heterocyclic compounds, which can cause skin, eye, and respiratory irritation.[5][6][7]
PART 2: A Multi-Layered Defense System
Effective laboratory safety is not about a single piece of equipment but a holistic system encompassing engineering controls, personal protective equipment, and robust procedures.
Your primary barrier against exposure is not what you wear, but where you work.
-
Chemical Fume Hood: All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood. This is non-negotiable. The constant airflow is engineered to capture and exhaust airborne particles and vapors, preventing their entry into the laboratory atmosphere.
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation. This acts as a secondary control, diluting any fugitive emissions that might escape primary containment.
PPE is your last line of defense, crucial for protecting you from direct contact. The selection below represents the minimum standard for handling this compound.
| Protection Type | Specification | Scientific Rationale & Field Insights |
| Eye & Face Protection | ANSI Z87.1-marked safety glasses with side shields; chemical splash goggles. A face shield worn over goggles is required for splash hazards. | Rationale: Protects against airborne powder and accidental splashes of solutions. Standard safety glasses are the absolute minimum.[8] Goggles provide a full seal for superior protection. For larger volumes (>1L) or tasks with a high splash potential (e.g., preparing corrosive baths), a face shield must be used in conjunction with goggles.[8][9] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving. | Rationale: Provides a chemical-resistant barrier to prevent dermal absorption. No glove is impervious; they provide protection for a limited time. For prolonged handling or when working with solutions, double-gloving is a prudent measure.[8] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[10] |
| Body Protection | Flame-resistant (FR) lab coat. | Rationale: Protects skin and personal clothing from contamination. The flame-resistant property is a critical, often overlooked, feature that provides essential protection in the event of a solvent fire. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Rationale: Required when handling the solid compound outside of a fume hood or when there is a risk of aerosolization.[11] An N95 respirator filters at least 95% of airborne particles and is essential to prevent inhalation of the fine powder.[11] |
PART 3: Procedural Integrity - A Step-by-Step Workflow
A well-defined workflow minimizes the risk of error and exposure. The following diagram and procedural steps outline a safe and efficient process for handling this compound from receipt to disposal.
Caption: A three-phase workflow for the safe handling of this compound.
-
Preparation: Before retrieving the compound, verify your fume hood's certification is current. Assemble all necessary equipment to minimize traffic in and out of the hood once the compound is present. Don your lab coat, safety goggles, and nitrile gloves, ensuring they are free of defects.
-
Weighing and Dissolving: Conduct all weighing operations inside the fume hood on a draft shield-protected balance to prevent air currents from dispersing the powder. Add solvent to the solid slowly to avoid splashing.
-
Experimental Procedure: Keep all reaction vessels capped and within the fume hood. If heating is required, use a controlled heating mantle and not an open flame.
-
First Aid: Be prepared. In case of skin contact, immediately wash the affected area with soap and plenty of water.[4][12] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[4][5][12][13] If inhaled, move to fresh air.[4][5] In all cases of significant exposure, seek immediate medical attention.[7]
Proper waste management is paramount for individual, collective, and environmental safety.
-
Segregation is Key: All materials that have come into contact with this compound must be treated as hazardous waste.[14]
-
Solid Waste: This includes gloves, weigh paper, and contaminated paper towels. Place these in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions and reaction mixtures in a sealed, properly labeled hazardous liquid waste container. Consult your institution's guidelines for segregating halogenated and non-halogenated waste streams.
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
-
-
Decontamination: Thoroughly decontaminate all glassware and the work surface of the fume hood according to your lab's standard operating procedures.
-
Consult EHS: Always adhere to the specific disposal protocols established by your institution's Environmental Health and Safety (EHS) department.[14] They are your definitive resource for regulatory compliance.
By integrating these expert-validated controls and procedures into your daily work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH&Co.KG. [Link]
- 3 - SAFETY DATA SHEET (6-Methoxyquinoline). Acros Organics. [Link]
- SAFETY DATA SHEET (Quinazolin-4(1H)-one). Fisher Scientific. [Link]
- Protective Equipment. American Chemistry Council. [Link]
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
- SAFETY DATA SHEET (4-Hydroxyquinazoline). Thermo Fisher Scientific. [Link]
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
- (PDF) Quinazoline derivatives: Synthesis and bioactivities.
- Quinazoline derivatives: synthesis and bioactivities. PubMed Central (PMC). [Link]
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

